molecular formula C11H11IN2O2 B1506977 Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-44-8

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1506977
CAS No.: 885276-44-8
M. Wt: 330.12 g/mol
InChI Key: PZWDIGOKYCFYMK-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H11IN2O2 and its molecular weight is 330.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDIGOKYCFYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722983
Record name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-44-8
Record name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[2] The strategic introduction of a halogen, particularly iodine, at the C3 position transforms this privileged scaffold into a versatile synthetic intermediate. The carbon-iodine bond's reactivity facilitates a wide array of palladium-catalyzed cross-coupling reactions, enabling the diversification of the core structure for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a comprehensive, two-stage methodology for the synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The synthesis begins with the construction of the core heterocyclic system via a cyclocondensation reaction, followed by a regioselective C-H functionalization to introduce the iodo group at the C3 position. The protocols described herein are grounded in established chemical principles and aim to provide researchers with a robust and reproducible pathway to this valuable building block.

Strategic Overview and Retrosynthetic Analysis

The synthesis of the target molecule is logically approached in two distinct stages. This strategy ensures high yields and purity by first assembling the stable imidazo[1,2-a]pyridine core before performing the more sensitive iodination step.

  • Stage I: Cyclocondensation. Formation of the Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate intermediate. This is achieved through the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

  • Stage II: Electrophilic Iodination. Regioselective installation of an iodine atom at the C3 position of the pre-formed imidazo[1,2-a]pyridine ring system.

This linear approach is efficient and leverages the inherent reactivity of the chosen starting materials.

G Target Ethyl 3-iodo-8-methyl- imidazo[1,2-a]pyridine-2-carboxylate Intermediate Ethyl 8-methyl- imidazo[1,2-a]pyridine-2-carboxylate Target->Intermediate Electrophilic Iodination (C-H Func.) Start_A 3-Methyl-2-aminopyridine Intermediate->Start_A Cyclocondensation Start_B Ethyl Bromopyruvate Intermediate->Start_B Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Stage I: Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational step in this synthesis is the construction of the fused bicyclic system. The classical and highly efficient method for this transformation is the condensation of a 2-aminopyridine derivative with an α-haloketone or its equivalent.[3]

Mechanistic Rationale

The reaction proceeds via a well-established pathway:

  • Nucleophilic Substitution: The exocyclic amino group of 3-methyl-2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate in an SN2 reaction. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen, now activated, acts as a nucleophile and attacks the carbonyl carbon of the ester group's pyruvate backbone.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Using 3-methyl-2-aminopyridine ensures the final product is substituted at the C8 position, while ethyl bromopyruvate provides the required ethyl carboxylate group at the C2 position.

Detailed Experimental Protocol: Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from established procedures for similar scaffolds.[4][5]

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-2-aminopyridine (1.0 eq, e.g., 5.4 g, 50 mmol) and anhydrous ethanol (50 mL).

  • Addition of Electrophile: While stirring, add ethyl bromopyruvate (1.1 eq, e.g., 10.7 g, 55 mmol) dropwise to the solution at room temperature. The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralization & Precipitation: Redissolve the residue in water (100 mL) and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. A solid precipitate of the product should form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the desired intermediate as a white or off-white solid.

Stage II: Regioselective C3-Iodination

The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic site and is therefore preferentially functionalized.

Mechanistic Rationale: Electrophilic Aromatic Substitution

This reaction is a classic electrophilic aromatic substitution. An electrophilic iodine species, notionally I⁺, is generated in situ. Molecular iodine (I₂) itself is a weak electrophile, so an oxidizing agent is typically required to facilitate the reaction.[6] Oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide serve to polarize the I-I bond or oxidize iodide byproducts, driving the generation of the potent electrophile needed for the substitution.[6][7] The electron-rich C3 position of the imidazo[1,2-a]pyridine core then attacks this electrophilic species, and following the loss of a proton, the aromaticity is restored, yielding the C3-iodinated product.

Recent advancements have shown that ultrasound irradiation can significantly accelerate this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[7]

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Substitution I2 I₂ I_plus Electrophilic Iodine ('I⁺') I2->I_plus Oxidant Oxidant (TBHP) Oxidant->I_plus Intermediate Intermediate (C3-H) Sigma Sigma Complex (Cationic Intermediate) Intermediate->Sigma + 'I⁺' Product Final Product (C3-I) Sigma->Product - H⁺

Caption: Mechanism of electrophilic C3-iodination.

Detailed Experimental Protocol: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

This procedure is based on a general, environmentally friendly method for the iodination of imidazo[1,2-a]pyridines.[7]

  • Reagent Setup: In a Schlenk tube or suitable reaction vessel, combine Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq, e.g., 2.04 g, 10 mmol), molecular iodine (I₂) (0.6 eq, e.g., 1.52 g, 6 mmol), and ethanol (20 mL).

  • Addition of Oxidant: To this suspension, add tert-butyl hydroperoxide (TBHP, 70% in water) (2.0 eq, e.g., 2.57 g, 20 mmol) dropwise.

  • Reaction: Place the sealed reaction vessel in an ultrasonic bath and irradiate at room temperature. Alternatively, the mixture can be stirred at 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture and quench by adding 50 mL of water followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.

Data Summary

The following table summarizes the expected outcomes for the described two-stage synthesis. Yields are representative and may vary based on experimental conditions and scale.

StageKey ReactantsProductTypical Yield (%)Purity (%)
I 3-Methyl-2-aminopyridine, Ethyl bromopyruvateEthyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate75 - 85>95
II Intermediate from Stage I, Iodine, TBHPEthyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate80 - 90>98

Conclusion

This guide details a reliable and efficient two-stage synthesis for Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The methodology relies on a classic cyclocondensation to build the core scaffold, followed by a modern and regioselective C-H iodination. The final product is a highly valuable intermediate for pharmaceutical research and drug development, providing a reactive handle for the synthesis of diverse libraries of novel imidazo[1,2-a]pyridine derivatives. The procedures are designed to be scalable and utilize readily available reagents, making them accessible for both academic and industrial research laboratories.

References

  • Smolecule. (n.d.). Buy Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 185133-90-8.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]

  • Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. (2020). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

  • I2 and Electrophilic I+ reagents. (2021). WordPress. Retrieved from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. Retrieved from [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Electrophilic iodination: A gateway to high iodine compounds and energetic materials. (2016). Dalton Transactions. Retrieved from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2018). ResearchGate. Retrieved from [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020). ACS Omega. Retrieved from [Link]

  • Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2016). Scientific Research Publishing. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific data for this exact molecule is limited, this guide synthesizes information from closely related analogues and the broader class of 3-iodo-imidazo[1,2-a]pyridines to present a detailed understanding of its synthesis, characterization, and potential applications. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, and the introduction of an iodine atom at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Introduction to Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, with the Chemical Abstracts Service (CAS) number 885276-44-8 , belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds.[1][2] This scaffold is of great interest due to its prevalence in a variety of biologically active molecules and approved drugs. The core structure, consisting of a fused imidazole and pyridine ring, provides a rigid framework that can be readily functionalized to interact with various biological targets.

The subject molecule is characterized by three key functional groups: an ethyl ester at the 2-position, an iodine atom at the 3-position, and a methyl group at the 8-position. The ethyl ester can serve as a precursor for carboxamides or other derivatives, the methyl group can influence solubility and metabolic stability, and the iodo group is a particularly attractive feature for medicinal chemists. The carbon-iodine bond is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position, which is a critical region for modulating the biological activity of many imidazo[1,2-a]pyridine-based compounds.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 885276-44-8[1][2]
Molecular Formula C₁₁H₁₁IN₂O₂[1][2]
Molecular Weight 330.12 g/mol [1]
Purity ≥96% (as commercially available)[1]

Synthesis and Mechanistic Considerations

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, the likely starting materials would be 2-amino-3-methylpyridine and an ethyl 3-halo-2-oxopropanoate.

Conceptual Experimental Protocol: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Regioselective Iodination at the C3 Position

The subsequent step is the introduction of the iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring. This is a common functionalization for this heterocyclic system. Various iodinating agents can be employed, with N-iodosuccinimide (NIS) being a popular choice due to its mild and selective nature.

Conceptual Experimental Protocol: Iodination of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Reaction Setup: Dissolve the synthesized Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Addition of Reagent: Add N-iodosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography to yield Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Plausible Reaction Pathway:

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Iodination 2-amino-3-methylpyridine 2-amino-3-methylpyridine Intermediate Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate 2-amino-3-methylpyridine->Intermediate Condensation Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate->Intermediate Final_Product Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Intermediate->Final_Product Electrophilic Substitution NIS N-Iodosuccinimide NIS->Final_Product

Caption: Conceptual two-step synthesis of the target compound.

Characterization and Analytical Data

While specific spectral data for CAS 885276-44-8 is not publicly available, the expected characterization data can be inferred from related structures.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine and imidazole rings. - A quartet and a triplet corresponding to the ethyl ester group. - A singlet for the methyl group at the 8-position.
¹³C NMR - Carbon signals for the imidazo[1,2-a]pyridine core. - A signal for the ester carbonyl carbon. - Signals for the ethyl and methyl carbons. - A signal for the carbon bearing the iodine, which would be shifted upfield.
Mass Spec. - A molecular ion peak corresponding to the exact mass of C₁₁H₁₁IN₂O₂. - Characteristic fragmentation patterns, such as the loss of the ethoxy group.
IR - Stretching vibrations for the C=O of the ester group. - Aromatic C-H and C=C stretching bands.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The 3-iodo substitution on this scaffold is of particular strategic importance as it provides a key site for diversification through various cross-coupling reactions.

The Role of the 3-Iodo Group in Lead Optimization

The presence of the iodine atom at the C3 position allows for the application of powerful synthetic methodologies, most notably Suzuki, Sonogashira, and Heck cross-coupling reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, which can significantly impact the compound's pharmacological profile.

Illustrative Cross-Coupling Reactions:

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Starting_Material Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Suzuki_Product 3-Aryl Derivative Starting_Material->Suzuki_Product Pd catalyst, base Sonogashira_Product 3-Alkynyl Derivative Starting_Material->Sonogashira_Product Pd/Cu catalyst, base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Product Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira_Product

Caption: Diversification via cross-coupling reactions.

Potential Therapeutic Targets

Based on the known biological activities of related imidazo[1,2-a]pyridine derivatives, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate could serve as a precursor for compounds targeting a range of diseases:

  • Oncology: Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity by inhibiting various kinases.[3]

  • Infectious Diseases: This scaffold is also found in compounds with antitubercular and antiviral properties.[4] The development of new antitubercular agents is a critical area of research, and this compound could be a valuable starting point.[4][5]

  • Neuroscience: Some imidazo[1,2-a]pyridines are known to interact with receptors in the central nervous system.

Conclusion

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-44-8) is a promising, yet under-characterized, building block for drug discovery. While specific experimental data for this compound is scarce, its synthesis and reactivity can be reliably predicted based on the extensive literature on the imidazo[1,2-a]pyridine class. The strategic placement of the iodo group at the 3-position makes it an ideal substrate for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Pharma Innovation. (n.d.). CAS 885276-44-8 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Bioorganic Chemistry. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. 125, 105882.
  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. 178, 715-725.
  • Journal of Medicinal Chemistry. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. 54(8), 2893-2903.

Sources

Properties of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into the compound's core properties, provides a detailed, plausible synthetic protocol, and explores its reactivity and extensive applications in drug discovery. The imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology, is the foundation of this molecule, and the strategic placement of iodo, methyl, and ethyl ester functionalities renders it an exceptionally versatile intermediate for the synthesis of novel therapeutic agents. This guide is intended to serve as a critical resource for researchers leveraging this compound in the development of next-generation pharmaceuticals.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its rigid structure and unique electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. This core is present in several commercially successful drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine, highlighting its therapeutic relevance.[1][2][3] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties—cements its status as a "privileged structure" for identifying and developing new lead compounds.[2][4][5][6]

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate emerges from this family as a particularly valuable synthetic intermediate. Its structure is strategically functionalized:

  • The C3-Iodo Group: Serves as a highly efficient synthetic handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

  • The C2-Ethyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides, enabling further modification and structure-activity relationship (SAR) studies.[7]

  • The C8-Methyl Group: Provides steric and electronic influence, which can be crucial for modulating binding affinity and metabolic stability of derivative compounds.

These features make the title compound a cornerstone for building libraries of complex molecules aimed at diverse therapeutic targets, including protein kinases and microbial enzymes.[7]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties and Identifiers
PropertyValueReference
IUPAC Name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS Number 885276-44-8[8]
Molecular Formula C₁₁H₁₁IN₂O₂[8]
Molecular Weight 330.13 g/mol [8]
Predicted State Off-white to yellow solidInferred from related solids
Predicted Solubility Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate; sparingly soluble in alcohols; insoluble in water.
Predicted Spectroscopic Data

The following data represent expected values and are intended to guide researchers in the characterization of this compound.

TechniqueExpected Observations
¹H-NMR (400 MHz, CDCl₃)δ (ppm): ~9.4 (d, 1H, H5), ~7.6 (d, 1H, H7), ~7.0 (t, 1H, H6), ~4.5 (q, 2H, -OCH₂CH₃), ~2.7 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). The chemical shifts are estimations based on similar imidazo[1,2-a]pyridine structures.[7][9]
¹³C-NMR (100 MHz, CDCl₃)δ (ppm): ~162 (C=O), ~145 (C-quat), ~142 (C-quat), ~128 (C-quat), ~126 (CH), ~124 (CH), ~113 (CH), ~75 (C-I), ~62 (-OCH₂), ~17 (Ar-CH₃), ~14 (-CH₃).
IR Spectroscopy (ATR)ν (cm⁻¹): ~2980 (C-H aliphatic), ~1710 (C=O, ester stretch), ~1630 (C=N/C=C aromatic stretch), ~1250 (C-O stretch). The strong carbonyl absorption is a key diagnostic peak.[7]
Mass Spectrometry (EI)m/z (%): 330 [M]⁺, 285 [M-OCH₂CH₃]⁺, 203 [M-I]⁺. The molecular ion peak confirms the compound's mass.

Synthesis and Chemical Reactivity

A robust and logical synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves a two-step process: the initial construction of the imidazo[1,2-a]pyridine core followed by a regioselective iodination at the electron-rich C3 position.

Proposed Synthetic Workflow

The workflow begins with the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, a classic and reliable method for forming the heterocyclic core.[10] This is followed by direct iodination.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: C3-Iodination A 2-Amino-3-methylpyridine C Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux in Ethanol, NaHCO₃ B Ethyl bromopyruvate B->C E Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate C->E Acetonitrile, RT D N-Iodosuccinimide (NIS) D->E

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and clarity.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Reagent Preparation: To a 250 mL round-bottom flask, add 2-amino-3-methylpyridine (1.0 eq), ethanol (15 mL/mmol of aminopyridine), and sodium bicarbonate (NaHCO₃, 2.0 eq).

    • Causality: NaHCO₃ is a mild base essential for neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting aminopyridine and driving the cyclization to completion.

  • Addition of Electrophile: While stirring the suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate as a solid.

Step 2: Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Reagent Preparation: Dissolve the product from Step 1 (1.0 eq) in acetonitrile (20 mL/mmol) in a flask protected from light.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise to the solution at room temperature.

    • Causality: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution. NIS provides an electrophilic iodine source for this specific and high-yielding transformation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to afford the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diversification, making it a powerful scaffold for building chemical libraries.

Sources

1H NMR spectrum of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-44-8).[1] Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical prediction of the spectrum, based on established principles of NMR spectroscopy and data from analogous structures. It offers a detailed breakdown of expected chemical shifts, coupling constants, and multiplicity patterns. Furthermore, a validated, step-by-step protocol for experimental data acquisition is provided to ensure spectral integrity and reproducibility.

Introduction: The Structural Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents such as Alpidem and Zolpidem.[2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that interact with biological targets. Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a key synthetic intermediate, where each substituent plays a crucial role in subsequent chemical transformations. The iodine at the C3 position offers a versatile handle for cross-coupling reactions, the ethyl ester at C2 provides a site for derivatization, and the methyl group at C8 modulates the electronic and steric properties of the ring system.

Accurate structural confirmation is paramount in the synthesis of such intermediates. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular structure by probing the chemical environment of every proton.[3][4] This guide explains how to interpret the unique spectral signature of this molecule.

Molecular Structure and Predicted Proton Environments

The foundational step in spectral interpretation is to identify all chemically non-equivalent protons in the molecule. The structure of ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate contains several distinct proton environments, which are systematically labeled in the diagram below.

Caption: Molecular structure with labeled proton environments.

Detailed ¹H NMR Spectral Analysis (Predicted)

The following analysis is based on established chemical shift theory for heterocyclic compounds and comparative data from structurally related imidazo[1,2-a]pyridines.[5][6][7][8] The spectrum is predicted for a standard deuterated chloroform (CDCl₃) solvent.

Aromatic Region (δ 6.5 - 9.0 ppm)

The protons on the pyridine ring of the imidazo[1,2-a]pyridine core are located in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[9]

  • H-5 (Predicted: ~δ 8.5 - 8.8 ppm, doublet): The H-5 proton is typically the most deshielded proton on the imidazo[1,2-a]pyridine ring system.[6][10] This is due to its proximity to the bridgehead nitrogen (N-4) and the anisotropic effect of the fused imidazole ring. It is expected to appear as a doublet, coupled only to the adjacent H-6 proton with a typical ortho coupling constant (³J) of approximately 7.0 Hz.

  • H-7 (Predicted: ~δ 7.4 - 7.6 ppm, doublet): The H-7 proton is also expected to be a doublet, as it is coupled only to H-6. Its chemical shift is influenced by the electron-donating methyl group at the C-8 position, which causes a slight upfield shift compared to an unsubstituted analogue. The expected coupling constant (³J) to H-6 is around 9.0 Hz.

  • H-6 (Predicted: ~δ 6.8 - 7.0 ppm, triplet or dd): The H-6 proton is coupled to both H-5 and H-7. Therefore, it should appear as a triplet (if J₅,₆ ≈ J₆,₇) or, more likely, a doublet of doublets (dd). This signal will be the most upfield of the aromatic protons, influenced by its meta-relationship to the bridgehead nitrogen.

Aliphatic Region (δ 1.0 - 4.5 ppm)

This region contains signals from the methyl and ethyl substituents.

  • Ethyl Ester -OCH₂- (Predicted: ~δ 4.4 - 4.5 ppm, quartet): The methylene protons of the ethyl ester are adjacent to an oxygen atom, which strongly deshields them. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4 lines) with a coupling constant (³J) of approximately 7.1 Hz.

  • 8-Methyl -CH₃ (Predicted: ~δ 2.6 - 2.7 ppm, singlet): The protons of the methyl group at the C-8 position have no adjacent protons to couple with. Consequently, this signal will appear as a sharp singlet, integrating to three protons. Its position is characteristic for a methyl group attached to an aromatic ring.

  • Ethyl Ester -CH₃ (Predicted: ~δ 1.4 - 1.5 ppm, triplet): These methyl protons are the most shielded in the molecule. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 = 2+1 = 3 lines) with a coupling constant (³J) of approximately 7.1 Hz.

Summary of Predicted ¹H NMR Data

The predicted spectral data is consolidated in the table below for ease of reference.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-58.5 - 8.8Doublet (d)1H³J₅,₆ ≈ 7.0
H-77.4 - 7.6Doublet (d)1H³J₆,₇ ≈ 9.0
H-66.8 - 7.0Doublet of Doublets (dd)1H³J₅,₆ ≈ 7.0, ³J₆,₇ ≈ 9.0
-OCH₂-4.4 - 4.5Quartet (q)2H³J ≈ 7.1
8-CH₃2.6 - 2.7Singlet (s)3HN/A
-CH₂CH₃ 1.4 - 1.5Triplet (t)3H³J ≈ 7.1

Standard Operating Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following protocol must be rigorously followed. This protocol represents a self-validating system for the structural confirmation of the title compound.

Objective: To acquire a quantitative ¹H NMR spectrum of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Materials:

  • Sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution)[8]

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. c. Secure the vial cap and vortex gently until the sample is completely dissolved. d. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth. b. Insert the sample into the NMR magnet. c. Lock onto the deuterium signal of the CDCl₃ solvent. d. Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity (B₀). A narrow and symmetrical solvent peak indicates good shimming.

  • Acquisition Parameters: a. Load a standard ¹H acquisition parameter set. b. Set the spectral width to cover a range of approximately -2 to 12 ppm. c. Set the transmitter offset to be in the center of the spectrum (~5 ppm). d. Use a 90° pulse angle. e. Set the acquisition time to at least 3-4 seconds. f. Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons for accurate integration. g. Set the number of scans (ns) to a multiple of 8 (e.g., 8, 16, 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals and normalize the integration values (e.g., set the singlet of the 8-CH₃ group to 3.00). f. Pick and label all peaks, identifying their chemical shifts, multiplicities, and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Optimize Field Homogeneity (Shimming) lock->shim acquire Acquire Data (≥400 MHz, ns=16) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Assign Peaks & Determine Structure integrate->analyze

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Conclusion

The ¹H NMR spectrum of ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate provides a distinct and interpretable fingerprint for its molecular structure. The key diagnostic signals include three distinct aromatic protons in the downfield region, a sharp singlet for the 8-methyl group, and the characteristic quartet and triplet of the ethyl ester moiety. By understanding the predicted chemical shifts and coupling patterns outlined in this guide and adhering to the rigorous experimental protocol, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Smolecule. (n.d.). Buy Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 185133-90-8.
  • ResearchGate. (2022). ¹H and ¹³C NMR chemical shifts of 6a.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • OpenOChem Learn. (n.d.). Interpreting | OpenOChem Learn.
  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHb8BUINSDRL6Ikfxxdy-dhXReDwV7cT4MhXrJKVol7zr3rs14FpQ76nRzPXmNeR5pang9jd5ZtWx9NB98455l4QqUReGLO4bdQMHwZhhxQ8uhoVsIc5IE2a0sdq7TAj9zJI24z0VW9z_urCdJl049UMgues0Obovmt_MV5INuHBYxSaDpkrpgb5xUSq3TPirxguiODkzdiBYAyg==
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • The Royal Society of Chemistry. (2017). Supporting Information.
  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
  • Sigma-Aldrich. (n.d.). 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR spectrum.
  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • ResearchGate. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • BLDpharm. (n.d.). Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR spectrum.
  • National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate.

Sources

Navigating the Molecular Landscape: A Technical Guide to the ¹³C NMR Spectrum of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of ¹³C NMR in Modern Drug Discovery

In the intricate world of drug discovery and development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands out as a cornerstone for the unambiguous elucidation of organic molecules.[1] Its ability to provide a unique fingerprint of the carbon skeleton allows scientists to confirm chemical structures, identify isomers, and probe the electronic environment of individual atoms within a molecule. This in-depth guide focuses on the ¹³C NMR data of a novel heterocyclic compound, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the imidazo[1,2-a]pyridine core.[2]

This document will provide a comprehensive analysis of the predicted ¹³C NMR spectrum of this compound, detailing the rationale behind the chemical shift assignments. Furthermore, it will outline a robust experimental protocol for acquiring such data and discuss the synthesis of the title compound, offering a complete technical overview for researchers working with this and related molecular architectures.

Predicted ¹³C NMR Spectral Data

Due to the novelty of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, experimental ¹³C NMR data is not yet publicly available. However, based on established principles of NMR spectroscopy and analysis of structurally related compounds, a predicted spectrum can be generated with a high degree of confidence. The following table summarizes the predicted chemical shifts for each carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~162The carbonyl carbon of the ethyl ester is expected to be significantly deshielded.
C2~145The presence of the electron-withdrawing carboxylate group and the adjacent nitrogen atom deshields this carbon.
C3~85The direct attachment of the highly electronegative iodine atom causes a significant upfield shift due to the "heavy atom effect".
C5~128Aromatic carbon in the pyridine ring, its chemical shift is influenced by the fused imidazole ring.
C6~115Aromatic carbon in the pyridine ring.
C7~125Aromatic carbon in the pyridine ring.
C8~135The methyl substituent at this position causes a downfield shift compared to the unsubstituted carbon.
C8a~142Bridgehead carbon, deshielded by the adjacent nitrogen atom.
-OCH₂CH₃~61The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
-OCH₂CH₃~14The terminal methyl carbon of the ethyl group is in a typical aliphatic region.
8-CH₃~17The methyl group attached to the pyridine ring is expected in the aliphatic region.

Deciphering the Spectrum: A Deep Dive into Chemical Shift Assignments

The predicted chemical shifts are derived from a careful consideration of the electronic environment of each carbon atom, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.

The imidazo[1,2-a]pyridine core itself presents a unique electronic landscape. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring leads to a complex distribution of electron density.[1]

  • C2 and C8a: These carbons, being directly bonded to nitrogen atoms, are expected to be significantly deshielded and appear at the downfield end of the aromatic region. The ethyl carboxylate group at C2 further withdraws electron density, leading to a predicted chemical shift of around 145 ppm.

  • C3: The most striking feature of the predicted spectrum is the upfield shift of the C3 carbon to approximately 85 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon, overriding the expected deshielding from electronegativity.

  • C5, C6, and C7: These carbons of the pyridine ring will exhibit chemical shifts typical for aromatic systems, with their precise values modulated by the fused imidazole ring and the methyl substituent at C8.

  • C8: The methyl group at the C8 position is an electron-donating group, which is expected to cause a downfield shift for the attached C8 carbon compared to an unsubstituted position.

The substituents themselves also give rise to characteristic signals:

  • Ethyl Carboxylate Group: The carbonyl carbon is readily identified by its large downfield shift (~162 ppm). The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon being deshielded by the adjacent oxygen atom.

  • 8-Methyl Group: The carbon of the methyl group at the 8-position will resonate in the high-field aliphatic region of the spectrum.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Figure 1: Conceptual workflow from synthesis to ¹³C NMR analysis.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, the following experimental procedure is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Probe: A broadband or carbon-detect probe is required.

  • Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer.

  • Locking and Shimming: The deuterium signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although not strictly necessary for qualitative structural confirmation.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum should be phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum should be corrected to be flat.

  • Referencing: The chemical shift scale should be referenced to the TMS signal at 0.00 ppm.

dot digraph { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Figure 2: Relationship between molecular structure and predicted ¹³C NMR shifts.

Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

A plausible synthetic route to the title compound involves a multi-step process, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by iodination.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound.[3] In this case, 3-methylpyridin-2-amine would be reacted with ethyl 2-chloro-3-oxobutanoate.

  • Reaction: 3-Methylpyridin-2-amine is reacted with ethyl 2-chloro-3-oxobutanoate in a suitable solvent such as ethanol or acetonitrile.

  • Conditions: The reaction is typically carried out at reflux temperature for several hours.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified, often by column chromatography on silica gel, to yield Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Iodination of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

The final step is the regioselective iodination at the 3-position of the imidazo[1,2-a]pyridine ring. The C3 position is known to be susceptible to electrophilic substitution.

  • Reagents: A variety of iodinating agents can be used, such as N-iodosuccinimide (NIS) or iodine in the presence of a base.

  • Conditions: The reaction is typically carried out in a solvent like dichloromethane or acetonitrile at room temperature.

  • Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR data for Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. While experimental data is not yet available, the predicted spectrum, based on sound chemical principles and data from related compounds, offers a valuable tool for researchers in the field. The detailed experimental protocol and plausible synthetic route further equip scientists with the necessary information to work with this and similar heterocyclic compounds. As the exploration of novel imidazo[1,2-a]pyridine derivatives continues to yield promising candidates for drug development, a thorough understanding of their structural characterization through techniques like ¹³C NMR will remain indispensable.

References

  • Appretech Scientific Limited. ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • Hsu, F. L., Muller, A. J., & Lewis, E. O. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Royal Society of Chemistry. (2018). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. [Link]

  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Royal Society of Chemistry. (2015). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • NIH. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • ResearchGate. (2021). ¹H and ¹³C NMR chemical shifts of 6a. [Link]

  • NIH. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • Indian Academy of Sciences. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

  • OSTI.gov. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. [Link]

  • SpectraBase. (n.d.). ETHYL-2-METHYL-6-(4-CHLOROPHENYL)-PYRIDINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Molecular Landscape

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The nuanced substitution patterns on this bicyclic heterocyclic system give rise to a vast chemical space with diverse pharmacological activities. Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a member of this esteemed class of compounds, presents a unique analytical challenge and opportunity. Its structure, featuring an iodine atom and an ethyl ester group, necessitates a thorough understanding of its behavior under mass spectrometric conditions for unambiguous identification, characterization, and quantification in complex matrices. This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric analysis of this compound, delving into the rationale behind experimental choices and elucidating its gas-phase chemistry.

I. The Compound of Interest: A Structural Overview

A precise understanding of the analyte's structure is fundamental to interpreting its mass spectrum. Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate possesses the following key structural features that will influence its mass spectrometric behavior:

  • Core Scaffold: The imidazo[1,2-a]pyridine ring system provides a basic nitrogen atom, a prime site for protonation in positive-ion mode mass spectrometry.

  • Ethyl Ester Group: This functional group is susceptible to characteristic fragmentation pathways, including the neutral loss of ethylene and ethanol.

  • Iodine Atom: As a heavy halogen, iodine will significantly influence the isotopic pattern of the molecular ion and its fragments. Iodine is monoisotopic (¹²⁷I), which simplifies the interpretation of the isotopic distribution compared to chlorine or bromine.[1]

  • Methyl Group: The methyl substituent on the pyridine ring will influence the overall electron density and may participate in fragmentation rearrangements.

PropertyValueSource
Molecular Formula C₁₁H₁₁IN₂O₂[2]
Molecular Weight 330.13 g/mol [2]
Monoisotopic Mass 329.9865 uCalculated

II. Ionization Strategies: From Solution to the Gas Phase

The choice of ionization technique is paramount for successfully analyzing Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Given its polar nature and the presence of a basic nitrogen, soft ionization techniques are the methods of choice to preserve the molecular ion and control fragmentation.

Electrospray Ionization (ESI): The Preferred Approach

Electrospray ionization (ESI) is the most suitable technique for this analyte. The inherent basicity of the imidazo[1,2-a]pyridine nitrogen readily accepts a proton in the positive ion mode, leading to the formation of a stable protonated molecule, [M+H]⁺.

Causality of Choice: ESI is a soft ionization technique that imparts minimal internal energy to the analyte, thus reducing in-source fragmentation and ensuring the prominent observation of the molecular ion.[3] This is crucial for accurate molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar analytes or when ESI efficiency is low. In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.

Considerations: While effective, APCI can sometimes induce more in-source fragmentation compared to ESI. For a compound like Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, which is readily ionizable by ESI, the latter is generally preferred to maintain the integrity of the molecular ion.

III. Deciphering the Fragmentation Code: A Tandem Mass Spectrometry (MS/MS) Perspective

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. By isolating the protonated molecular ion ([M+H]⁺ at m/z 330.9943) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and generate a characteristic fingerprint of the molecule. The following is a proposed fragmentation pathway based on established principles for similar heterocyclic systems.[4][5]

Proposed Fragmentation Pathway of [M+H]⁺

The protonated molecule, with the charge likely localized on the imidazo[1,2-a]pyridine ring system, will undergo a series of characteristic neutral losses.

Fragmentation_Pathway M [M+H]⁺ m/z 330.9943 F1 Fragment 1 m/z 302.9628 M->F1 - C₂H₄ (28.0315) F2 Fragment 2 m/z 284.9522 M->F2 - C₂H₅OH (46.0419) F3 Fragment 3 m/z 256.9211 F1->F3 - CO (28.0104) F4 Fragment 4 m/z 175.0449 F2->F4 - I (126.9045) F5 Fragment 5 m/z 147.0504 F4->F5 - CO (28.0104) F6 Fragment 6 m/z 130.0504 F5->F6 - H₂O (18.0106)

Key Fragmentation Events:

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid at m/z 302.9628.

  • Loss of Ethanol (C₂H₅OH): Direct cleavage of the ester can result in the loss of a neutral ethanol molecule, yielding an acylium ion at m/z 284.9522.

  • Decarbonylation (Loss of CO): Subsequent loss of carbon monoxide from the carboxylic acid fragment (m/z 302.9628) or the acylium ion (m/z 284.9522) is a highly probable event, leading to ions at m/z 274.9524 and m/z 256.9211, respectively.

  • Loss of Iodine Radical (I•): The carbon-iodine bond can undergo homolytic cleavage, resulting in the loss of an iodine radical. This is more likely to occur from fragments where the charge is stabilized elsewhere in the molecule. For instance, the fragment at m/z 284.9522 could lose an iodine radical to form an ion at m/z 158.0477.

  • Cleavage of the Imidazo[1,2-a]pyridine Core: At higher collision energies, the stable heterocyclic ring system can fragment, although this is generally less favorable than the loss of substituents.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure
330.9943C₂H₄302.9628Protonated 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
330.9943C₂H₅OH284.95223-iodo-8-methylimidazo[1,2-a]pyridine-2-carbonyl cation
302.9628CO274.9524Protonated 3-iodo-8-methylimidazo[1,2-a]pyridine
284.9522CO256.92113-iodo-8-methylimidazo[1,2-a]pyridinium ion
284.9522I•158.04778-methyl-2-carbonyl-imidazo[1,2-a]pyridinium ion

IV. Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the analysis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 100 µg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration and system suitability.

B. Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • MS1 Scan Range: m/z 100-500

  • MS/MS Transitions (MRM):

    • Precursor Ion: m/z 331.0

    • Product Ions: Monitor at least two to three product ions for confirmation and quantification (e.g., m/z 303.0, 285.0, 256.9).

  • Collision Energy: Optimize for each transition, typically in the range of 10-30 eV.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (100 µg/mL) Working Working Standards Stock->Working Serial Dilution LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Eluent Transfer Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

V. Conclusion: A Powerful Analytical Paradigm

The mass spectrometric analysis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, when approached with a sound understanding of its chemical properties, is a powerful tool for its unambiguous characterization. Electrospray ionization in the positive mode provides a sensitive and reliable means of generating the protonated molecular ion. Subsequent tandem mass spectrometry experiments, guided by the principles of fragmentation of heterocyclic compounds and esters, reveal a characteristic fragmentation pattern that can be used for structural confirmation and sensitive quantification. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to confidently analyze this and related imidazo[1,2-a]pyridine derivatives, thereby accelerating the pace of discovery and development.

References

  • Appretech Scientific Limited. ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • Asian Journal of Chemistry. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Beninga, C., et al. (2025).
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • Kumar, S., et al.
  • LabRulez LCMS. Analysis of Pyridine. [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Ovcharenko, V. V., et al. (2001). Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+) ions*. Rapid Communications in Mass Spectrometry, 15(24), 2502-2508.
  • PubChem. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]

  • Scilit. Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in Cooked Meats. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

A Technical Guide to the Characterization of the Solubility Profile of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, this fused heterocyclic system often imparts significant lipophilicity, leading to challenges with aqueous solubility.[2] This guide provides a comprehensive framework for characterizing the solubility profile of a specific derivative, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. We will outline the foundational principles, present detailed experimental protocols, and discuss the interpretation of solubility data within the context of drug development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical evaluation of this or structurally related compounds.

Introduction and Physicochemical Postulates

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (Molecular Formula: C₁₁H₁₁IN₂O₂, Molecular Weight: 330.13 g/mol ) is a substituted imidazo[1,2-a]pyridine.[3] Understanding its solubility is a prerequisite for any meaningful progression in its development pathway, as poor solubility can hinder absorption and lead to variable in vivo performance.[4]

Structural Analysis and Solubility Hypothesis:

A qualitative assessment of the molecule's structure allows us to form a working hypothesis on its solubility characteristics:

  • Core Scaffold: The imidazo[1,2-a]pyridine core is a fused aromatic system, which is inherently hydrophobic and contributes to low aqueous solubility.

  • Key Substituents:

    • 3-iodo group: The iodine atom is large, polarizable, and highly lipophilic, which is expected to significantly decrease solubility in aqueous media.

    • 8-methyl group: This small alkyl group adds to the overall lipophilicity of the molecule.

    • Ethyl 2-carboxylate group: The ester functionality introduces some polar character through its oxygen atoms, which can act as hydrogen bond acceptors. However, the ethyl group itself is hydrophobic.

    • Pyridine Nitrogen: The nitrogen at position 1 of the pyridine ring provides a site for potential protonation in acidic media, which could enhance solubility at low pH.

Working Hypothesis: Based on this structural analysis, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is predicted to be a poorly water-soluble compound. Its solubility is expected to be significantly higher in organic solvents. The extent of solubility enhancement in acidic aqueous buffers will depend on the pKa of the imidazo[1,2-a]pyridine core. The protocols described herein are designed to quantitatively test this hypothesis.

Foundational Methodology: Equilibrium Solubility Determination

To obtain definitive and reliable solubility data, the determination of thermodynamic equilibrium solubility is paramount. The saturation shake-flask (SSF) method is widely recognized as the gold standard for this purpose due to its simplicity, accuracy, and ability to ensure a true equilibrium is reached between the dissolved and solid states of the compound.[4][5]

Protocol 2.1: The Saturation Shake-Flask Method

This protocol outlines the essential steps for determining the equilibrium solubility of the target compound.

Causality Behind Experimental Choices:

  • Excess Solid: The addition of an amount of solid compound that exceeds its saturation point is crucial to ensure that the final solution is genuinely saturated and in equilibrium with the solid phase.[5]

  • Controlled Temperature: Solubility is highly temperature-dependent. Measurements are typically conducted at ambient temperature (e.g., 25°C) and physiological temperature (37°C) to assess stability during storage and to support biopharmaceutical evaluation, respectively.[4][6]

  • Equilibration Time: An adequate agitation period (typically 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[4][7] Shorter times may only yield kinetic solubility values, which can be misleading.

  • Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a common source of error, leading to an overestimation of solubility. High-speed centrifugation is a robust method to pellet fine particulates before sampling.[4]

  • Validated Analytical Method: The use of a sensitive and specific analytical technique, such as HPLC-UV, is required for accurate quantification of the dissolved compound in the supernatant.

Step-by-Step Workflow:

  • Preparation: Add an excess amount of crystalline Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate to a known volume of the desired solvent in a glass vial. A general starting point is to add 2-5 mg of the compound to 1 mL of solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a minimum of 24 hours to ensure equilibrium is reached.[4]

  • Phase Separation: Following agitation, transfer the vials to a centrifuge. Spin at a high speed (e.g., 14,000 rpm) for at least 20 minutes to pellet all undissolved solids.[4]

  • Sampling: Carefully aspirate a precise aliquot of the clear supernatant from the top of the solution, taking care not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (see Section 4).

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the equilibrium solubility.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B Achieve Equilibrium C Centrifuge at High Speed B->C Pellet Undissolved Solid D Sample Supernatant C->D Isolate Saturated Solution E Dilute Sample D->E F Analyze via HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Experimental Design: A Multi-Solvent Approach

A comprehensive solubility profile requires testing in a variety of solvents relevant to both chemical processing and physiological conditions.

  • Aqueous Buffers: Determining solubility across a range of pH values is critical, especially for compounds with ionizable centers.[6][8] This data is essential for predicting solubility in different regions of the gastrointestinal tract.

    • Recommended Buffers:

      • pH 1.2 (Simulated Gastric Fluid, without enzymes)

      • pH 4.5 (Acetate Buffer)

      • pH 6.8 (Simulated Intestinal Fluid, without enzymes)

      • pH 7.4 (Phosphate-Buffered Saline, PBS)

  • Organic Solvents: Solubility in common organic solvents is important for chemical synthesis, purification, and formulation development. A panel of solvents with varying polarities should be assessed.

    • Recommended Solvents:

      • Dimethyl Sulfoxide (DMSO)

      • Methanol (MeOH)

      • Ethanol (EtOH)

      • Acetonitrile (ACN)

      • Ethyl Acetate (EtOAc)

      • Dichloromethane (DCM)

Analytical Quantification: HPLC-UV Method Development

A robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is the standard for quantifying the concentration of small molecules in solubility studies.

Protocol 4.1: HPLC-UV Method Development Template
  • Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is generally effective for moderately polar to nonpolar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of any basic sites.

  • Gradient Elution: Develop a gradient elution method to ensure the compound elutes with a good peak shape and reasonable retention time. A typical starting gradient might be 5% to 95% B over 10 minutes.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan using a diode array detector (DAD). The imidazo[1,2-a]pyridine core typically absorbs strongly in the UV range.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations from a stock solution (e.g., in DMSO or ACN). Inject these standards to generate a calibration curve (Peak Area vs. Concentration) and establish the linearity, accuracy, and precision of the method. The R² value should be >0.995.

  • Sample Analysis: Once the method is validated, analyze the diluted samples from the solubility experiment (Protocol 2.1) and determine their concentrations by interpolating from the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear and concise table. This allows for easy comparison across different conditions.

Table 1: Solubility Profile of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)USP Classification
0.1 N HCl Buffer1.225Experimental ValueCalculated ValueDetermined
Acetate Buffer4.525Experimental ValueCalculated ValueDetermined
Phosphate Buffer6.825Experimental ValueCalculated ValueDetermined
PBS7.425Experimental ValueCalculated ValueDetermined
PBS7.437Experimental ValueCalculated ValueDetermined
Water~725Experimental ValueCalculated ValueDetermined
DMSON/A25Experimental ValueCalculated ValueDetermined
EthanolN/A25Experimental ValueCalculated ValueDetermined

(USP Classification: e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Slightly Soluble, Very Slightly Soluble, Practically Insoluble)

Interpretation:

  • Aqueous Solubility: Values below 10 µg/mL in pH 1.2-7.4 buffers would confirm the hypothesis of poor aqueous solubility and classify the compound as "practically insoluble" or "very slightly soluble," indicating potential bioavailability challenges.

  • pH-Dependence: A notable increase in solubility at pH 1.2 compared to pH 7.4 would suggest that the pyridine nitrogen is protonated, creating a more soluble cationic species. This information is valuable for developing salt forms.

  • Organic vs. Aqueous: A large disparity between high solubility in a solvent like DMSO and low solubility in aqueous buffers confirms the lipophilic nature of the compound.

Influencing Factors and Enhancement Strategies

The solubility of a compound is not an immutable property but can be influenced by several factors. Understanding these relationships is key to overcoming solubility limitations.

G cluster_molecular Molecular Properties cluster_external External Factors A Lipophilicity (LogP) Sol Aqueous Solubility A->Sol decreases B Crystal Lattice Energy (MP) B->Sol decreases C pKa D pH C->D D->Sol modulates E Temperature E->Sol increases F Co-solvents F->Sol increases G Salt Form G->Sol increases

Caption: Key Factors Influencing the Aqueous Solubility of an API.

If initial studies confirm poor aqueous solubility, several strategies can be explored:

  • Salt Formation: If pH-dependent solubility is observed, forming a salt (e.g., a hydrochloride salt by reacting with HCl) can dramatically improve the dissolution rate and apparent solubility.[9]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase solubility.[5] This is a common strategy in early-phase toxicology formulations.

  • Amorphous Dispersions: For highly crystalline, poorly soluble compounds, formulating the API in an amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state, thereby improving absorption.

Conclusion

This technical guide provides a robust, systematic approach for the comprehensive characterization of the solubility profile of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. By employing the gold-standard shake-flask method across a range of pharmaceutically relevant media and utilizing precise HPLC-UV quantification, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The anticipated outcome is that this compound will exhibit low aqueous solubility, necessitating further investigation into enhancement strategies such as salt formation to advance its potential as a therapeutic candidate.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Summary of solubility measurement protocols of each company before harmonization. (2025).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (N.d.).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chinese Pharmaceutical Journal.
  • solubility experimental methods.pptx. (N.d.). Slideshare.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry.
  • ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. (N.d.). Appretech Scientific Limited.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). Journal of Medicinal Chemistry.
  • Imidazopyridine. (N.d.). Wikipedia.

Sources

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Iodinated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of an iodine atom onto this scaffold has emerged as a powerful strategy to modulate and enhance its biological activity, leading to a new wave of potent therapeutic candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of iodinated imidazo[1,2-a]pyridines. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on this promising class of compounds.

Introduction: The Imidazo[1,2-a]pyridine Core and the Strategic Role of Iodination

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is present in well-known drugs such as zolpidem (an ambient sedative-hypnotic), alpidem (an anxiolytic), and saripidem (an anti-inflammatory agent). The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of a halogen, particularly iodine, at specific positions of the imidazo[1,2-a]pyridine ring system has been shown to be a pivotal modification for enhancing biological potency. The iodine atom, owing to its size, lipophilicity, and ability to form halogen bonds, can significantly influence the compound's interaction with biological targets. This strategic iodination has paved the way for the development of novel derivatives with promising activities against a range of diseases, including cancer, microbial infections, and enzymatic disorders.

Synthesis of Iodinated Imidazo[1,2-a]pyridines: Methodologies and Mechanistic Insights

The synthesis of iodinated imidazo[1,2-a]pyridines is most commonly achieved through multicomponent reactions (MCRs) catalyzed by molecular iodine. This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.

Iodine-Catalyzed Multicomponent Synthesis

A prevalent and efficient method involves a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, with molecular iodine acting as a catalyst.

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

  • To a solution of 2-aminopyridine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol), add molecular iodine (10-20 mol%).

  • Stir the reaction mixture at room temperature for a specified time to facilitate the formation of the Schiff base intermediate.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

The plausible mechanism for this reaction involves the initial condensation of the 2-aminopyridine with the aldehyde to form an imine. The Lewis acidic nature of iodine activates the imine for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization and tautomerization yield the final imidazo[1,2-a]pyridine product.

G cluster_synthesis Iodine-Catalyzed Synthesis 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Schiff Base Intermediate 2-Aminopyridine->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Imine_Intermediate->Nitrilium_Ion + Isocyanide + I₂ Catalyst Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product Iodinated Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Tautomerization

Caption: Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines.

Anticancer Activity: Targeting Key Signaling Pathways

Iodinated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cells.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism underlying the anticancer activity of these compounds is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Iodinated imidazo[1,2-a]pyridine derivatives have been shown to act as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade. This inhibition leads to a decrease in the phosphorylation of Akt and mTOR, ultimately resulting in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Iodinated_IP Iodinated Imidazo[1,2-a]pyridine Iodinated_IP->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the structural features required for potent anticancer activity. For instance, the presence of a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position of the imidazo[1,2-a]pyridine core has been associated with enhanced anticancer effects. The removal of a nitrogen atom at the 7th position of the imidazole ring in imidazo[1,2-a]pyridine compounds has been found to result in more significant anticancer activities compared to the imidazo[1,2-a]pyrazine series.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the iodinated imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Compound Cancer Cell Line IC₅₀ (µM) Reference
12b Hep-2 (Laryngeal)11
HepG2 (Hepatocellular)13
MCF-7 (Breast)11
A375 (Skin)11

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Iodinated imidazo[1,2-a]pyridines have shown promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.

Mechanism of Action

The precise mechanism of antimicrobial action for iodinated imidazo[1,2-a]pyridines is still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membrane integrity, inhibit essential enzymes involved in microbial metabolism, or interfere with nucleic acid synthesis. The lipophilic nature of the iodine atom may facilitate the penetration of the compounds through the microbial cell wall and membrane.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have indicated that the nature and position of substituents on the imidazo[1,2-a]pyridine core play a crucial role in determining the antimicrobial potency. For example, the presence of bromo-fluoro substituents on the aryl ring has been shown to significantly enhance the antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Prepare a series of twofold dilutions of the iodinated imidazo[1,2-a]pyridine compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: A Targeted Approach to Disease

Iodinated imidazo[1,2-a]pyridines have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. This targeted approach offers the potential for developing highly selective and effective therapeutic agents.

Farnesyl Diphosphate Synthase (FDPS) Inhibition

Farnesyl diphosphate synthase (FDPS) is a key enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids. Isoprenoids are essential for various cellular processes, including the synthesis of cholesterol and the prenylation of proteins. Inhibition of FDPS has been shown to be an effective therapeutic strategy for the treatment of bone resorption diseases and certain cancers.

Molecular docking studies have suggested that iodinated imidazo[1,2-a]pyridines can bind to the active site of FDPS, potentially acting as competitive inhibitors. The iodine atom may form crucial interactions within the binding pocket, contributing to the inhibitory activity.

G cluster_fdps FDPS Inhibition DMAPP DMAPP FDPS Farnesyl Diphosphate Synthase (FDPS) DMAPP->FDPS IPP IPP IPP->FDPS FPP Farnesyl Diphosphate (FPP) FDPS->FPP catalyzes Iodinated_IP Iodinated Imidazo[1,2-a]pyridine Iodinated_IP->FDPS inhibits

Caption: Inhibition of Farnesyl Diphosphate Synthase (FDPS).

Other Enzyme Targets

In addition to FDPS, iodinated imidazo[1,2-a]pyridines have shown inhibitory activity against other enzymes, including phosphodiesterase III and various kinases, further highlighting their therapeutic potential.

Conclusion and Future Perspectives

Iodinated imidazo[1,2-a]pyridines represent a promising class of compounds with a broad spectrum of biological activities. Their facile synthesis, coupled with their potent anticancer, antimicrobial, and enzyme inhibitory properties, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds through medicinal chemistry efforts, and conducting in vivo studies to evaluate their efficacy and safety profiles. The continued exploration of this versatile scaffold is poised to yield novel and effective therapies for a range of human diseases.

References

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively named as protein kinase B (PKB) is a serine/threonine kinase with an effective regulatory role in various cellular survival pathways, principally as a suppressor of apoptosis as well as cellular processes of oncogenesis, angiogenesis, autophagy and metabolism. Dysregulation of the PI3K/AKT pathway is involved in various human diseases namely neoplasms, diabetes, cardiovascular disorders, and neurological disorders. Binding of a growth factor (

Discovery and significance of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous clinically successful drugs and continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique combination of physicochemical properties, synthetic accessibility, and ability to engage with a wide array of biological targets underpins its enduring significance. This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine scaffold, from its historical discovery to its contemporary applications. We will delve into its diverse biological activities, dissect key structure-activity relationships, provide detailed synthetic protocols for its construction, and visualize its interaction with critical signaling pathways. This document is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and field-proven insights into this remarkable chemical entity.

Introduction: The Rise of a Privileged Scaffold

The story of the imidazo[1,2-a]pyridine scaffold is a testament to the synergy of synthetic chemistry and pharmacology. While the core structure was known for decades, its prominence surged with the discovery of compounds exhibiting significant central nervous system (CNS) activity. The development of Zolpidem (marketed as Ambien) by the French pharmaceutical company Synthélabo in the early 1980s marked a pivotal moment.[1][2] Approved by the FDA in 1992, Zolpidem introduced a new class of non-benzodiazepine hypnotics, offering an improved side-effect profile by selectively targeting specific subunits of the GABA-A receptor.[3][4]

This discovery catalyzed a wave of research, revealing the scaffold's remarkable versatility. It was soon found that derivatives of this core could be tailored to exhibit a wide spectrum of biological effects, including anxiolytic, anticancer, antitubercular, antiviral, and anti-inflammatory properties.[5] Marketed drugs such as Alpidem (anxiolytic) and Olprinone (a phosphodiesterase 3 inhibitor for acute heart failure) further solidified the scaffold's status as a "drug prejudice" or privileged structure.[5][6][7] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity, making them exceptionally valuable starting points for drug discovery campaigns.

The significance of the imidazo[1,2-a]pyridine scaffold lies in its rigid, bicyclic structure which provides a defined three-dimensional arrangement for substituent groups. This structural rigidity minimizes conformational entropy upon binding to a target, a favorable thermodynamic characteristic. Furthermore, the presence of nitrogen atoms at specific positions allows for crucial hydrogen bonding interactions, while the aromatic nature of the system facilitates π-π stacking with protein residues. Its synthetic tractability, with multiple well-established and novel routes for its construction and diversification, further enhances its appeal to medicinal chemists.

Synthetic Methodologies: Constructing the Core

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key driver of its widespread use. A variety of methods have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed multicomponent reactions. This section provides an overview and detailed protocols for two representative synthetic strategies.

Classical Approach: Condensation of 2-Aminopyridine with α-Haloketones

One of the most fundamental and widely used methods for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, often an α-bromoketone. This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.

This protocol describes a straightforward, one-pot synthesis from commercially available starting materials.[8]

Materials:

  • Acetophenone (2 mmol)

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol)

  • 2-Aminopyridine (2.4 mmol)

  • Sodium Carbonate (Na2CO3) (1.1 mmol)

Procedure:

  • In a round-bottom flask, combine acetophenone (2 mmol), [Bmim]Br3 (2 mmol), 2-aminopyridine (2.4 mmol), and Na2CO3 (1.1 mmol).

  • Stir the resulting mixture vigorously at room temperature. The reaction is performed under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 40-60 minutes.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to afford pure 2-phenylimidazo[1,2-a]pyridine.

This method is advantageous for its simplicity, high yields (often >80%), and avoidance of hazardous solvents.[8]

Modern Approach: Copper-Catalyzed Three-Component Reaction

Modern synthetic methods often prioritize efficiency, atom economy, and the ability to rapidly generate molecular diversity. The copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne is an excellent example of such a strategy, allowing for the one-pot assembly of the substituted imidazo[1,2-a]pyridine core.

This protocol is adapted from a green chemistry approach utilizing an aqueous micellar medium.[9]

Materials:

  • 2-Aminopyridine derivative (1 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (10 mol %)

  • Sodium Ascorbate (20 mol %)

  • Sodium Dodecyl Sulfate (SDS) (10 mol %)

  • Water (2 mL)

Procedure:

  • In a 10 mL round-bottom flask, dissolve SDS (10 mol %) in 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.

  • To this solution, add the 2-aminopyridine derivative (1 mmol), the aldehyde (1 mmol), CuSO4·5H2O (10 mol %), and sodium ascorbate (20 mol %).

  • Add the alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50 °C. The reaction time can range from 6 to 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted imidazo[1,2-a]pyridine.

This method is notable for its use of water as a solvent and an inexpensive, readily available copper catalyst, highlighting the evolution towards more sustainable synthetic practices.[9]

Significance in Medicinal Chemistry: A Scaffold for Diverse Targets

The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold is remarkable. By modifying the substitution patterns at various positions of the bicyclic core, medicinal chemists have successfully developed potent and selective agents for a wide range of diseases.

Central Nervous System (CNS) Agents

The most well-known application of the imidazo[1,2-a]pyridine scaffold is in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.

  • Mechanism of Action: Compounds like Zolpidem and Alpidem act as positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site at the interface between α and γ subunits, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. Zolpidem exhibits a notable selectivity for GABA-A receptors containing the α1 subunit, which is believed to mediate its sedative-hypnotic effects while minimizing the anxiolytic and myorelaxant effects associated with less selective benzodiazepines.[10][11][12]

GABAA_Modulation cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α1βγ2 subunit) Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABA_A->Chloride_Channel_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_A Binds Zolpidem Imidazo[1,2-a]pyridine (e.g., Zolpidem) Zolpidem->GABA_A Binds (Allosteric Site) caption GABA-A Receptor Modulation by Imidazo[1,2-a]pyridines

Caption: GABA-A Receptor Modulation by Imidazo[1,2-a]pyridines

Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer therapeutics. A significant number of derivatives have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer.

  • Mechanism of Action: A primary target for many imidazo[1,2-a]pyridine-based anticancer agents is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. By inhibiting PI3K, these compounds prevent the phosphorylation of Akt, which in turn blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[3][13][14]

PI3K_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes IP_Inhibitor Imidazo[1,2-a]pyridine Inhibitor IP_Inhibitor->PI3K Inhibits caption PI3K/Akt/mTOR Pathway Inhibition

Caption: PI3K/Akt/mTOR Pathway Inhibition

  • Structure-Activity Relationship (SAR): For PI3Kα inhibitors, SAR studies have shown that modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring are crucial. For instance, introducing a sulfonohydrazide side chain can form important hydrogen bonds in the PI3Kα binding pocket. Furthermore, adding bulky hydrophobic groups, such as a 1,1,1-trifluoroisopropoxy group, at specific positions can enhance potency and selectivity by fitting into hydrophobic pockets within the enzyme's active site.[3][13]

Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new antitubercular drugs with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has provided a highly promising clinical candidate.

  • Mechanism of Action: Telacebec (Q203) , a leading imidazo[1,2-a]pyridine-based drug candidate currently in clinical trials, targets the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis.[15][16] This complex is a key component of the electron transport chain, which is essential for cellular respiration and ATP synthesis. By inhibiting the QcrB subunit, Telacebec disrupts the energy metabolism of the bacterium, leading to cell death. This mechanism is distinct from most currently used TB drugs, making it effective against resistant strains.[16]

  • Structure-Activity Relationship (SAR): The development of Telacebec involved extensive SAR studies. It was found that the 3-carboxamide moiety is essential for activity. Modifications to the side chain attached to the carboxamide have a significant impact on both potency and pharmacokinetic properties. While many analogues with varying side chain lengths showed good activity against extracellular bacteria, compounds with excellent activity against intracellular bacteria and favorable pharmacokinetic profiles often featured specific fused ring systems in the side chain, which helped to reduce the molecule's lipophilicity.[15]

Key Imidazo[1,2-a]pyridine-Based Compounds

The following table summarizes key examples of imidazo[1,2-a]pyridine derivatives that have either reached the market or are in advanced stages of development, showcasing the scaffold's therapeutic breadth.

Compound NameTherapeutic AreaMechanism of ActionStatus/Key Data
Zolpidem CNS (Hypnotic)Selective positive allosteric modulator of α1-containing GABA-A receptors.[10][12]Marketed (Ambien®). Ki for α1 subunit is ~27 nM.[10]
Alpidem CNS (Anxiolytic)Positive allosteric modulator of GABA-A receptors.Previously marketed; withdrawn due to hepatotoxicity.[7]
Telacebec (Q203) Anti-infective (Antituberculosis)Inhibitor of the M. tuberculosis cytochrome bc1 (QcrB) complex.[16]Phase 2 Clinical Trials. MIC50 of 2.7 nM against M. tuberculosis H37Rv.
PIK-75 AnticancerPI3Kα inhibitor.Preclinical. Shows selectivity for PI3Kα over other isoforms.[13]
Compound 9d AnticancerPI3Kα inhibitor (putative)Preclinical. IC50 of 2.35 µM (MCF-7) and 10.89 µM (HeLa).[17]
Compound 12b AnticancerUnspecifiedPreclinical. IC50 of 11 µM (Hep-2, MCF-7, A375) and 13 µM (HepG2).[18]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its journey from the discovery of CNS-active agents to its current status as a source of diverse clinical candidates for cancer and infectious diseases highlights its remarkable chemical and biological plasticity. The synthetic tractability of the core allows for extensive exploration of chemical space, enabling the fine-tuning of pharmacological properties to meet the demands of complex disease targets.

The future of imidazo[1,2-a]pyridine-based drug discovery remains bright. Ongoing research continues to uncover novel biological activities and mechanisms of action. The application of new synthetic methodologies, including photocatalysis and flow chemistry, will undoubtedly accelerate the discovery of next-generation therapeutics built upon this privileged core. As our understanding of disease biology deepens, the imidazo[1,2-a]pyridine scaffold will continue to provide a robust and versatile platform for the design and development of innovative medicines to address unmet medical needs. Its history of clinical success and its ongoing potential for new discoveries ensure that this remarkable scaffold will remain a focus of intensive research for years to come.

References

  • Zolpidem. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Schoch, P., et al. (2021). Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. Frontiers in Neuroscience.
  • Langer, S. Z., & Arbilla, S. (1992). The selectivity of zolpidem and alpidem for the α 1-subunit of the GABAA receptor. European Journal of Pharmacology, 227(3), 319-323.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574.
  • Reddy, T. S., et al. (2021). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry, 58(10), 2035-2044.
  • Visser, S. A., et al. (2003). Dose-dependent EEG effects of zolpidem provide evidence for GABA(A) receptor subtype selectivity in vivo. The Journal of pharmacology and experimental therapeutics, 305(1), 346-355.
  • Mortensen, M., et al. (2014). Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. British journal of pharmacology, 171(2), 353-364.
  • Rogers, K. (2026, January 8). Zolpidem. Encyclopedia Britannica. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951.
  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36454.
  • Various Authors. (n.d.).
  • Wang, X., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 6(76), 72421-72425.
  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36454.
  • Jana, A., & Bera, K. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5543-5549.
  • Wang, X., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 9(1), 1-11.
  • Zhang, M., et al. (2020). In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 25(11), 2636.
  • Various Authors. (n.d.). Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization.
  • Singh, V. P., & Kaur, H. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994.
  • Hayakawa, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 895-900.
  • Norman, M. H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1874-1878.
  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 596-620.
  • Various Authors. (n.d.). Synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 596–620.
  • Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368-13376.
  • Singh, V. P., & Kaur, H. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Alpidem. (n.d.). In Drug Central. Retrieved January 20, 2026, from [Link]

  • Sola, D., et al. (2022).
  • Alpidem. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Hicken, E. J., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 3(7), 547-552.
  • Johnson, T. A., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of medicinal chemistry, 62(9), 4538-4553.
  • Hayakawa, K., et al. (2009). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & medicinal chemistry, 17(19), 6899-6907.
  • Krall, J., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(18), 5440.
  • Volkova, Y. A., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic chemistry, 126, 105904.
  • van Niel, M. B., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518-1522.
  • Zolpidem. (2015, February 24). American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the Suzuki-Miyaura cross-coupling reaction of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, and the carbon-carbon bond formation at the 3-position is a critical transformation for the synthesis of novel therapeutic agents.[1][2] This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, guidance on the synthesis of the starting material, and a troubleshooting guide to address common challenges.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Power of Suzuki Coupling

The imidazo[1,2-a]pyridine core is a cornerstone in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][3] Marketed drugs such as zolpidem and alpidem feature this scaffold, highlighting its therapeutic importance.[1][3] Consequently, the development of efficient and versatile methods for the functionalization of this heterocycle is of paramount importance to medicinal chemists.

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-carbon bonds.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[4] This application note focuses on the Suzuki coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate for the synthesis of novel 3-aryl imidazo[1,2-a]pyridine derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. This step forms a Pd(II) intermediate. The reactivity of the organic halide is crucial for this step, with the general trend being I > Br > Cl.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 3-aryl-8-methylimidazo[1,2-a]pyridine-2-carboxylate and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln Ar_Pd_I Ar-Pd(II)L2-I Pd0->Ar_Pd_I Oxidative Addition Ar_I Ethyl 3-iodo-8-methyl- imidazo[1,2-a]pyridine-2-carboxylate Ar_I->Ar_Pd_I Ar_Pd_R Ar-Pd(II)L2-R Ar_Pd_I->Ar_Pd_R Transmetalation Base Base (e.g., K2CO3) Boronate [R-B(OH)3]- Base->Boronate R_B_OH2 Arylboronic Acid (R-B(OH)2) R_B_OH2->Boronate Boronate->Ar_Pd_R Ar_Pd_R->Pd0 Reductive Elimination Product Ethyl 3-aryl-8-methyl- imidazo[1,2-a]pyridine-2-carboxylate Ar_Pd_R->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of Starting Material: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

A reliable synthesis of the starting material is crucial for the success of the subsequent coupling reaction. A two-step procedure is proposed, starting from the commercially available 2-amino-3-methylpyridine.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This step involves the cyclization of 2-amino-3-methylpyridine with ethyl bromopyruvate.

  • Procedure: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq). The reaction mixture is then heated to reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a mild base like sodium bicarbonate. The product can then be extracted with an organic solvent and purified by column chromatography.

Step 2: Iodination of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

The C-3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution. Iodination can be achieved using various reagents.

  • Procedure: Dissolve Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a solvent like N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent. Purification by column chromatography will afford the desired Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Detailed Experimental Protocol for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials and Equipment
  • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), dioxane, toluene)

  • Degassed water (if using a biphasic system)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Experimental_Workflow Start Start Reagents Combine Reactants: - Imidazo[1,2-a]pyridine - Boronic Acid - Base - Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Degas Degas Mixture (e.g., N2 bubbling) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq). Then, add the degassed solvent (e.g., DME) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-aryl-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Table of Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)These are robust and commonly used catalysts for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃Stronger bases are often beneficial for couplings with iodo-imidazo[1,2-a]pyridines.[9]
Solvent DME or DioxaneAprotic polar solvents are generally effective for this type of reaction.[9]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxygen and can be deactivated.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas all solvents prior to use.- Use freshly purchased or purified boronic acid.
Dehalogenation of Starting Material The Pd-H species formed from side reactions can reduce the aryl iodide.- Ensure a strictly inert atmosphere.- Use a different base or solvent system.
Hydrolysis of the Ethyl Ester The basic conditions can lead to saponification of the ester.- Use a milder base such as NaHCO₃.- Minimize reaction time.- Ethyl esters are generally more resistant to hydrolysis than methyl esters.[5]
Homocoupling of Boronic Acid Presence of oxygen can lead to the oxidative homocoupling of the boronic acid.- Rigorously exclude oxygen from the reaction mixture.
Difficulty in Purification The product may have similar polarity to byproducts.- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-8-methylimidazo[1,2-a]pyridine-2-carboxylates. By following the detailed protocol and considering the mechanistic insights and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a diverse range of these valuable compounds for applications in drug discovery and development. Careful attention to reagent quality, reaction setup under an inert atmosphere, and appropriate purification techniques are key to achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Lledós, A., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, C. G., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources. [Link]

  • Enguehard, C., et al. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • ACS Omega. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. [Link]

  • PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Synthesis. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. [Link]

  • ResearchGate. Iodine–mediated Sulfenylation of Imidazo[1,2‑a]Pyridines with Ethyl Sulfinates. [Link]

  • PubMed Central. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. [Link]

  • Indian Academy of Sciences. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. [Link]

Sources

Sonogashira Reaction Conditions for Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction, specifically tailored for the functionalization of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the C-C bond formation facilitated by the Sonogashira reaction offers a powerful tool for the synthesis of novel derivatives with potential therapeutic applications. This document delves into the reaction mechanism, outlines optimized reaction conditions, provides a step-by-step experimental protocol, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sonogashira Reaction in Drug Discovery

The Sonogashira reaction is a robust and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [1]First reported in 1975, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. [2][3]In the context of drug discovery, the Sonogashira coupling is particularly valuable for the late-stage functionalization of complex heterocyclic molecules, such as the imidazo[1,2-a]pyridine core. The ability to introduce diverse alkynyl moieties allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The substrate of focus, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, is an ideal candidate for Sonogashira coupling. The iodo-substituent at the 3-position provides a reactive handle for the palladium-catalyzed cycle, with the general reactivity order for aryl halides being I > OTf > Br > Cl. [4]The imidazo[1,2-a]pyridine core itself is found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.

Unraveling the Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. [5][6]While copper-free versions exist, the co-catalyzed reaction is often more efficient. [1][7] The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate), forming a Pd(II) intermediate. [5][6]2. Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step. [5]3. Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. [5][6] The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton. [6]2. Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. [6]This species is then ready to participate in the transmetalation step of the palladium cycle.

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Optimized Protocol for the Sonogashira Coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is a well-established starting point for the Sonogashira coupling of the specified substrate with a generic terminal alkyne (e.g., phenylacetylene). Optimization may be required for different alkynes.

Reagent and Solvent Specifications
Reagent/SolventRolePurity/GradeNotes
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylateAryl Halide>98%Ensure dryness.
Terminal AlkyneCoupling Partner>98%Use 1.1-1.5 equivalents.
PdCl₂(PPh₃)₂Palladium Catalyst>98%2-5 mol% is a typical loading.
Copper(I) Iodide (CuI)Co-catalyst>98%4-10 mol% is a typical loading.
Triethylamine (Et₃N)Base/SolventAnhydrous, >99%Should be freshly distilled and degassed.
Tetrahydrofuran (THF)Co-solventAnhydrous, >99%Should be freshly distilled and degassed.
Step-by-Step Experimental Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Degassing: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF and triethylamine (a 1:1 to 2:1 ratio of THF:Et₃N is a good starting point). The total solvent volume should be sufficient to dissolve the starting material.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, gentle heating (40-60 °C) may be necessary. [8]6. Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. [9]7. Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Low reaction temperature- Use a fresh batch of palladium and copper catalysts.- Ensure thorough degassing of all liquids.- Gradually increase the reaction temperature.<[8]br>- Consider using a more active ligand or a Pd(0) source like Pd(PPh₃)₄. [10]
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High copper catalyst loading- Rigorously maintain an inert atmosphere.- Reduce the amount of CuI or consider a copper-free protocol.<[7]br>- Add the alkyne slowly to the reaction mixture. [11]
Decomposition of Starting Material - High reaction temperature- Prolonged reaction time- Run the reaction at the lowest effective temperature.- Monitor the reaction closely and quench it upon completion.
Difficulty in Product Purification - Catalyst residues- Homocoupled alkyne- Ensure thorough filtration through celite post-reaction.- Optimize chromatography conditions to separate the product from the homocoupled dimer.

Conclusion

The Sonogashira reaction is an indispensable tool for the derivatization of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of novel compounds for further investigation in drug discovery and development programs. The protocol and troubleshooting guide provided herein serve as a solid foundation for successful and reproducible Sonogashira couplings with this important heterocyclic scaffold.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17). [Link]

  • Wang, et al. C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry. (2022-02-22). [Link]

  • Chinchilla, R. and Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (2007). [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. (2021-03-23). [Link]

  • Reddit. Sonogashira troubleshooting help needed. (2020-08-07). [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. (2014-05-01). [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. (2017). [Link]

  • YouTube. Sonogashira cross-coupling reaction. (2020-02-14). [Link]

  • Appretech Scientific Limited. ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018-05-07). [Link]

  • National Center for Biotechnology Information. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025-08-05). [Link]

  • ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025-11-07). [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Heck Cross-Coupling with 3-Iodo-Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs, including treatments for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[1][2][3] The biological activity of these compounds is profoundly influenced by the nature and position of their substituents. The C-3 position of the imidazo[1,2-a]pyridine ring is a particularly attractive site for modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4][5]

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[6][7][8] This protocol provides a detailed guide for leveraging the Heck reaction to functionalize 3-iodo-imidazo[1,2-a]pyridine derivatives, a key transformation for diversifying this important heterocyclic core. By coupling these iodo-substituted heterocycles with a variety of alkenes, researchers can efficiently generate libraries of novel compounds for drug discovery and development programs.

Mechanism and Key Experimental Considerations

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The primary steps are: oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Red_Elim Reductive Elimination (+ Base) Pd0->Red_Elim PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Alkene_Coord Alkene Coordination PdII_Alkene [R-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene PdII_Alkene->PdII_RX Migratory_Ins Syn-Migratory Insertion PdII_Alkyl R-CH₂-CH₂-Pd(II)L₂-X Migratory_Ins->PdII_Alkyl PdII_Alkyl->PdII_Alkene Beta_Elim Syn-β-Hydride Elimination PdH_Complex [H-Pd(II)L₂(Product)]⁺X⁻ Beta_Elim->PdH_Complex PdH_Complex->PdII_Alkyl Red_Elim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Causality Behind Experimental Choices
  • The Substrate (3-Iodo-Imidazo[1,2-a]pyridine): The choice of an iodo-substituted precursor is strategic. The Carbon-Iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, making it significantly more reactive towards oxidative addition to the Pd(0) center. This is often the rate-determining step, and using the iodo-derivative allows for milder reaction conditions and lower catalyst loadings.[10]

  • The Palladium Pre-catalyst: While the active catalyst is a Pd(0) species, air-stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) are commonly used as pre-catalysts.[7][11] In the presence of phosphine ligands, amines, or even the solvent, Pd(II) is reduced in situ to the active Pd(0) complex.[12][13] Alternatively, a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[7][8]

  • The Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃), play a crucial role. They stabilize the palladium center, preventing its precipitation as palladium black, and modulate its electronic properties and steric environment.[12][14] Electron-rich and bulky phosphines can accelerate the oxidative addition step, while also promoting the final reductive elimination.[12] In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without an added phosphine ligand ("phosphine-free"), though this can sometimes lead to catalyst deactivation.[6][15]

  • The Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic carbonate like potassium carbonate (K₂CO₃), is essential.[7][8] During the catalytic cycle, a molecule of hydriodic acid (HI) is eliminated. The base neutralizes this acid, preventing it from protonating and deactivating the catalyst or reacting with the substrate. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[9]

  • The Solvent: The choice of solvent is critical for ensuring that all components remain in solution at the reaction temperature. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are most common.[11] It is imperative to use anhydrous and deoxygenated solvents, as oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[10]

Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)acrylate

This protocol details a representative Heck coupling between 3-iodo-2-phenylimidazo[1,2-a]pyridine and ethyl acrylate.

Materials and Equipment
  • Reagents:

    • 3-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv.)

    • Ethyl acrylate (1.5 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

    • Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv.)

    • Anhydrous, deoxygenated N,N-Dimethylformamide (DMF)

  • Equipment:

    • Two- or three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Nitrogen or Argon gas line with a bubbler

    • Syringes and needles

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Setup Assemble glassware under N₂/Ar. Add 3-iodo-imidazo[1,2-a]pyridine, Pd(OAc)₂, and PPh₃ to flask. Start->Setup Evacuate Evacuate and backfill with N₂/Ar (3x). Setup->Evacuate AddSolvents Add anhydrous, deoxygenated DMF. Add Et₃N and ethyl acrylate via syringe. Evacuate->AddSolvents Heat Heat reaction mixture to 100 °C. Monitor by TLC. AddSolvents->Heat Workup Cool to RT. Quench with water. Extract with Ethyl Acetate. Heat->Workup Purify Combine organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography. Workup->Purify End End (Characterize Product) Purify->End

Caption: Step-by-step workflow for the Heck cross-coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-phenylimidazo[1,2-a]pyridine (e.g., 319 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and condenser with septa. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated DMF (5 mL) via syringe. Begin stirring to dissolve the solids. Add triethylamine (0.28 mL, 2.0 mmol) followed by ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting 3-iodo-imidazo[1,2-a]pyridine.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure product.[10]

Data Summary and Troubleshooting

The Heck reaction is versatile and can be applied to a range of alkene coupling partners. The table below summarizes typical outcomes.

Entry Alkene Partner Typical Conditions Expected Yield Notes
1n-Butyl acrylatePd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C75-90%A standard, reliable coupling.
2StyrenePd(OAc)₂, PPh₃, K₂CO₃, DMF, 110 °C80-95%The reaction is highly stereoselective for the trans isomer.[6][8]
34-VinylpyridinePd(OAc)₂, P(o-Tol)₃, Et₃N, MeCN, 80 °C70-85%The product may require careful purification due to its basicity.
4Ethylene (gas)PdCl₂(PPh₃)₂, Et₃N, DMF, 100 °C, 50 psi60-75%Requires specialized pressure equipment. Used in the synthesis of Naproxen.[8]
Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently pure or wet reagents/solvent.3. Reaction temperature too low.1. Ensure a properly inert atmosphere; use fresh catalyst and ligands.2. Use freshly distilled/dried solvents and high-purity reagents.3. Increase the reaction temperature in 10 °C increments.
Formation of Palladium Black Catalyst decomposition, often due to insufficient ligand or presence of oxygen.Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure the system is rigorously deoxygenated.
Side Product Formation (e.g., Homocoupling of Alkene) Reaction conditions too harsh; incorrect stoichiometry.Lower the reaction temperature. Ensure the aryl iodide is the limiting reagent.
Difficult Purification Residual palladium catalyst or base in the crude product.Filter the reaction mixture through a short plug of Celite before workup.[10] Perform an acidic wash (e.g., 1M HCl) during workup to remove the amine base.

References

  • NROChemistry. Heck Coupling. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Ferreira, B. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • BYJU'S. Heck Reaction Mechanism. Available from: [Link]

  • Trends in Chemistry. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available from: [Link]

  • PubMed. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • Slideshare. Heck cross coupling reaction. Available from: [Link]

  • Organometallics - ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Available from: [Link]

  • Wipf Group. (2007). Heck Reactions. Available from: [Link]

  • RSC Publishing. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Available from: [Link]

  • ResearchGate. What is the role of PPh3 in Heck coupling?. Available from: [Link]

  • ResearchGate. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • Chemistry LibreTexts. (2023). 25.3: The Heck Reaction. Available from: [Link]

  • UiTM Journal. (2007). Effects of phosphine ligands on heck reaction. Available from: [Link]

  • SemOpenAlex. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. Available from: [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. PMC - NIH. Available from: [Link]

  • Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. (2015). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate. Available from: [Link]

  • ResearchGate. (2023). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne. Available from: [Link]

  • Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized drug discovery and materials science by enabling the synthesis of arylamines, a motif prevalent in countless pharmaceuticals.[2] This application note provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on a specific, high-value heterocyclic substrate: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 3-position opens vast possibilities for library synthesis and lead optimization.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer expert insights into overcoming common challenges associated with this transformation on electron-rich heteroaromatic systems.

Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition prod_Product Ar-NR'R'' Pd0->prod_Product Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺ I⁻ Amine Complex OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination prod_BaseH [Base-H]⁺ I⁻ Amido_Complex->prod_BaseH sub_ArI Ar-I sub_ArI->OA_Complex sub_Amine HNR'R'' sub_Amine->Amine_Complex sub_Base Base sub_Base->Amido_Complex

Figure 1: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Substrate (Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate): As an aryl iodide, this substrate is highly reactive towards the initial oxidative addition step, which is often rate-limiting for less reactive aryl chlorides or bromides.[5] However, a key consideration is the electron-rich nature of the imidazo[1,2-a]pyridine ring system. This high electron density facilitates oxidative addition but can also lead to catalyst inhibition if the heterocycle coordinates too strongly to the palladium center. Furthermore, the iodide anion generated during the reaction can sometimes form unreactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[6]

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in situ reduction to the active Pd(0) state, which can lead to inconsistent results.[7] For improved reliability and reproducibility, especially in a drug development setting, air-stable palladium precatalysts are strongly recommended. The G4 Buchwald precatalysts (e.g., XPhos Pd G4) are particularly effective as they rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base.[5]

  • Ligand Selection: This is the most critical parameter. The success of coupling electron-rich heteroaryl halides hinges on the use of bulky, electron-rich biaryl monophosphine ligands.[2][8][9]

    • Steric Bulk: Ligands like XPhos or RuPhos possess bulky substituents (e.g., cyclohexyl, di-isopropylphenyl groups) that create a large "bite angle." This steric hindrance is thought to facilitate the final, product-releasing reductive elimination step.[8]

    • Electron-Rich Nature: The phosphine's electron-donating character increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl iodide.[8][10] For this specific substrate, XPhos is an excellent starting point due to its proven efficacy in a wide range of challenging C-N couplings.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key palladium-amido complex.[5]

    • Sodium tert-butoxide (NaOtBu): This is the most common and effective base for many aminations.[5] While there is a theoretical risk of it reacting with the ethyl ester on the substrate, this is generally not a significant issue under typical reaction conditions (e.g., ≤ 100 °C) and shorter reaction times.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, particularly if base-sensitive functional groups are a concern or if the amine is particularly weakly acidic.[6]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be effective, but often require higher temperatures, higher catalyst loadings, or more specialized ligands.[6][7]

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and do not coordinate to the palladium catalyst are essential.

    • Toluene or 1,4-Dioxane are standard choices, offering good solubility for many organic compounds and the appropriate boiling points for thermal reactions.[5][11] It is critical to use anhydrous solvents, as water can interfere with the catalyst and base. Solvents like acetonitrile or chlorinated hydrocarbons must be avoided as they are known to inhibit the reaction.[5]

Detailed Experimental Protocol

This protocol describes the coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate with morpholine as a representative secondary amine.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate>98%Commercial/In-houseMust be dry.
Morpholine>99%, ReagentPlus®Sigma-AldrichUse freshly opened bottle or distill.
XPhos Pd G4>98%Sigma-AldrichStore under inert atmosphere.
XPhos>98%Sigma-AldrichOptional, can be added to supplement the ligand.
Sodium tert-butoxide (NaOtBu)>97%Sigma-AldrichHandle in a glovebox due to hygroscopicity.
TolueneAnhydrous, >99.8%Sigma-AldrichDegas before use.
Diethyl etherAnhydrousCommercialFor workup.
Saturated aq. NH₄ClReagent GradeIn-houseFor quenching.
BrineReagent GradeIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying.
Celite® 545N/ASigma-AldrichFor filtration.
Silica Gel230-400 meshCommercialFor chromatography.

Equipment

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hot plate

  • Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Workflow Visualization

Experimental_Workflow start 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Setup - Add solids to vial - Add solvent & amine start->setup reaction 3. Reaction - Heat to 100°C - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Cool & Quench - Filter through Celite - Extract with Ether reaction->workup purify 5. Purification - Concentrate crude oil - Silica Gel Chromatography workup->purify end 6. Final Product - Characterize (NMR, MS) - Dry under vacuum purify->end

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Setup:

    • To a 10 mL oven-dried microwave vial equipped with a magnetic stir bar, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol, 344 mg).

    • In a glovebox, add XPhos Pd G4 (0.02 mmol, 19 mg, 2 mol%) and Sodium tert-butoxide (1.4 mmol, 135 mg).

    • Seal the vial with a septum cap, remove it from the glovebox, and establish an inert atmosphere via a needle connected to a Schlenk line.

  • Reagent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 105 µL) via syringe.

    • Purge the headspace with argon for 2-3 minutes.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction vigorously. The mixture will typically turn from a light suspension to a darker, more homogeneous solution.

    • Monitor the reaction progress by TLC or LC-MS after 1 hour. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting iodide. The reaction is often complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of diethyl ether.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 20% to 60% ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product, Ethyl 8-methyl-3-(morpholino)imidazo[1,2-a]pyridine-2-carboxylate.

Expected Results & Optimization

The described protocol is a robust starting point. However, optimization may be required depending on the specific amine used.

Table of Representative Reaction Parameters

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield
MorpholineXPhos Pd G4 (2 mol%)NaOtBuToluene1002-4> 85%
AnilineRuPhos Pd G3 (2 mol%)LHMDSDioxane1004-870-85%
n-ButylamineBrettPhos Pd G3 (2 mol%)K₃PO₄Toluene11012-1865-80%

Note: Yields are hypothetical based on literature precedent for similar substrates and are highly dependent on reaction scale and purification efficiency.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive, and careful observation is key.[12]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source/ligand).2. Insufficiently anhydrous/anaerobic conditions.3. Base is old or has absorbed moisture.4. Insufficient temperature.1. Use a fresh bottle of precatalyst and ligand.[12]2. Ensure solvent is anhydrous and thoroughly degassed. Use rigorous Schlenk or glovebox technique.3. Use a fresh container of base, weighed in a glovebox.4. Increase temperature in 10 °C increments.
Starting Material Decomposes 1. Reaction temperature is too high.2. Base is too strong for a sensitive functional group.1. Lower the reaction temperature and increase reaction time.2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[6] This may require screening different ligands (e.g., BrettPhos is often effective with weaker bases).
Hydrodehalogenation Product The primary side product where the iodine is replaced by hydrogen. Caused by β-hydride elimination from a Pd-H species.1. Ensure the amine is of high purity.2. Screen different ligands. Bulky ligands often suppress this pathway.3. Use a different base; sometimes changing from an alkoxide to a carbonate or phosphate can help.
Formation of Bithiophene-like Byproducts Homocoupling of the aryl iodide.This is a known side reaction in some Buchwald-Hartwig couplings.[13] It can sometimes be minimized by lowering the catalyst loading or temperature.

Conclusion

The Buchwald-Hartwig amination of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a highly effective transformation for introducing diverse amine functionalities at a key position of a medicinally relevant scaffold. Success relies on the rational selection of a modern catalyst system, specifically an air-stable palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand. Careful attention to reaction parameters, particularly maintaining anhydrous and anaerobic conditions, is critical for achieving high yields and reproducibility. The protocol and troubleshooting guide presented here provide a solid foundation for researchers to confidently apply this powerful reaction in their synthetic campaigns.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science. Retrieved January 20, 2026, from [Link]

  • Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved January 20, 2026, from [Link]

  • Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Scite.ai. Retrieved January 20, 2026, from [Link]

  • Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 20, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic-reaction.com. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed. (2017). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate as a Premier Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic aromatic system is featured in numerous marketed pharmaceuticals, including the hypnotic agent Zolpidem and the cardiotonic drug Olprinone, highlighting its broad therapeutic applicability.[1] Its rigid structure and rich electronic properties make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic derivatization of this core is paramount in drug discovery, enabling the fine-tuning of pharmacological profiles.

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 885276-44-8) is a highly versatile and strategically designed building block for the synthesis of complex molecular architectures. The iodine atom at the C3 position serves as a highly effective synthetic handle for a multitude of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing ethyl carboxylate group at the C2 position and the electron-donating methyl group at the C8 position modulate the electronic properties of the heterocyclic system, influencing its reactivity and the biological activity of its derivatives.

This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of this key building block, empowering researchers in drug development and organic synthesis to leverage its full potential.

Synthesis of the Building Block

The preparation of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a straightforward two-step process, beginning with the condensation of a substituted aminopyridine followed by a regioselective iodination.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

The initial step involves the cyclocondensation of 2-amino-3-methylpyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Materials:

    • 2-amino-3-methylpyridine

    • Ethyl bromopyruvate

    • Anhydrous ethanol

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Iodination at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

Protocol 2: Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Materials:

    • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

    • N-Iodosuccinimide (NIS)

    • Anhydrous acetonitrile

  • Procedure:

    • Dissolve Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Application in Cross-Coupling Reactions

The C3-iodo functionality is the gateway to a vast chemical space, enabling the introduction of diverse substituents through various palladium-catalyzed cross-coupling reactions. The judicious choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The electronic nature of the imidazo[1,2-a]pyridine core, influenced by the C2-ester and C8-methyl groups, dictates its reactivity in these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n(I) B->C D Transmetalation C->D E Ar-Pd(II)L_n(Ar') D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G Substrate Building Block (Ar-I) Substrate->B Boronic_Acid Ar'B(OH)_2 Boronic_Acid->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Materials:

    • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene and water (4:1 mixture) or 1,4-dioxane

  • Procedure:

    • In a reaction vessel, combine Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

    • De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).

    • Add the de-gassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane>85
33-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O>80
Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling the building block with terminal alkynes.[2] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[2] The presence of an amine base is crucial, as it serves both to neutralize the HI formed and to facilitate the formation of the copper(I) acetylide intermediate.

Sonogashira_Coupling A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n(I) B->C D Transmetalation C->D E Ar-Pd(II)L_n(C≡CR) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-C≡CR F->G Substrate Building Block (Ar-I) Substrate->B Alkyne R-C≡CH Alkyne->D Base Amine Base Base->D CuI CuI CuI->D

Caption: Catalytic cycle of the Sonogashira coupling.

Protocol 4: Sonogashira Coupling with Terminal Alkynes

  • Materials:

    • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

    • Terminal alkyne (1.5 eq)

    • PdCl₂(PPh₃)₂ (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and the terminal alkyne in the anhydrous solvent, add the palladium catalyst and CuI.

    • De-gas the mixture with an inert gas.

    • Add the amine base and stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the building block with a wide range of primary and secondary amines.[3][4] This reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[5] The selection of a suitable base is also critical to deprotonate the amine and facilitate its coordination to the palladium center.

Buchwald_Hartwig_Amination A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n(I) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)L_n(NR'R'') D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR'R'' F->G Substrate Building Block (Ar-I) Substrate->B Amine HNR'R'' Amine->D Base Strong Base Base->D

Sources

Application of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate in the Synthesis of p38 MAPK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a particularly attractive scaffold for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This application note provides a detailed guide on the utilization of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate as a key starting material for the synthesis of a potent p38 mitogen-activated protein kinase (MAPK) inhibitor.

The strategic placement of an iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring offers a versatile handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This document will detail a plausible and well-precedented synthetic route, complete with step-by-step protocols, for the synthesis of a target p38 MAPK inhibitor.

Target Kinase: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[5][6][7] They are key components of the MAPK signaling cascade, which regulates a wide array of cellular processes such as inflammation, cell cycle, and apoptosis.[8] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis and in the progression of certain cancers.[9][10] Therefore, inhibitors of p38 MAPK have significant therapeutic potential.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAPK. Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Cytokines->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (Transcription Factors, Kinases) p38_MAPK->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream_Substrates->Cellular_Response

Caption: The p38 MAPK signaling cascade.

Synthetic Strategy: From Starting Material to a Potent p38 MAPK Inhibitor

This section outlines a three-step synthetic sequence to transform Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate into a target p38 MAPK inhibitor, 3-(4-fluorophenyl)-8-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide . This target molecule incorporates key pharmacophoric features of known p38 MAPK inhibitors, namely a substituted aryl group at the 3-position and a carboxamide at the 2-position.

The overall synthetic workflow is as follows:

synthetic_workflow Starting_Material Ethyl 3-iodo-8-methyl- imidazo[1,2-a]pyridine-2-carboxylate Intermediate_1 Ethyl 3-(4-fluorophenyl)-8-methyl- imidazo[1,2-a]pyridine-2-carboxylate Starting_Material->Intermediate_1 Step 1: Suzuki-Miyaura Coupling Intermediate_2 3-(4-fluorophenyl)-8-methyl- imidazo[1,2-a]pyridine-2-carboxylic acid Intermediate_1->Intermediate_2 Step 2: Ester Hydrolysis Target_Molecule 3-(4-fluorophenyl)-8-methyl-N- (pyridin-4-ylmethyl)imidazo[1,2-a] pyridine-2-carboxamide Intermediate_2->Target_Molecule Step 3: Amide Coupling

Caption: Synthetic workflow to the target p38 MAPK inhibitor.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group at the 3-position of the imidazo[1,2-a]pyridine core. This reaction is a robust and widely used method for the formation of C-C bonds.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate330.131.01.0
4-Fluorophenylboronic acid139.921.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol, 330 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and a solution of sodium carbonate (3.0 mmol, 318 mg) in water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, Ethyl 3-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Ester Hydrolysis

The ethyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid, which is a necessary precursor for the subsequent amide coupling reaction.[11][12][13]

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 3-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylate298.301.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.03.0
Tetrahydrofuran (THF)-10 mL-
Water-5 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Protocol:

  • Dissolve Ethyl 3-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol, 298 mg) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (3.0 mmol, 126 mg) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Step 3: Amide Coupling

The final step is the formation of the amide bond between the carboxylic acid intermediate and (pyridin-4-yl)methanamine. A standard peptide coupling reagent such as HATU is employed for this transformation.[14][15]

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid270.261.01.0
(Pyridin-4-yl)methanamine108.141.11.1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.21.2
DIPEA (N,N-Diisopropylethylamine)129.243.03.0
N,N-Dimethylformamide (DMF)-10 mL-

Protocol:

  • To a solution of 3-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 mmol, 270 mg) in anhydrous DMF (10 mL) under an inert atmosphere, add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 0.52 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (pyridin-4-yl)methanamine (1.1 mmol, 119 mg) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC/LC-MS.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the target molecule, 3-(4-fluorophenyl)-8-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide .

Conclusion and Future Perspectives

This application note has demonstrated a robust and efficient synthetic route for the preparation of a potential p38 MAPK inhibitor starting from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate . The versatility of the iodo-substituent allows for the application of various cross-coupling methodologies, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The protocols provided herein are based on well-established chemical transformations and can be readily adapted by researchers in the field of drug discovery. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the development of novel kinase inhibitors, and the strategic use of functionalized building blocks like the title compound will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Kaieda, A., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1033-1046.
  • Kaieda, A., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 859-866.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 914-920.
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
  • Duffy, J. P., et al. (2009). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Current Topics in Medicinal Chemistry, 9(12), 1069-1083.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17896-17909.
  • Pyridazine Based Inhibitors of p38 MAPK. (2001). Bioorganic & Medicinal Chemistry Letters, 11(14), 1905-1908.
  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available at: [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (2022). RSC Medicinal Chemistry, 13(12), 1530-1538.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 62, 152775.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14(2), 133-145.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). Journal of Medicinal Chemistry, 65(15), 10376-10396.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry, 70, 116937.
  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Grošelj, U., et al. (2008).
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry, 14(21), 1589-1594.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2021). ACS Omega, 6(45), 30453-30467.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • 2-(3-Bromophenyl)

Sources

Application Notes and Protocols for C-3 Functionalization of the Imidazo[1,2-a]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[4] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) all feature this remarkable bicyclic system, highlighting its clinical significance.[1][4][5] The functionalization of the imidazo[1,2-a]pyridine ring, particularly at the C-3 position, is a key strategy for modulating the biological activity and physicochemical properties of these molecules, making it a focal point of extensive research in drug discovery.[1][2] The C-3 position is inherently nucleophilic, rendering it susceptible to electrophilic attack and a prime site for introducing diverse substituents.[1] This guide provides an in-depth exploration of modern synthetic methodologies for the C-3 functionalization of imidazo[1,2-a]pyridines, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Methodologies for C-3 Functionalization

The strategic introduction of functional groups at the C-3 position of the imidazo[1,2-a]pyridine ring can be achieved through a variety of synthetic approaches. Historically, many methods required harsh conditions, multi-step sequences, or the use of stoichiometric and often toxic reagents.[1] However, recent advancements have led to the development of more efficient, atom-economical, and environmentally benign strategies. These modern techniques can be broadly categorized into three main areas:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods have revolutionized C-H bond functionalization, allowing for the direct formation of C-C and C-heteroatom bonds with high regioselectivity.

  • Visible-Light-Mediated Photoredox Catalysis: This rapidly emerging field offers mild and sustainable reaction conditions, utilizing light as a renewable energy source to drive a wide range of chemical transformations.[6]

  • Metal-Free and Multicomponent Reactions (MCRs): These approaches provide operationally simple and often catalyst-free pathways to complex molecules from readily available starting materials, aligning with the principles of green chemistry.[1][5][7]

This guide will delve into specific examples from each of these categories, providing detailed protocols and mechanistic rationale.

Section 1: Transition-Metal-Catalyzed C-3 Arylation

The introduction of an aryl group at the C-3 position of imidazo[1,2-a]pyridines is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Copper-catalyzed C-H arylation has emerged as a powerful tool for this transformation.

Application Note: Copper(I)-Catalyzed Direct C-3 Arylation

This protocol describes a convenient method for the direct arylation of substituted imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates using a copper(I) catalyst.[8][9][10] This approach avoids the pre-functionalization of the imidazo[1,2-a]pyridine ring, thus offering a more streamlined synthetic route.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for this type of C-H activation/arylation reaction.

  • Ligand: The use of a suitable ligand, such as 1,10-phenanthroline, can enhance the catalytic activity of the copper center and improve reaction yields.

  • Base: A base, typically a carbonate or phosphate, is required to facilitate the deprotonation of the C-3 position, making it more nucleophilic for the subsequent coupling step.

  • Solvent: A high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Copper(I)-Catalyzed C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine with Iodobenzene

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add iodobenzene (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-2-phenylimidazo[1,2-a]pyridine.

Data Presentation:

EntryAryl HalideBaseSolventTemp (°C)Yield (%)
1IodobenzeneK₃PO₄DMF12085
2BromobenzeneCs₂CO₃Dioxane13078
34-IodotolueneK₃PO₄DMF12088
44-BromoanisoleCs₂CO₃Dioxane13075

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Mechanism Visualization:

G cluster_cat Catalytic Cycle CuI Cu(I)X CuImPy Cu(I)-ImPy Complex CuI->CuImPy Coordination ImPy Imidazo[1,2-a]pyridine ImPy->CuImPy Base Base CuIII Cu(III) Intermediate Base->CuIII Deprotonation ArX Ar-X ArX->CuIII Product C-3 Arylated Product CuIII->CuI Reforms Catalyst CuIII->Product Reductive Elimination CuImPy->CuIII Oxidative Addition (Ar-X) caption Simplified mechanism for Cu-catalyzed C-3 arylation.

Caption: Simplified mechanism for Cu-catalyzed C-3 arylation.

Section 2: Visible-Light-Mediated C-3 Functionalization

Photoredox catalysis has emerged as a powerful and sustainable strategy for C-H functionalization, offering mild reaction conditions and unique reactivity.[6] These reactions are typically initiated by a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates.

Application Note: Visible-Light-Induced C-3 Formylation

The formyl group is a versatile functional group that can be readily converted into other functionalities. This protocol details a visible-light-induced C-3 formylation of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) as the formyl source and Rose Bengal as the photocatalyst.[6][11]

Causality of Experimental Choices:

  • Photocatalyst: Rose Bengal is an organic dye that efficiently absorbs visible light and can act as a photosensitizer to generate reactive oxygen species.

  • Formyl Source: TMEDA serves as a precursor to the formyl group under aerobic, visible-light-mediated oxidative conditions.

  • Light Source: A simple and readily available light source, such as a compact fluorescent lamp (CFL) or a blue LED, is sufficient to drive the reaction.

  • Solvent: Acetonitrile (MeCN) is a common solvent for photoredox reactions due to its transparency to visible light and its ability to dissolve a wide range of organic compounds.

  • Atmosphere: The reaction is typically carried out under an air or oxygen atmosphere, as oxygen plays a crucial role in the reaction mechanism.[6]

Experimental Protocol: Visible-Light-Induced C-3 Formylation of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Tetramethylethylenediamine (TMEDA)

  • Rose Bengal

  • Acetonitrile (MeCN)

  • Standard glassware for photochemical reactions

  • Visible light source (e.g., Blue LED, 20W)

Procedure:

  • To a 10 mL round-bottom flask, add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), Rose Bengal (0.01 mmol, 2 mol%), and acetonitrile (5 mL).

  • Add TMEDA (1.5 mmol, 3.0 equiv.).

  • Stir the reaction mixture at room temperature under an air atmosphere (using a balloon filled with air or by simply leaving the flask open to the air).

  • Irradiate the mixture with a blue LED lamp (placed approximately 5-10 cm away from the flask) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Data Presentation:

EntrySubstrateTime (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridine1692
22-(4-Methoxyphenyl)imidazo[1,2-a]pyridine1888
32-(4-Chlorophenyl)imidazo[1,2-a]pyridine2085
42-Methylimidazo[1,2-a]pyridine1295

Yields are representative and may vary depending on the specific substrates and reaction conditions.[6][11]

Workflow Visualization:

G start Start step1 Combine Reactants: Imidazo[1,2-a]pyridine, Rose Bengal, TMEDA in MeCN start->step1 step2 Stir under Air Atmosphere at Room Temperature step1->step2 step3 Irradiate with Visible Light (e.g., Blue LED) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Work-up: Solvent Removal step4->step5 Reaction Complete step6 Purification: Column Chromatography step5->step6 end C-3 Formylated Product step6->end

Caption: Experimental workflow for visible-light-induced C-3 formylation.

Section 3: Metal-Free Multicomponent C-3 Alkylation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.[1][7] These reactions are often characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of compounds for drug discovery.

Application Note: Catalyst-Free, Three-Component Petasis-like C-3 Arylomethylation

This protocol describes an innovative, catalyst-free method for the C-3 arylomethylation of imidazo[1,2-a]pyridines via a three-component Petasis-like reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid.[1][5][7] This method is particularly attractive due to its operational simplicity and the use of commercially available starting materials.[1][5]

Causality of Experimental Choices:

  • Reactants: The choice of imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid allows for a convergent synthesis of the desired C-3 alkylated product.

  • Solvent: A suitable solvent, such as 1,4-dioxane, is used to facilitate the reaction at elevated temperatures.

  • Temperature: The reaction is typically heated to drive the reaction to completion, including the final decarboxylation step.[1]

  • Catalyst-Free: The inherent nucleophilicity of the C-3 position of the imidazo[1,2-a]pyridine and the reactivity of the in situ formed intermediates obviate the need for an external catalyst.

Experimental Protocol: Three-Component C-3 Arylomethylation of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Glyoxylic acid monohydrate

  • Phenylboronic acid

  • 1,4-Dioxane

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid monohydrate (1.2 mmol, 1.2 equiv.), and phenylboronic acid (1.5 mmol, 1.5 equiv.).

  • Add 1,4-dioxane (5 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Stir the mixture for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(phenylmethyl)-2-phenylimidazo[1,2-a]pyridine.

Data Presentation:

EntryImidazo[1,2-a]pyridineBoronic AcidTime (h)Yield (%)
12-Phenyl-Phenyl-1285
22-Phenyl-4-Methoxyphenyl-1482
32-p-Tolyl-Phenyl-1288
42-Phenyl-4-Chlorophenyl-1679

Yields are representative and may vary depending on the specific substrates and reaction conditions.[1]

Logical Relationship Visualization:

G cluster_reactants Starting Materials ImPy Imidazo[1,2-a]pyridine Intermediate In situ generated intermediate ImPy->Intermediate GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate BoronicAcid Boronic Acid BoronicAcid->Intermediate Product C-3 Arylomethylated Product Intermediate->Product Decarboxylation

Caption: Logical relationship in the three-component C-3 arylomethylation.

Conclusion and Future Perspectives

The C-3 functionalization of the imidazo[1,2-a]pyridine ring system remains a vibrant and highly competitive area of research. The methodologies presented in this guide represent a snapshot of the powerful tools available to synthetic and medicinal chemists. The ongoing development of novel catalytic systems, the exploration of new reaction pathways, and the increasing emphasis on sustainable and green chemistry will undoubtedly lead to even more efficient and versatile methods for the derivatization of this privileged scaffold. These advancements will continue to fuel the discovery of new drug candidates and advanced materials with tailored properties.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ([Link])

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. ([Link])

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF - ResearchGate. ([Link])

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization | Organic Letters - ACS Publications. ([Link])

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - RSC Publishing. ([Link])

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed. ([Link])

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed. ([Link])

  • FeCl3−catalyzed C−3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions | Request PDF - ResearchGate. ([Link])

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. | Semantic Scholar. ([Link])

  • Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct... - ResearchGate. ([Link])

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - RSC Publishing. ([Link])

  • Synthesis of zolpidem in different routes. | Download Scientific Diagram - ResearchGate. ([Link])

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. ([Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ([Link])

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. ([Link])

  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides | Request PDF - ResearchGate. ([Link])

  • Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs - NIH. ([Link])

  • C‐3 alkenylation of imidazo[1, 2‐a]pyridines. - ResearchGate. ([Link])

  • Flow Chemistry Synthesis of Zolpidem, Alpidem and other GABAA Agonists and their Biological Evaluation through the use of In. ([Link])

  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐ a ]pyridines with para ‐Quinone Methides | Semantic Scholar. ([Link])

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - Semantic Scholar. ([Link])

  • (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - ResearchGate. ([Link])

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. ([Link])

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - NIH. ([Link])

  • Most significant examples of Zolpidem synthesis. - ResearchGate. ([Link])

  • Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. ([Link])

Sources

Application Notes and Protocols: Synthesis of Fluorescent Probes from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2][3] These compounds often exhibit strong fluorescence, with emission profiles that can be finely tuned by strategic substitution on the bicyclic core.[1][4] This inherent fluorescence makes them ideal candidates for the development of advanced fluorescent probes for bioimaging and sensing applications.[2][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes starting from the key intermediate, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

The C3-iodo substituent on the imidazo[1,2-a]pyridine ring serves as a versatile handle for introducing a wide array of fluorescent moieties through transition-metal-catalyzed cross-coupling reactions.[6][7][8] This approach allows for a modular and efficient strategy to generate a library of fluorescent probes with diverse photophysical characteristics. We will delve into the rationale behind the synthetic design and provide step-by-step protocols for key transformations, including the synthesis of the starting material and its subsequent functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Synthesis of the Precursor: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of the title precursor is a critical first step. While several methods exist for the synthesis of imidazo[1,2-a]pyridines, a common and effective approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[9] The subsequent iodination at the C3 position, a site prone to electrophilic attack, yields the desired intermediate.

Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol outlines the initial cyclization to form the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Amino-3-methylpyridine

  • Ethyl 3-bromo-2-oxopropionate

  • Ethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-3-methylpyridine (1 equivalent) and ethanol.

  • While stirring, add ethyl 3-bromo-2-oxopropionate (1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of K₂CO₃ to neutralize the hydrobromide salt formed and stir for 30 minutes.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: Iodination of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol details the regioselective iodination at the C3 position.

Materials:

  • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.[10]

Functionalization via Cross-Coupling Reactions

The C3-iodo group of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups. These modifications are instrumental in tuning the photophysical properties of the resulting fluorescent probes.

Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Fluorophores

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various boronic acids or esters.[6][7][11] This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex fluorescent probes.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of various arylboronic acids to the C3 position.

Materials:

  • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-(dimethylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or sealed tube, combine Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 3-aryl-imidazo[1,2-a]pyridine derivative.

Causality in Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligands can significantly impact the reaction efficiency. For example, Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.

  • Base and Solvent: The base and solvent system are crucial for the transmetalation step. An aqueous base is often used to facilitate the reaction.[7] The choice of solvent depends on the solubility of the reactants and the reaction temperature.

Data Presentation: Suzuki-Miyaura Coupling Examples

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acidEthyl 3-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylate~85%
24-(Dimethylamino)phenylboronic acidEthyl 3-(4-(dimethylamino)phenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylate~78%
3Naphthalene-2-boronic acidEthyl 8-methyl-3-(naphthalen-2-yl)imidazo[1,2-a]pyridine-2-carboxylate~80%

Yields are approximate and can vary based on specific reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties for Extended Conjugation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly useful for extending the π-conjugated system of the imidazo[1,2-a]pyridine core, which often leads to a red-shift in the fluorescence emission.

Protocol 4: General Procedure for Sonogashira Cross-Coupling

This protocol describes the coupling of terminal alkynes to the C3 position.

Materials:

  • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the metal catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Trustworthiness through Self-Validation:

  • Monitoring: Careful monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of side products.

  • Purification: Proper purification by column chromatography is crucial to obtain the fluorescent probes in high purity, which is critical for accurate photophysical measurements and biological applications.

Visualization of Synthetic Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Ethyl 3-iodo-8-methyl- imidazo[1,2-a]pyridine- 2-carboxylate reagents Arylboronic Acid Pd Catalyst Base, Solvent start->reagents Suzuki-Miyaura Coupling product 3-Aryl-substituted Fluorescent Probe reagents->product

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling Workflow

Sonogashira_Workflow start Ethyl 3-iodo-8-methyl- imidazo[1,2-a]pyridine- 2-carboxylate reagents Terminal Alkyne Pd Catalyst, CuI Base, Solvent start->reagents Sonogashira Coupling product 3-Alkynyl-substituted Fluorescent Probe reagents->product

Caption: Workflow for Sonogashira coupling.

Applications in Drug Development and Research

The synthesized fluorescent probes based on the imidazo[1,2-a]pyridine scaffold have wide-ranging applications in biomedical research and drug development. Their utility stems from their ability to selectively interact with biological targets and report on their local environment through changes in their fluorescence properties.

Potential applications include:

  • Bioimaging: Visualizing cellular structures and processes in living cells and organisms.[2][5]

  • Sensing: Detecting specific ions, molecules, or changes in the cellular microenvironment (e.g., pH, viscosity).[14][15][16]

  • High-Throughput Screening: Developing assays for drug discovery by monitoring changes in fluorescence upon interaction with target proteins.

The modular synthesis approach described here allows for the rapid generation of a diverse library of probes, facilitating the identification of candidates with optimal properties for specific applications.

Conclusion

This guide has provided a detailed framework for the synthesis of novel fluorescent probes from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. By leveraging robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions, researchers can readily access a wide array of functionalized imidazo[1,2-a]pyridine derivatives. The provided protocols, along with the underlying scientific rationale, are intended to empower researchers, scientists, and drug development professionals to design and synthesize tailored fluorescent tools for their specific research needs. The continued exploration of this privileged scaffold promises to yield innovative probes that will further advance our understanding of complex biological systems.

References

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • American Chemical Society. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. [Link]

  • Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. [Link]

  • Bentham Science. (n.d.). Solution and Solid Phase Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. [Link]

  • Google Search result. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Sci-Hub. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • PubMed Central. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]

  • RSC Publishing. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. [Link]

  • RSC Publishing. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. [Link]

  • PubMed. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. [Link]

  • ResearchGate. (n.d.). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. [Link]

  • RSC Publishing. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • ResearchGate. (2022). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF. [Link]

  • PubMed Central. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • UniTo. (2022). New substituted imida - IRIS-AperTO. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • PubMed Central. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • PubMed Central. (n.d.). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • PubMed. (2025). Developing a Pyridine-Imidazole-Modified Fluorescent Probe for Monitoring Carboxylesterase Level During the Inflammation Regulation in Macrophages. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is featured in pharmaceuticals with diverse therapeutic applications, including anxiolytic drugs like alpidem and insomnia treatments such as zolpidem.[3] The functionalization of this core is therefore of paramount importance in drug discovery and development, enabling the exploration of new chemical space to identify novel kinase inhibitors and other therapeutic agents.[3][4]

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile strategy for the precise modification of the imidazo[1,2-a]pyridine ring.[2][4] This guide focuses on a key building block, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate . The carbon-iodine bond at the C3 position is an ideal handle for such transformations due to its high reactivity in the oxidative addition step of the catalytic cycle.[5] This document provides detailed, field-proven protocols for several key palladium-catalyzed reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for troubleshooting and optimization. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (our imidazo[1,2-a]pyridine substrate), forming a Pd(II) intermediate.[5][7] The reactivity order for halides in this step is I > Br > Cl, making our iodo-substituted substrate highly reactive.[5]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[6][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-heteroatom bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6]

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Core Experimental Components: A Scientist's Perspective

The success of any cross-coupling reaction hinges on the careful selection and handling of its core components.

  • Palladium Precatalyst: While Pd(0) is the active species, more stable and air-tolerant Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used as "precatalysts". These are reduced in situ to Pd(0) by ligands, solvents, or other reagents in the reaction mixture to initiate the cycle.[9] Using pre-formed Pd(0) complexes like Pd(PPh₃)₄ is also a common and effective strategy.

  • Ligands: The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents its decomposition into inactive palladium black, and critically modulates its electronic and steric properties.[10] Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald's biaryl phosphine ligands) generally accelerate the oxidative addition and reductive elimination steps, making them essential for coupling less reactive substrates like aryl chlorides.[11]

  • Base: The base plays a pivotal role, most notably in the transmetalation step of Suzuki couplings and in deprotonating the amine in Buchwald-Hartwig aminations.[11][12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) must be tailored to the specific reaction and substrate functional group tolerance.[12]

  • Solvent and Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[10] Therefore, reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents to prevent catalyst deactivation. Common solvents include toluene, 1,4-dioxane, DMF, and THF.[12]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the formation of a biaryl linkage, a common objective in medicinal chemistry, by coupling the imidazo[1,2-a]pyridine core with an arylboronic acid.

Expert Rationale

The Suzuki-Miyaura reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[13][14] The use of a carbonate base is standard, as it is effective in promoting the formation of the reactive boronate species required for transmetalation.[8] Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst that is effective for reactive aryl iodides.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Then, add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, to a concentration of ~0.1 M with respect to the starting iodide). The water helps to dissolve the inorganic base.[12]

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

This protocol describes the synthesis of an alkynylated imidazo[1,2-a]pyridine, a valuable intermediate for click chemistry or further transformations.

Expert Rationale

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes.[15] The classic conditions employ a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (CuI) as a co-catalyst.[16][17] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium center more readily than the alkyne itself.[15] An amine like triethylamine (Et₃N) or diisopropylamine (DIPA) is used as both the base and often as the solvent.[18]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Reagent Addition: Add degassed solvent (e.g., THF or DMF). Then, add degassed triethylamine (Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) if necessary. Monitor the reaction by TLC for the disappearance of the starting material (typically 2-8 hours).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel.

Caption: Experimental workflow for Sonogashira coupling.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative, a critical transformation for introducing nitrogen-based functional groups.

Expert Rationale

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds that are often difficult to construct via classical methods.[11][19] This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine or its complex with palladium.[11] Furthermore, the reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.[20]

Detailed Step-by-Step Methodology
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a specialized ligand (e.g., XPhos, 0.08 equiv.) to a vial or Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the vessel tightly and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Summary and Comparative Overview

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventTemp. (°C)
Suzuki-Miyaura Boronic Acid / EsterPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF80 - 110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF, Et₃N25 - 60
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 120
Buchwald-Hartwig AminePd₂(dba)₃ / XPhos, SPhosNaOt-Bu, K₃PO₄Toluene, Dioxane100 - 120

Troubleshooting Common Experimental Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Pd(0) oxidized).- Poor quality reagents (wet solvent, impure starting materials).- Incorrect base or ligand for the specific transformation.- Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[10]- Use freshly opened or purified reagents.- Screen alternative ligands and bases; consult literature for similar substrates.[21]
Formation of Pd Black - Catalyst decomposition. Ligand is not effectively stabilizing the Pd(0) species, or the reaction temperature is too high.- Use a higher ligand-to-palladium ratio.- Switch to a more robust/sterically hindered ligand.- Lower the reaction temperature.
Homocoupling of Boronic Acid (Suzuki) - Reaction conditions are too harsh or oxygen is present, leading to oxidative coupling of the boronic acid.- Thoroughly degas the reaction mixture.- Lower the reaction temperature.- Use a milder base.
Protodehalogenation (Loss of Iodide) - Presence of a hydrogen source (e.g., water, alcohol) and a pathway for reductive cleavage of the C-I bond.- Ensure use of anhydrous solvents and reagents.- This can sometimes be a background reaction; optimizing for faster coupling can minimize it.

Post-Reaction Purification: The Mandate for Palladium Removal

For applications in drug development, the removal of residual palladium from the active pharmaceutical ingredient (API) is a regulatory mandate.[22] While standard purification techniques like crystallization and column chromatography are effective, they may not be sufficient to meet the stringent limits (typically < 5-10 ppm).[22][23]

Advanced Palladium Scavenging Techniques:

  • Metal Scavengers: These are materials with a high affinity for palladium. Silica- or polymer-bound thiols, amines, or triazines (e.g., SiliaMetS Thiol, Smopex®) can be stirred with the product solution and then simply filtered off.[22][24]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium, although it may sometimes adsorb the product as well, requiring careful optimization.[22]

  • Extraction: Aqueous washes with solutions containing complexing agents like L-cysteine or thiourea can help extract palladium into the aqueous phase.[24]

The choice of method is highly dependent on the specific product and solvent system, and screening may be required to find the most efficient technique.[24]

References

  • Dherbet, M., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Reddy, T. S., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH National Library of Medicine. [Link]

  • Lombardo, F., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. [Link]

  • Singh, S., et al. (2012). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Scott, J. D., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine. [Link]

  • ResearchGate. (2024). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate. [Link]

  • ResearchGate. (2007). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • SDIR. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. SDIR. [Link]

  • Le, C. M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2010). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate. [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Garia, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Kruszyński, M., et al. (2020). Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Chegg. (2023). Solved 1. A common problem in palladium-catalyzed. Chegg.com. [Link]

  • ResearchGate. (2012). Intermolecular Oxidative Heck Coupling of Imidazo[1,2- a]pyridines with Olefins. ResearchGate. [Link]

  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Moodley, S., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing Home. [Link]

  • ResearchGate. (2025). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block for the development of advanced functional materials. We delve into its synthesis, key physicochemical properties, and its pivotal role as a precursor in creating novel materials for organic electronics and sensing applications. Detailed, field-proven protocols for its utilization in palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, are presented. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its significant presence in medicinal chemistry and its emerging importance in materials science.[1][2][3] This fused bicyclic system exhibits a unique combination of electron-rich and electron-deficient character, leading to intriguing photophysical properties.[4] The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives, often in the blue to violet region of the spectrum, makes them prime candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[4][5]

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate stands out as a particularly valuable derivative. The strategic placement of the iodine atom at the C3 position provides a reactive handle for introducing a wide array of functional groups through well-established cross-coupling chemistries.[6] The ethyl carboxylate at C2 and the methyl group at C8 further modulate the electronic properties and solubility of the core, making it an ideal platform for systematic tuning of material properties.

Physicochemical Properties and Synthesis

Core Compound Characteristics

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₁IN₂O₂[7]
Molecular Weight 330.13 g/mol [7]
Purity ≥98% (commercially available)[7]
Appearance Off-white to yellow solidInferred
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, Toluene)Inferred from reaction conditions
Synthesis Protocol: Cyclocondensation

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8][9] The following protocol outlines a general and efficient method for the preparation of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Experimental Workflow: Synthesis of the Core Compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-amino-3-methylpyridine C 1. Reflux in Ethanol 2. Iodination (NIS, Acetonitrile) A->C B Ethyl 3-bromo-2-oxopropanoate B->C D Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate C->D

Caption: Synthesis workflow for the title compound.

Step-by-Step Protocol:

  • Cyclization: To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropanoate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, often precipitates and can be collected by filtration.

  • Iodination: Dissolve the crude intermediate in acetonitrile. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.

Causality and Rationale: The initial step is a classic Tchichibabin reaction variant, forming the imidazo[1,2-a]pyridine ring system. The subsequent electrophilic iodination with NIS occurs regioselectively at the electron-rich C3 position, which is the most nucleophilic carbon on the imidazole ring.

Application in Materials Synthesis: Cross-Coupling Protocols

The C-I bond at the 3-position is the key to unlocking the potential of this building block. It serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents to create novel functional materials.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and arylboronic acids.[10] This reaction is instrumental in synthesizing π-conjugated systems with tunable photophysical properties for applications in OLEDs.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A Ethyl 3-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Ethyl 3-aryl-8-methylimidazo [1,2-a]pyridine-2-carboxylate C->D Heat

Caption: Suzuki-Miyaura coupling workflow.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 3-aryl derivative.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency. For sterically hindered arylboronic acids, using a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) may be beneficial.[11] The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.[10]

Sonogashira Coupling: Synthesis of 3-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to materials with extended π-conjugation. These alkynyl-substituted imidazo[1,2-a]pyridines are of interest for applications in organic electronics and as fluorescent probes.

Experimental Workflow: Sonogashira Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A Ethyl 3-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) A->C B Terminal Alkyne (R-C≡CH) B->C D Ethyl 3-alkynyl-8-methylimidazo [1,2-a]pyridine-2-carboxylate C->D Inert Atmosphere

Caption: Sonogashira coupling workflow.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as a mixture of THF and triethylamine (Et₃N).

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-alkynyl-substituted product.

Trustworthiness and Self-Validation: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for a successful reaction. The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of a new, typically more fluorescent, product spot on the TLC plate.

Application Notes: Photophysical Properties and Potential Uses

Derivatives of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exhibit interesting photophysical properties that are highly dependent on the substituent introduced at the C3 position.

Fluorescence and Solvatochromism

Many 3-aryl and 3-alkynyl imidazo[1,2-a]pyridine derivatives are known to be highly fluorescent, with emission typically in the blue-green region of the visible spectrum.[5][12] The quantum yields of these compounds can be quite high, making them suitable for use as emitters in OLEDs.[13]

Furthermore, these molecules often exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. This property arises from a change in the dipole moment of the molecule upon excitation to the first singlet excited state. This sensitivity to the local environment makes them promising candidates for fluorescent probes to study cellular microenvironments or as chemical sensors.[14][15]

Table 2: Representative Photophysical Data for 3-Substituted Imidazo[1,2-a]pyridine Derivatives

Substituent at C3Absorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)ApplicationReference
Phenyl~350~420Up to 0.91 in solutionOLED Emitter[12][13]
Naphthyl~365~450HighOLED Emitter[4]
Arylthio~340~410Up to 0.40 in filmCharge Transport[12][13]
Donor-ArylRed-shiftedRed-shiftedModerateFluorescent Probe[4]
Potential Applications in Materials Science
  • Organic Light-Emitting Diodes (OLEDs): By coupling with appropriate aromatic moieties, derivatives of the title compound can be designed as blue or green light emitters. The imidazo[1,2-a]pyridine core can also serve as a host material in phosphorescent OLEDs.[4][16]

  • Fluorescent Chemosensors: The introduction of specific recognition units (e.g., chelating groups) via cross-coupling can lead to the development of selective and sensitive fluorescent sensors for metal ions or other analytes.[15][17]

  • Organic Photovoltaics (OPVs): While less explored, the tunable electronic properties of these materials suggest potential applications as donor or acceptor components in organic solar cells.

Conclusion

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a highly versatile and valuable building block for materials science research. Its straightforward synthesis and the reactivity of the C3-iodo group allow for the creation of a diverse library of functional materials through robust and well-understood cross-coupling reactions. The excellent photophysical properties of the resulting derivatives make them highly promising for applications in next-generation organic electronic devices and advanced sensing technologies. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable heterocyclic scaffold.

References

  • Kshirsagar, U. (2022). Rose bengal-catalyzed C3-alkoxycarbonylation of imidazo[1,2-a]pyridines with carbazates. RSC Advances, 12(35), 22667-22671. Available at: [Link]

  • Melo, et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3845. Available at: [Link]

  • Li, et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(4), 743-748. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37943-37955. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Gyakye, et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 146-160. Available at: [Link]

  • ResearchGate. (2021). Photophysical properties of 3-arylthioimidazo[1,2-a]pyridine derivatives: The role of peripheral electron-donating and electron-withdrawing groups in the advance of organic materials engineering. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [Link]

  • MDPI. (2018). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 23(8), 2045. Available at: [Link]

  • Dhara, K., Barick, S., & Chandrashekharappa, S. (2021). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. European Journal of Organic Chemistry, 2021(42), 5755-5759. Available at: [Link]

  • Wang, et al. (2017). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 7(57), 35981-35987. Available at: [Link]

  • Kumar, et al. (2021). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. New Journal of Chemistry, 45(38), 17855-17862. Available at: [Link]

  • Zhu, et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6289. Available at: [Link]

  • ResearchGate. (2018). A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+. Available at: [Link]

  • ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5650-5657. Available at: [Link]

  • ResearchGate. (2021). 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(77), 11342-11356. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. The Journal of Organic Chemistry, 82(19), 10459-10467. Available at: [Link]

  • ResearchGate. (2021). Fluorescent Imidazo[1,2‐a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics. Available at: [Link]

  • PubMed. (2022). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 276, 121201. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Dalton Transactions, 48(25), 9114-9122. Available at: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37943-37955. Available at: [Link]

  • Royal Society of Chemistry. (2021). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry, 45(21), 9342-9346. Available at: [Link]

  • ResearchGate. (2018). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(27), 5957-5974. Available at: [Link]

  • Royal Society of Chemistry. (2021). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. New Journal of Chemistry, 45(47), 22251-22256. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1198-1210. Available at: [Link]

  • ResearchGate. (2022). Nickel-Catalyzed 8-Aminoimidazo[1,2-a]pyridine Assisted C(sp2)–H Alkynylation of (Hetero)arenes via an Inverse Sonogashira Strategy Suitable for Late-stage Modification. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this specific heteroaromatic halide in their synthetic workflows. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

Low yields in Suzuki reactions with heteroaromatic substrates like Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can stem from a variety of factors. The following section is structured to help you diagnose and resolve the most common issues encountered during your experiments.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [1]

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Optimization may be required for different boronic acid partners.

Materials:

  • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3) (1-3 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-25% v/v degassed water)

Procedure:

  • To a flame-dried or oven-dried reaction vessel, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, the boronic acid/ester, the palladium pre-catalyst, and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, subject the sealed vessel to three cycles of vacuum and backfilling with the inert gas. [1]3. Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [2]

Conclusion

Successfully performing Suzuki-Miyaura cross-coupling reactions with heteroaromatic substrates like Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate requires careful attention to the choice of catalyst, base, and solvent, as well as meticulous experimental technique to minimize side reactions. By systematically addressing potential issues such as catalyst inhibition, protodeboronation, and homocoupling, researchers can significantly improve yields and obtain their desired products efficiently. This guide serves as a foundational resource to aid in that optimization process. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Wikipedia. Protodeboronation. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(48), 15090-15097. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(48), 15090–15097. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-524. [Link]

  • Ser, C.-T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Ser, C.-T., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • American Chemical Society. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. [Link]

  • ChemRxiv. (2023). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259–4268. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. (2017). Life cycle for a Suzuki's catalyst: reaction, degradation, and regeneration. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2018). Optimization of Suzuki Reaction conditions. [Link]

  • ResearchGate. (2020). Optimization of the model Suzuki coupling reaction between iodobenzene... [Link]

  • American Chemical Society. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • National Institutes of Health. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2015). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically significant agents.[1][2][3] The introduction of an iodine atom at the C3 position provides a crucial handle for further functionalization via cross-coupling reactions, making this specific derivative a valuable intermediate.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges, particularly the formation of side products during synthesis. Our focus is on providing not just solutions, but also the underlying mechanistic rationale to empower you to optimize your experimental outcomes.

Primary Synthetic Pathway Overview

The synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically proceeds in two key stages:

  • Cyclocondensation: Reaction of 2-amino-3-methylpyridine with an ethyl α-halo-α-ketoester, such as ethyl 3-bromo-2-oxopropanoate, to form the imidazo[1,2-a]pyridine core.[4]

  • Electrophilic Iodination: Regioselective iodination at the electron-rich C3 position of the heterocyclic core using a suitable iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).[5][6]

Each stage presents unique challenges where side reactions can occur, impacting yield and purity. The following sections address these specific issues.

Synthesis_Pathway Figure 1. General Synthetic Pathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: C3-Iodination 2_amino_3_methylpyridine 2-Amino-3-methylpyridine Intermediate Ethyl 8-methylimidazo[1,2-a]- pyridine-2-carboxylate 2_amino_3_methylpyridine->Intermediate Reflux, Base (e.g., NaHCO₃) ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->Intermediate Reflux, Base (e.g., NaHCO₃) Product Ethyl 3-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate Intermediate->Product Solvent (e.g., EtOH, DMF) Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Product

Caption: Figure 1. General Synthetic Pathway.

Troubleshooting Guide & FAQs

Category 1: Issues in Cyclocondensation (Stage 1)
Question 1: My reaction yields are low, and I isolate a significant amount of unreacted 2-amino-3-methylpyridine. What is the likely cause?

Answer:

This issue most commonly points to two problems: incomplete reaction or inefficient initial alkylation.

  • Causality & Mechanistic Insight: The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen (the endocyclic nitrogen) of 2-amino-3-methylpyridine onto the electrophilic carbon of ethyl bromopyruvate.[7][8] This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, which after dehydration, leads to the aromatic imidazo[1,2-a]pyridine ring system. If the initial alkylation is slow or reversible, or if the subsequent cyclization is hindered, the reaction will not proceed to completion.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Ensure the ethyl bromopyruvate is fresh. As an α-haloketone, it can degrade upon storage.

    • Solvent Choice: While ethanol is common, switching to a higher boiling point solvent like n-butanol or using a polar aprotic solvent such as DMF can facilitate the reaction by ensuring a higher reaction temperature, which drives the dehydration step.[9]

    • Base Addition: The reaction often generates HBr as a byproduct, which can protonate the starting aminopyridine, rendering it non-nucleophilic. The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial to neutralize the acid and drive the reaction forward.[4][8]

    • Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine spot has been consumed.

Question 2: I've isolated a side product with a mass corresponding to a dimer of the aminopyridine or a complex adduct. Why does this happen?

Answer:

Self-condensation or polymerization of starting materials can occur under certain conditions, particularly with prolonged heating or in the presence of strong bases.

  • Causality & Mechanistic Insight: 2-aminopyridines can, under harsh conditions, undergo self-condensation reactions. More likely, the highly reactive ethyl bromopyruvate can react with multiple nucleophiles, including another molecule of the aminopyridine or the newly formed imidazopyridine product, leading to complex mixtures.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ethyl bromopyruvate to ensure the aminopyridine is consumed, but avoid a large excess which can promote side reactions.

    • Controlled Addition: Add the ethyl bromopyruvate dropwise to the heated solution of 2-amino-3-methylpyridine rather than mixing them all at once. This keeps the instantaneous concentration of the electrophile low, favoring the desired intramolecular cyclization over intermolecular side reactions.

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion (as determined by TLC).

Category 2: Issues in C3-Iodination (Stage 2)
Question 3: My final product is contaminated with the non-iodinated starting material, Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. How can I improve the iodination efficiency?

Answer:

Incomplete iodination is a common issue and is typically related to the choice of iodinating agent, reaction conditions, or deactivation of the iodine source.

  • Causality & Mechanistic Insight: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic attack.[5] However, the reaction's success depends on generating a sufficiently electrophilic iodine species (I⁺). Molecular iodine (I₂) itself is only moderately electrophilic. Its reactivity is often enhanced with an oxidizing agent or a Lewis acid.

  • Troubleshooting & Solutions:

    • Choice of Iodinating Agent:

      • I₂ with an Oxidant: Using molecular iodine in the presence of an oxidant like tert-Butyl hydroperoxide (TBHP) or H₂O₂ can generate a more reactive iodine species in situ, leading to higher yields.[6][10]

      • N-Iodosuccinimide (NIS): NIS is a highly effective and often preferred source of electrophilic iodine for this transformation. It is generally more reactive than I₂ alone and the byproduct, succinimide, is typically easy to remove.

    • Solvent Effects: The choice of solvent can influence the reaction rate. Polar solvents like DMF or ethanol are commonly used. For ultrasound-assisted iodination, ethanol has been shown to be effective.[6]

    • Temperature and Time: While many iodination reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Again, monitor via TLC.

    • pH Control: The presence of a base like NaHCO₃ can be beneficial. It neutralizes the HI byproduct, which can inhibit the reaction.

Side_Reaction_1 Figure 2. Incomplete Iodination Start_Mat Ethyl 8-methylimidazo[1,2-a]- pyridine-2-carboxylate Product Desired Product (C3-Iodo) Start_Mat->Product Sufficiently Reactive Iodinating Agent Side_Product Unreacted Starting Material (Contaminant) Start_Mat->Side_Product Insufficiently Reactive Iodinating Agent / Suboptimal Conditions

Caption: Figure 2. Incomplete Iodination.

Question 4: I'm observing a di-iodinated side product by mass spectrometry. How can this be avoided?

Answer:

While the C3 position is the most reactive, over-iodination can occur if the reaction conditions are too harsh or if a large excess of a highly reactive iodinating agent is used.

  • Causality & Mechanistic Insight: After the first iodination at C3, the ring system is somewhat deactivated towards further electrophilic substitution. However, other positions on the pyridine ring (e.g., C5 or C7) can still react, especially with potent iodinating systems.

  • Troubleshooting & Solutions:

    • Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.05-1.1 equivalents of NIS or I₂.

    • Lower Temperature: Perform the reaction at room temperature or even 0 °C to increase selectivity and minimize over-reaction.

    • Slower Addition: Add the iodinating agent portion-wise or as a solution dropwise over a period of time to maintain a low concentration and favor mono-iodination.

Question 5: My final product seems to be decomposing during workup or purification, showing a loss of iodine.

Answer:

The Carbon-Iodine bond can be labile under certain conditions.

  • Causality & Mechanistic Insight: The C-I bond is the weakest of the carbon-halogen bonds. It can be susceptible to cleavage under reductive conditions, prolonged exposure to light, or excessive heat during purification (e.g., distillation or high-temperature column chromatography).

  • Troubleshooting & Solutions:

    • Mild Workup: Use a mild aqueous workup, for instance, with sodium thiosulfate to quench any excess iodine, followed by extraction. Avoid strong acids or bases.

    • Purification Method:

      • Recrystallization: This is often the best method for purification as it avoids prolonged exposure to silica gel. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.

      • Column Chromatography: If chromatography is necessary, use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent acid-catalyzed decomposition on the column. Run the column quickly.

    • Storage: Store the final product in a dark container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated to prevent light- or air-induced degradation.

Summary of Potential Side Products and Mitigation Strategies
Side Product Likely Cause Identification (Typical) Recommended Mitigation Strategy
Unreacted 2-amino-3-methylpyridine Incomplete cyclocondensation; Insufficient heat; No base used.TLC, ¹H NMR (signals for starting material).Use NaHCO₃/K₂CO₃; Increase temperature/reflux time; Ensure reagent quality.
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Incomplete iodination.LC-MS (Mass peak for non-iodinated compound); TLC.Use a more reactive agent (NIS); Add an oxidant (TBHP); Control pH.
Di-iodinated Product Excess iodinating agent; Harsh reaction conditions.LC-MS (Mass peak corresponding to addition of two iodine atoms).Use ~1.05 eq. of iodinating agent; Lower reaction temperature (0 °C to RT).
Hydrolyzed Carboxylic Acid Presence of water with acid/base during reaction or workup.LC-MS (Mass peak M-28); Broad -OH peak in IR/NMR.Use anhydrous solvents; Perform a neutral or mildly basic workup.
Isomeric Product (e.g., 6-methyl) Impure starting 2-amino-3-methylpyridine.¹H NMR (different aromatic splitting pattern); LC-MS (same mass).Verify purity of starting materials by NMR or GC-MS before starting.
References
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Vasileva, E. V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • de Oliveira, M. C. F., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reddy, V. R., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Saini, P., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]

  • Reddy, V. R., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. Available at: [Link]

  • ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved January 19, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Available at: [Link]

  • Dömling, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. Available at: [Link]

  • Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the successful isolation of pure compounds is critical for accurate biological evaluation and downstream applications.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Understanding the Purification Challenges

The purification of ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives can be challenging due to several factors inherent to their structure:

  • Polarity: The presence of the ester group and the nitrogen atoms in the heterocyclic core imparts a degree of polarity, which can lead to issues like strong adsorption on silica gel and poor solubility in non-polar solvents.

  • Basicity: The pyridine nitrogen can interact with acidic sites on silica gel, leading to peak tailing and potential degradation.[3][4][5]

  • Iodo-Substituent Stability: While generally stable, the iodo-group can sometimes be labile under certain conditions, potentially leading to impurities.

  • Potential for Colored Impurities: The synthesis of imidazo[1,2-a]pyridines can sometimes result in colored byproducts that can be challenging to remove.

  • Residual Catalysts: If the synthesis involves a palladium-catalyzed cross-coupling reaction, removal of residual palladium to pharmaceutically acceptable levels is a critical and often non-trivial task.[6][7][8][9]

This guide will address these challenges with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography Troubleshooting

Question 1: I'm observing significant peak tailing during silica gel column chromatography of my ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate derivative. What is the cause and how can I resolve it?

Answer:

Peak tailing for basic compounds like imidazo[1,2-a]pyridines on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong interaction leads to a slow desorption rate, resulting in a "tailing" effect on your elution profile.

Causality-Driven Solutions:

  • Neutralize the Silica Gel: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane:Ethyl Acetate). This will compete with your compound for the acidic sites on the silica.

    • Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane:Methanol), using a pre-mixed solution of 7N ammonia in methanol as the polar component can be very effective.

  • Use an Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[4] You will need to re-optimize your solvent system, as the selectivity will be different from silica.

    • Deactivated Silica Gel: You can also deactivate the silica gel by treating it with a solution of your mobile phase containing the basic modifier before packing the column.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: Develop a suitable solvent system for your compound using Thin Layer Chromatography (TLC). A good starting point for ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Incorporate a Basic Modifier: Once you have a suitable solvent system, add 0.5% (v/v) of triethylamine to the eluent. Re-run the TLC to ensure the Rf value is still in the optimal range.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (containing the basic modifier).

    • Pack the column carefully to ensure a homogenous stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel and then loading the dried powder onto the top of the column. This often leads to better resolution.

  • Elution: Elute the column with your mobile phase, collecting fractions and monitoring by TLC.

Question 2: My product is a yellow solid after column chromatography, but I expect a white or off-white solid. How can I remove the color impurity?

Answer:

Yellow coloration in the purification of imidazo[1,2-a]pyridine derivatives is not uncommon.[10] It can arise from several sources, including residual starting materials, polymeric byproducts, or degradation products.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. A good solvent for recrystallization will dissolve your compound well at elevated temperatures but poorly at room temperature or below, while the impurity remains soluble at all temperatures.

    Recrystallization Solvent Selection Table:

Solvent SystemSuitability for Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives
Ethanol or MethanolGood starting point. The polarity can often leave non-polar colored impurities behind.
Ethyl Acetate/HexanesA good two-solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Dichloromethane/HexanesSimilar to the ethyl acetate/hexanes system, but dichloromethane is more volatile.
  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat a solution of your compound with activated carbon. The activated carbon will adsorb the colored impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your colored product in various solvents (see table above) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Question 3: I suspect my product is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer:

Decomposition on silica gel can occur, especially with sensitive functional groups.[11][12] The acidic nature of silica can catalyze degradation reactions.

Confirmation of Decomposition (2D TLC):

  • Spot your crude mixture on a TLC plate.

  • Run the TLC in your chosen solvent system.

  • After the first elution, rotate the TLC plate 90 degrees and re-elute it in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots that are not on the diagonal.

Alternative Purification Strategies:

  • Alumina Chromatography: As mentioned earlier, basic or neutral alumina is a less acidic alternative to silica gel.

  • Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water can be effective.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Impurities Present Purity_Check_2 Final Purity Check (NMR, LC-MS) Purity_Check_1->Purity_Check_2 Pure Recrystallization->Purity_Check_2 Pure_Product Pure Product Purity_Check_2->Pure_Product Meets Specs Troubleshooting Troubleshooting? Purity_Check_2->Troubleshooting Fails Specs Alternative_Methods Alternative Methods (Alumina, Prep-HPLC) Troubleshooting->Alternative_Methods Alternative_Methods->Purity_Check_2

Caption: A typical purification workflow for imidazo[1,2-a]pyridine derivatives.

Advanced Troubleshooting

Question 4: My synthesis involved a palladium catalyst, and I'm concerned about residual metal in my final product. How can I remove it?

Answer:

Residual palladium from cross-coupling reactions is a significant concern, especially for compounds intended for biological testing, as it can lead to false positives or toxicity.[6][8][9] Standard column chromatography may not be sufficient for its complete removal.

Strategies for Palladium Removal:

  • Metal Scavengers: These are functionalized silica or polymers that selectively bind to and remove metal catalysts. There are many commercially available scavengers with different functional groups (e.g., thiols, amines) that can be effective.

  • Aqueous Washes: In some cases, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help extract the palladium.

  • Recrystallization: This can be effective in some cases, as the palladium salts may be excluded from the crystal lattice of your product.

Decision Tree for Purification Strategy

PurificationDecisionTree Start Crude Product Analysis Is_Basic Is the major impurity basic? Start->Is_Basic Is_Polar Is the product highly polar? Is_Basic->Is_Polar No Silica_TEA Silica Gel Chromatography with TEA/NH3 modifier Is_Basic->Silica_TEA Yes Reversed_Phase Reversed-Phase C18 Chromatography Is_Polar->Reversed_Phase Yes Standard_Silica Standard Silica Gel Chromatography Is_Polar->Standard_Silica No Recrystallization Recrystallization Silica_TEA->Recrystallization Alumina Alumina Chromatography Alumina->Recrystallization Reversed_Phase->Recrystallization Standard_Silica->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: A decision tree to guide the choice of purification technique.

References

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved from [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. Retrieved from [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). NIH.
  • Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. (n.d.). PDF.
  • treatment with silica gel under thermal conditions. (n.d.).
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. Retrieved from [Link]

  • Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2023, March 6). MDPI. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC - NIH. Retrieved from [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). RSC Publishing. Retrieved from [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 . (2024, July 24). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. (2020, October 23). ResearchGate. Retrieved from [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). PMC - NIH. Retrieved from [Link]

  • Midazolam-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3-Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance for your cross-coupling reactions involving 3-iodo-imidazo[1,2-a]pyridines. This guide is structured to help you troubleshoot common issues and optimize your reaction conditions for the best possible outcomes.

Frequently Asked Questions (FAQs)

Here are some answers to the initial questions you might have when setting up your experiments.

Q1: What are the most common and effective cross-coupling reactions for functionalizing 3-iodo-imidazo[1,2-a]pyridines?

The most frequently employed and versatile cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These methods allow for the introduction of a wide variety of substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3]

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds by coupling with boronic acids or esters. This is one of the most robust and widely used methods.[4][5]

  • Sonogashira Coupling: Used to create C(sp²)–C(sp) bonds by reacting with terminal alkynes. This is a powerful tool for introducing alkynyl moieties.[6][7]

  • Heck Coupling: Facilitates the formation of C(sp²)–C(sp²) bonds with alkenes.[8][9]

Q2: What is a good starting catalyst loading for these reactions?

For initial screening, a palladium catalyst loading of 1-5 mol % is a common starting point. In many cases, the loading can be optimized down to 0.1-1 mol % once favorable conditions are identified. For particularly challenging substrates or when aiming for very high turnover numbers (TONs), initial loadings might be higher. It's important to remember that higher catalyst loading can sometimes lead to the formation of palladium black and an increase in side products.[10]

Q3: How do I choose the right palladium precatalyst?

The choice of palladium precatalyst is crucial for a successful reaction. Here’s a quick guide:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common, air-stable Pd(0) sources that are activated in situ by a ligand. They are often a good first choice for screening reactions due to their cost-effectiveness and stability.

  • Pd(PPh₃)₄: This is a pre-formed Pd(0) complex. While convenient, it can be sensitive to air and may not be ideal for all substrates, as triphenylphosphine is not always the optimal ligand.

  • Pre-formed Palladacycles (e.g., Buchwald or CataCXium® A palladacycles): These are highly active, air- and moisture-stable precatalysts that often provide excellent results, especially for challenging couplings.[11] They are particularly useful when dealing with substrates that can act as inhibitors to the catalyst.

Q4: Why is ligand selection so critical for the imidazo[1,2-a]pyridine scaffold?

The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can coordinate to the palladium center, which can lead to catalyst inhibition or deactivation.[9] The right ligand is essential to:

  • Stabilize the active Pd(0) species.

  • Promote the rate-limiting oxidative addition step.

  • Facilitate reductive elimination to release the product.

  • Prevent catalyst decomposition.

For N-heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve high yields.[11][12]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Low or non-existent yield is one of the most common issues in cross-coupling reactions. A systematic approach is the best way to identify the root cause.

The health of your catalyst is paramount. The active Pd(0) species can be sensitive to air and moisture, and decomposition is often visible as a black precipitate (palladium black).[6][13]

Solutions:

  • Use Fresh, High-Purity Reagents: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly under an inert atmosphere.

  • Proper Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. Techniques like freeze-pump-thaw or bubbling with an inert gas (argon or nitrogen) for 15-30 minutes are effective.

  • Choose a More Robust Precatalyst: If you suspect catalyst decomposition, switch to a more stable, pre-formed palladacycle.

As mentioned, the imidazo[1,2-a]pyridine core can be challenging. If your initial ligand choice (e.g., PPh₃) is not effective, a more specialized ligand is likely needed.

Solutions:

  • Screen a Panel of Ligands: Test a variety of ligands, focusing on bulky, electron-rich phosphines or NHCs. The ideal ligand will depend on the specific coupling partners.

  • Consider the Pd:Ligand Ratio: For many reactions, a 1:1 or 1:2 Pd-to-ligand ratio is optimal. However, for some systems, a higher ligand ratio can be beneficial.

Table 1: Recommended Catalyst and Ligand Combinations

Coupling ReactionRecommended Catalyst(s)Recommended Ligand(s)Typical Catalyst Loading (mol %)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesSPhos, XPhos, RuPhos, P(t-Bu)₃0.5 - 5
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos, cataCXium® A1 - 5
Heck Pd(OAc)₂, Herrmann's CatalystP(o-tol)₃, Buchwald Ligands, NHCs1 - 5

The base and solvent play a crucial role in the catalytic cycle, particularly in the transmetalation step for Suzuki and Sonogashira reactions.[4][5][14][15]

Solutions:

  • Base Selection: The base must be strong enough to facilitate the reaction but not so strong that it causes substrate or product degradation.

    • For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[16] Cs₂CO₃ is often effective in challenging cases.

    • For Sonogashira couplings, organic amine bases like Et₃N or DIPEA are typically used.[6]

  • Solvent Choice: The solvent must solubilize all reaction components. Aprotic polar solvents are generally preferred.

    • Common choices include dioxane, THF, DME, and DMF.[4][17] For some Suzuki reactions, the addition of water as a co-solvent can be beneficial.[15][17]

Table 2: Guide to Selecting Bases and Solvents

Coupling ReactionCommon BasesCommon SolventsKey Considerations
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHDioxane/H₂O, DME, Toluene, THFBase solubility is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[4][5][14]
Sonogashira Et₃N, DIPEA, PiperidineTHF, DMF, TolueneThe amine base often serves as the solvent as well. Ensure it is dry and high purity.
Heck Et₃N, K₂CO₃, NaOAcDMF, NMP, AcetonitrilePolar aprotic solvents are generally best to stabilize charged intermediates.
Problem: Formation of Significant Byproducts

Byproducts can complicate purification and reduce the yield of your desired product. Here are some common culprits and their solutions.

Homocoupling of your alkyne (in Sonogashira) or boronic acid (in Suzuki) can compete with the desired cross-coupling reaction.

Solutions:

  • Copper-Free Sonogashira: The copper co-catalyst in Sonogashira reactions can promote alkyne homocoupling (Glaser coupling).[6] Running the reaction under copper-free conditions can mitigate this issue.

  • Slow Addition of Reagents: For Suzuki couplings, slow addition of the boronic acid can sometimes reduce homocoupling.

  • Rigorous Degassing: Oxygen can promote homocoupling, so ensure your reaction is thoroughly deoxygenated.

This is the replacement of the iodine atom with a hydrogen, resulting in the unfunctionalized imidazo[1,2-a]pyridine.

Solutions:

  • Use a Milder Base: A very strong base can sometimes promote this side reaction.

  • Lower Reaction Temperature: Higher temperatures can sometimes lead to increased protodeiodination.

  • Shorter Reaction Times: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid over-exposure to the reaction conditions.

Experimental Protocols

Here are some general, step-by-step protocols to get you started. Remember to always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the 3-iodo-imidazo[1,2-a]pyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry reaction vessel, add the 3-iodo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol %), and the copper(I) iodide (CuI, 4 mol %).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations and Workflow Diagrams

A clear understanding of the catalytic cycle and a logical troubleshooting workflow can significantly aid in optimizing your reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd_complex R¹-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ + Base transmetalation_complex R¹-Pd(II)L₂-R² transmetalation->transmetalation_complex reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? (Fresh? Degassed?) start->check_catalyst check_ligand Is the ligand optimal? (Bulky? Electron-rich?) check_catalyst->check_ligand Yes solution_catalyst Replace catalyst/ligand. Improve degassing. check_catalyst->solution_catalyst No check_conditions Are the base/solvent correct? check_ligand->check_conditions Yes solution_ligand Screen different ligands (e.g., Buchwald type). check_ligand->solution_ligand No check_temp Is the temperature high enough? check_conditions->check_temp Yes solution_conditions Screen bases (e.g., Cs₂CO₃) and solvents (e.g., Dioxane/H₂O). check_conditions->solution_conditions No solution_temp Increase reaction temperature. check_temp->solution_temp No success Reaction Optimized check_temp->success Yes solution_catalyst->check_ligand solution_ligand->check_conditions solution_conditions->check_temp solution_temp->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Shaikh, A. et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 8(8), 655-661. [Link]

  • Guchhait, S. K., & Kashyap, M. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(52), 32999-33022. [Link]

  • Al-dujaili, A. H. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Egyptian Journal of Chemistry, 65(2), 1-10. [Link]

  • Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00021. [Link]

  • Zhang, P., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Catalyst. Polymers, 10(11), 1234. [Link]

  • Li, B., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(38), 17615-17633. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]

  • de la Cruz-Martínez, F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7796-7803. [Link]

  • Lebrasseur, N., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Organic Process Research & Development, 24(10), 2138-2144. [Link]

  • Jana, U., et al. (2014). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Sustainable Chemistry & Engineering, 2(4), 817-823. [Link]

  • Faza, O. N., & López, C. S. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]

  • Kumar, D., & Gopinathan, S. (2014). Heck Reaction—State of the Art. Catalysts, 4(4), 470-524. [Link]

  • Mondal, M., & Bora, U. (2019). Effect of different bases on the Suzuki-Miyaura coupling. SN Applied Sciences, 1(8), 896. [Link]

  • Wang, H., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(45), e202209787. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 167. [Link]

  • Dube, P., & Mafa, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 288. [Link]

  • Reddit user discussion on Sonogashira troubleshooting. (2020). r/Chempros. [Link]

  • Schmalzbauer, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 65(10), 7249-7264. [Link]

  • Afzal, M., & Ahmad, I. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemistrySelect, 6(29), 7356-7373. [Link]

  • Lin, Y., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(4), 755-763. [Link]

  • Reddit user discussion on Sonogashira coupling. (2021). r/Chempros. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1997. [Link]

  • Sharma, A., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1855-1919. [Link]

  • Kumar, V., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22353-22370. [Link]

  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 17778-17782. [Link]

  • Wang, Y., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 20(4), 681-700. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 996-1033. [Link]

  • Navarro, O., et al. (2005). Practical Heck-Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 7(12), 2591-2594. [Link]

  • Langer, J. J., et al. (2020). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 59(17), 12384-12395. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Journal of Organic Chemistry, 83(15), 7931-7946. [Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26829-26833. [Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26829-26833. [Link]

  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 17778-17782. [Link]

  • Glavač, D., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2465. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(22), 6334-6351. [Link]

  • Bio, M. M., & Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7136-7153. [Link]

Sources

Technical Support Center: Prevention of De-iodination of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of de-iodination, a critical side reaction that can impede synthetic efficiency and complicate purification.

Introduction to the Challenge: The Lability of the C-I Bond

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a valuable building block in medicinal chemistry and materials science, largely due to the reactivity of the C-I bond at the 3-position of the imidazo[1,2-a]pyridine core.[1] This bond is readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4] However, the inherent weakness of the C-I bond also makes the molecule susceptible to de-iodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired product and introduces a significant purification challenge.

This guide will delve into the mechanisms of de-iodination and provide actionable strategies to mitigate this unwanted transformation, ensuring the integrity of your synthetic pathways.

Troubleshooting Guide: Minimizing De-iodination in Your Reactions

This section is designed in a question-and-answer format to directly address issues you may encounter during your experiments.

Question 1: I'm observing significant formation of the de-iodinated byproduct, Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, in my palladium-catalyzed cross-coupling reaction. What are the likely causes?

Answer: The formation of the de-iodinated byproduct in palladium-catalyzed reactions is a common issue and typically points to the generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This highly reactive intermediate can reductively eliminate with your starting material to produce the de-iodinated compound. Several factors can contribute to the formation of Pd-H species:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[5] The base itself can act as a hydride source or promote β-hydride elimination from other components in the reaction mixture.

  • The Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF) can contribute to de-iodination.[5][6][7]

  • The Ligand: The choice of phosphine ligand is critical. Ligands that are not sufficiently bulky or electron-rich may lead to slower reductive elimination of the desired product, allowing the competing de-iodination pathway to dominate.[5][8][9]

  • Temperature: Higher reaction temperatures can increase the rate of de-iodination, which may have a higher activation energy than the desired cross-coupling.[5]

  • Reagent Purity: Impurities in reagents or solvents can act as hydride sources. Water, for instance, can react with phosphine ligands to generate phosphine oxides and release hydride equivalents.

Question 2: How can I modify my reaction conditions to suppress de-iodination during a Suzuki-Miyaura coupling?

Answer: To suppress de-iodination in a Suzuki-Miyaura coupling, a systematic optimization of your reaction parameters is recommended. The goal is to favor the desired C-C bond formation over the competing C-H bond formation.

Parameter Optimization for Suppressing De-iodination
ParameterRecommendationRationale
Palladium Catalyst & Ligand Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[8] Alternatively, bidentate ligands like dppf can be effective.[6] Consider using pre-formed palladium catalysts to ensure a well-defined active species.[5]Bulky ligands promote faster reductive elimination of the desired product, outcompeting the de-iodination pathway.[5][9]
Base Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]Weaker bases are less prone to generating Pd-H species.[5]
Solvent Use anhydrous, non-polar aprotic solvents like toluene or dioxane.[5][6] Ensure the solvent is thoroughly degassed to remove oxygen.These solvents are less likely to act as hydride sources.[5]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 80 °C instead of 110 °C).[5]De-iodination can be more sensitive to temperature than the desired coupling.
Additives In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step, which may help to favor the desired reaction pathway.[6]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized De-iodination
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

Question 3: Can de-iodination occur under conditions other than palladium catalysis?

Answer: Yes, de-iodination is not limited to palladium-catalyzed reactions. The C-I bond in Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be cleaved under various other conditions:

  • Photochemical Decomposition: Aryl iodides can be susceptible to photochemical dehalogenation, especially in the presence of a hydrogen donor and a base.[10][11] This is a radical-mediated process. It is advisable to protect your compound from prolonged exposure to light, particularly UV light.

  • Radical Reactions: De-iodination can occur via radical mechanisms initiated by radical initiators or certain reaction conditions that promote single-electron transfer (SET).[12]

  • Strongly Basic or Nucleophilic Conditions: While less common for aryl iodides compared to other aryl halides, strong bases or nucleophiles, especially at elevated temperatures, can potentially lead to de-iodination through various mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and how should it be stored?

A: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a relatively stable crystalline solid under standard laboratory conditions.[1] However, to prevent potential degradation over time, it is best stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[1]

Q2: Are there any specific functional groups that are incompatible with this molecule during reactions?

A: The primary point of reactivity is the iodo group. Therefore, reaction conditions that are incompatible with aryl iodides should be avoided. This includes strongly reducing conditions that could lead to hydrodehalogenation. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The imidazopyridine core is generally stable but can be reactive under certain strongly acidic or oxidizing conditions.

Q3: My de-iodination problem persists even after optimizing my cross-coupling conditions. What else can I try?

A: If de-iodination remains a significant issue, consider the following advanced troubleshooting steps:

  • Reagent Purity: Scrupulously purify all reagents and solvents. Traces of water or other impurities can be a hidden source of hydrides.

  • Alternative Catalytic Systems: Explore different palladium sources and a wider range of phosphine ligands, including N-heterocyclic carbene (NHC) ligands, which can sometimes offer different selectivity profiles.[5]

  • Reaction Additives: The use of additives like silver salts (e.g., Ag₂O, Ag₃PO₄) can sometimes act as halide scavengers and influence the catalytic cycle, potentially suppressing de-iodination.

  • Flow Chemistry: In some cases, performing the reaction in a continuous flow reactor can offer better control over reaction parameters like temperature and residence time, which may help to minimize side reactions.

Q4: Can I use this compound in photochemical reactions?

A: Caution should be exercised when using Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate in photochemical reactions. The C-I bond can be photolabile, and irradiation could lead to homolytic cleavage and subsequent de-iodination or other undesired radical reactions.[13][14] If a photochemical step is necessary, it should be carefully designed and monitored for the formation of the de-iodinated byproduct.

Visualizing De-iodination Pathways and Prevention Strategies

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

Caption: Competing catalytic cycles in cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Minimizing De-iodination

G start De-iodination Observed ligand Step 1: Evaluate Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) start->ligand base Step 2: Change Base - Switch to weaker inorganic bases (e.g., K3PO4, Cs2CO3) ligand->base solvent Step 3: Change Solvent - Use anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) base->solvent temp Step 4: Lower Temperature - Decrease reaction temperature solvent->temp reagents Step 5: Check Reagent Purity - Use high-purity, anhydrous reagents and solvents temp->reagents success De-iodination Minimized reagents->success

Caption: A step-by-step guide to troubleshooting de-iodination.

References

  • BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
  • Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
  • Wang, C., et al. (2022). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. Benchchem.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • ResearchGate. (2023). The dehalogenation of aryl bromides and iodides.
  • Ryan Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • IntechOpen. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. IntechOpen.
  • Reddit. (2019).
  • IISc. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc.
  • Ryan Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed.
  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines.
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • PubMed. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. PubMed.
  • NIH. (n.d.).
  • ACS Omega. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • ResearchGate. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0).
  • ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †.
  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • ResearchGate. (n.d.). Iodine Heterocycles.
  • Appretech Scientific Limited. (n.d.).
  • University of Kentucky. (n.d.). THE PHOTOCHEMISTRY OF IODO, METHYL AND THIOMETHYL SUBSTITUTED ARYL AZIDES IN TOLUENE SOLUTION AND FROZEN POLYCRYSTALS. University of Kentucky.
  • Beilstein Journal of Organic Chemistry. (n.d.). Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • ResearchGate. (2025). Advances in the direct iodination of aromatic compounds.
  • NIH. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Beilstein Journal of Organic Chemistry. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • NIH. (n.d.). Ethyl 8-(4-nitrophenyl)
  • Chem-Impex. (n.d.). 3-Iodo-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Chem-Impex.
  • Smolecule. (n.d.).
  • NIH. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Reactivity of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering reactivity challenges with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues in cross-coupling and other substitution reactions involving this substrate. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Part 1: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for diagnosing and resolving low reactivity.

Scenario 1: Poor or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate with an arylboronic acid is resulting in low to no yield. I've tried standard Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What are the likely causes and how can I improve the outcome?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this substrate is a common challenge that can stem from a combination of steric and electronic factors, as well as suboptimal reaction conditions. The imidazo[1,2-a]pyridine core, while generally reactive, presents unique challenges.[1][2]

  • Reagent Integrity: First, verify the quality of your reagents. Boronic acids are prone to dehydration to form unreactive boroxines. Ensure your boronic acid is fresh or has been stored under anhydrous conditions. The palladium catalyst should be active; consider using a fresh batch. Solvents must be rigorously degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3][4]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[3] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.

The following workflow provides a systematic approach to optimizing your reaction.

Troubleshooting_Suzuki cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Suzuki Product Cause1 Steric Hindrance (8-Me) Problem->Cause1 Cause2 Catalyst Inactivity Problem->Cause2 Cause3 Suboptimal Base/Solvent Problem->Cause3 Cause4 Poor Reagent Quality Problem->Cause4 Sol1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) Cause1->Sol1 Sol2 Switch to a More Active Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Cause2->Sol2 Sol3 Employ Stronger Bases (e.g., Cs₂CO₃, K₃PO₄) & Anhydrous Polar Aprotic Solvents (e.g., DME, DMF) Cause3->Sol3 Sol4 Verify Reagent Purity & Degas Solvents Cause4->Sol4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Ligand Selection: The 8-methyl group on the imidazo[1,2-a]pyridine ring introduces steric hindrance around the C-I bond. Standard phosphine ligands like PPh₃ may not be bulky or electron-donating enough to facilitate efficient oxidative addition. Switching to more sterically demanding and electron-rich Buchwald ligands (e.g., SPhos, XPhos, RuPhos) can significantly enhance catalytic activity for hindered substrates.[4]

  • Catalyst Source: While Pd(PPh₃)₄ is a common Pd(0) source, its activity can be variable. Consider using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable phosphine ligand. These often form the active Pd(0) species more reliably in situ.[5] Alternatively, a more active Pd(0) source like Pd₂(dba)₃ can be employed.

  • Base and Solvent System: The choice of base and solvent is critical.[2] For challenging couplings, stronger bases are often more effective. Consider replacing K₂CO₃ with Cs₂CO₃ or K₃PO₄. While aqueous conditions are common for Suzuki reactions, for this substrate, anhydrous polar aprotic solvents like 1,2-dimethoxyethane (DME) or N,N-dimethylformamide (DMF) in combination with a strong base can lead to improved yields and shorter reaction times.[1]

ParameterStandard ConditionsRecommended OptimizationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)More active catalyst system for hindered substrates.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (3 equiv.)Stronger bases facilitate transmetalation.
Solvent Dioxane/H₂O (4:1)Anhydrous DME or TolueneAnhydrous conditions with strong bases can be more effective.[1]
Temperature 80-100 °C90-110 °CHigher temperatures may be required to overcome activation barriers.
Scenario 2: Failure in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling between Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and a terminal alkyne using PdCl₂(PPh₃)₂ and CuI, but the reaction is sluggish and gives a complex mixture. What should I try?

Answer:

Sonogashira couplings with heteroaromatic iodides can be sensitive to reaction conditions. The formation of complex mixtures often points to side reactions like homocoupling of the alkyne (Glaser coupling) or catalyst decomposition.

Troubleshooting_Sonogashira cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield/Side Products in Sonogashira Cause1 Alkyne Homocoupling Problem->Cause1 Cause2 Catalyst Inhibition/Decomposition Problem->Cause2 Cause3 Inefficient Transmetalation Problem->Cause3 Sol1 Use Copper-Free Conditions Employ a stronger, bulkier amine base (e.g., DIPA, DBU) Cause1->Sol1 Sol2 Use a more robust ligand (e.g., Xantphos) or N-heterocyclic carbene (NHC) ligands Cause2->Sol2 Sol3 Ensure rigorous degassing and use of an appropriate solvent (e.g., THF, DMF) Cause3->Sol3 Troubleshooting_Buchwald cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Failed Buchwald-Hartwig Amination Cause1 Ligand Incompatibility Problem->Cause1 Cause2 Base Strength/Solubility Problem->Cause2 Cause3 Catalyst Inhibition by Substrate Problem->Cause3 Sol1 Use a Josiphos or Buchwald-type ligand (e.g., tBuXPhos) Cause1->Sol1 Sol2 Switch to a different base (e.g., LHMDS, K₃PO₄) Cause2->Sol2 Sol3 Increase catalyst loading or use a pre-catalyst designed for N-heterocycles Cause3->Sol3

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Ligand Selection: While BINAP is a classic ligand, for heteroaromatic substrates, more specialized ligands often perform better. Consider Josiphos-type ligands or bulky, electron-rich monophosphine ligands from the Buchwald portfolio, such as tBuXPhos.

  • Base Choice: Sodium tert-butoxide (NaOtBu) is a very strong base, but its solubility can be an issue. Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base with better solubility in many organic solvents. Alternatively, for sensitive substrates, a weaker base like K₃PO₄ might be effective, although it may require higher temperatures.

  • Pre-catalyst Systems: The use of well-defined palladium pre-catalysts can improve reproducibility and efficiency. Pre-catalysts are designed for rapid and clean generation of the active Pd(0) species, which can be particularly beneficial when dealing with potentially inhibiting substrates.

ParameterStandard ConditionsRecommended OptimizationRationale
Ligand BINAPtBuXPhos or a Josiphos-type ligandLigands optimized for C-N bond formation with challenging substrates.
Base NaOtBuLHMDS or K₃PO₄Improved solubility and compatibility with sensitive functional groups.
Solvent Toluene or DioxaneToluene or DioxaneThese are generally good solvents for this reaction.
Temperature 80-110 °C80-120 °CAdjust based on the chosen base and ligand system.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate that influence its reactivity?

A1: The reactivity of this molecule is governed by a few key features:

  • The C-I Bond: The carbon-iodine bond is relatively weak and highly polarizable, making it a good leaving group and susceptible to oxidative addition by a Pd(0) catalyst. [6][7]This is the primary site for cross-coupling reactions.

  • The Imidazo[1,2-a]pyridine Core: This bicyclic heteroaromatic system is electron-rich, which can influence the rate of oxidative addition. The nitrogen atoms can also act as ligands for the metal catalyst, potentially leading to catalyst inhibition. [8]* The 8-Methyl Group: This group introduces significant steric hindrance near the C3-iodine position. This steric bulk can impede the approach of the palladium catalyst, making oxidative addition more difficult and often requiring the use of bulky, electron-rich phosphine ligands to promote the reaction.

  • The 2-Carboxylate Group: The ethyl carboxylate at the 2-position is an electron-withdrawing group. This can make the imidazo[1,2-a]pyridine ring slightly less electron-rich, which can have a modest effect on the rate of oxidative addition.

Q2: Are there any alternative cross-coupling reactions I should consider if Suzuki, Sonogashira, and Buchwald-Hartwig aminations are all proving difficult?

A2: Yes, if you continue to face challenges, you might consider the following alternatives:

  • Stille Coupling: This reaction uses organostannanes as coupling partners. While tin reagents are toxic, Stille couplings are often very robust and tolerant of a wide range of functional groups.

  • Negishi Coupling: This involves the use of organozinc reagents. Negishi couplings are known for their high reactivity and can be particularly useful for coupling sp³-hybridized carbons.

  • Hiyama Coupling: This reaction utilizes organosilanes, which are less toxic than organostannanes. The reaction often requires activation of the silane with a fluoride source. [9] Q3: How can I confirm that my starting material, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, is pure and stable?

A3: You can confirm the purity and stability of your starting material through standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. [10]* Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to assess the purity and stability of the compound over time. It is advisable to run a fresh analysis before setting up a reaction if the material has been stored for an extended period.

Part 3: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Substrates

This protocol is designed for the coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed DME via syringe to the Schlenk flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry. [Link]

  • An Analysis of the Electronic Structure of an Imidazo[1,2-a]Pyrrolo[2,3-c]Pyridine series and their anti Bovine Viral Diarrhea Virus Activity. (2014). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. [Link]

  • Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties. (2019). Journal of Materials Chemistry C. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2018). Molecules. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). New Journal of Chemistry. [Link]

  • Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties. (2019). ResearchGate. [Link]

  • Synthetic transformations of iodo‐compounds through cross‐coupling reactions. (2020). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. (2020). Frontiers in Chemistry. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2020). ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Buchwald-Hartwig amination. (2023, March 6). YouTube. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Chemical Reviews. [Link]

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. (2006). Organic Letters. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. (2016). Israel Journal of Chemistry. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2015). Scientific Research Publishing. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2018). ResearchGate. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). Heterocycles. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2015). RSC Advances. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Ligand Selection for Palladium-Catalyzed Coupling of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The unique electronic and steric properties of this heteroaryl halide present distinct challenges and opportunities in ligand selection for achieving optimal reaction outcomes in C-C and C-N bond formation. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Initial Ligand Selection for Suzuki-Miyaura Coupling

Q1: I am starting a Suzuki-Miyaura coupling with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. What class of ligands should I consider first and why?

A1: For the Suzuki-Miyaura coupling of a heteroaryl iodide like Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, your primary focus should be on electron-rich, sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) .

  • Rationale for Phosphine Ligands: The imidazo[1,2-a]pyridine core is relatively electron-rich, which can sometimes make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[1] Electron-rich, bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective in these scenarios.[2][3] Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species, while their strong σ-donating ability facilitates the oxidative addition of the C-I bond to the palladium center.[1]

  • Rationale for N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent alternatives, known for their strong σ-donating properties and the formation of very stable palladium complexes.[4][5] This stability can translate to higher catalyst turnover numbers and robustness, especially at elevated temperatures.[4][6] For heteroaryl substrates, NHC-Pd complexes have demonstrated broad applicability and can sometimes outperform phosphine-based systems.[6]

Initial Screening Recommendations:

Ligand ClassSpecific ExamplesKey Characteristics
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosElectron-rich, sterically demanding. Promote monoligated Pd(0) species.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type precatalystsStrong σ-donors, form highly stable Pd complexes.[4][6]
Bidentate Phosphines dppf, XantphosGood general-purpose ligands, but may be less effective for challenging substrates.[7][8]

A logical starting point would be to screen a representative ligand from each class, for instance, SPhos, IPr (or a PEPPSI-IPr precatalyst), and dppf, to quickly identify the most promising ligand scaffold.

Issue 2: Low to No Product Yield in Buchwald-Hartwig Amination

Q2: I am attempting a Buchwald-Hartwig amination with Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and a primary amine, but I'm observing low to no conversion. What are the likely causes related to my ligand choice?

A2: Low or no yield in a Buchwald-Hartwig amination of this substrate often points to issues with the stability or activity of the catalytic species, which is heavily influenced by the ligand.[9]

Troubleshooting Steps & Rationale:

  • Ligand Steric Hindrance: The amination of heteroaryl halides can be sensitive to steric effects.[10] If you are using a less bulky ligand like PPh₃, the reductive elimination step to form the C-N bond might be slow. Switching to a bulkier ligand from the Buchwald biarylphosphine family, such as XPhos or BrettPhos (specifically designed for primary amines), can accelerate this crucial step.[11]

  • Ligand Electronics: The electron-rich nature of your imidazo[1,2-a]pyridine substrate requires a sufficiently electron-donating ligand to facilitate the oxidative addition.[1] Ligands like Josiphos-type or those with strong σ-donating capabilities are often beneficial.[8]

  • Catalyst Decomposition: The reaction conditions for Buchwald-Hartwig aminations, particularly the strong base (e.g., NaOt-Bu, K₃PO₄), can lead to catalyst decomposition if the palladium center is not adequately protected by the ligand.[12] Highly stable NHC-palladium complexes can be a good alternative to mitigate this issue.[4]

Experimental Workflow for Troubleshooting:

G start Low/No Yield in Buchwald-Hartwig Amination check_ligand Current Ligand? start->check_ligand less_bulky Less Bulky (e.g., PPh3, dppf) check_ligand->less_bulky Yes check_base Strong Base Used? check_ligand->check_base No switch_bulky Switch to Bulky Ligand (e.g., XPhos, BrettPhos) less_bulky->switch_bulky optimize Optimize Reaction Conditions (Temp, Solvent, Base) switch_bulky->optimize stable_ligand Consider More Stable Ligand (e.g., NHC) check_base->stable_ligand Yes check_base->optimize No stable_ligand->optimize

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Issue 3: Competitive Side Reactions - Protodeiodination and Homocoupling

Q3: I am observing significant amounts of the protodeiodinated starting material (Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate) and/or homocoupling of my boronic acid partner in a Suzuki-Miyaura reaction. How can my ligand choice influence these side reactions?

A3: Both protodeiodination and boronic acid homocoupling are common side reactions in Suzuki-Miyaura couplings, and ligand selection plays a critical role in minimizing them.

  • Protodeiodination: This side reaction can occur if the transmetalation step is slow relative to competing pathways. A bulky ligand that accelerates reductive elimination can sometimes inadvertently favor protodeboronation of the organoboron reagent, which can then lead to protodeiodination of the starting material.[13] However, a well-chosen ligand should promote a productive catalytic cycle that outcompetes these side reactions.

  • Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[14] A ligand that effectively stabilizes the Pd(0) state and facilitates rapid oxidative addition can suppress homocoupling by keeping the concentration of Pd(II) low and quickly engaging the aryl iodide in the catalytic cycle.

Ligand-Based Strategies to Minimize Side Reactions:

Side ReactionPotential Ligand-Related CauseRecommended Ligand Strategy
Protodeiodination Slow transmetalation or reductive elimination.Use a ligand known to accelerate these steps, such as SPhos or a suitable NHC. Ensure anhydrous conditions.
Homocoupling Inefficient reduction of Pd(II) precatalyst; slow oxidative addition.Employ a ligand that promotes rapid reduction of Pd(II) to Pd(0) and subsequent oxidative addition. Electron-rich phosphines are generally effective.[1]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (2.4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Reagents: Add Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) and the boronic acid (1.2 equivalents).

  • Solvent: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Analysis: Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography. Analyze the crude reaction mixture by ¹H NMR or GC-MS to quantify the desired product and any side products.

Issue 4: Difficulty in Coupling Sterically Hindered Partners

Q4: I need to couple a sterically demanding boronic acid or amine to the C3 position of the imidazo[1,2-a]pyridine core. My current ligand system is failing. What adjustments should I make?

A4: Coupling sterically hindered partners is a common challenge where the steric and electronic properties of the ligand are paramount.[15] The C3 position of your substrate is adjacent to the ester at C2 and the fused pyridine ring, which adds to the steric congestion.

Advanced Ligand Selection for Sterically Hindered Couplings:

  • Dialkylbiarylphosphines: For these challenging transformations, the Buchwald ligand family offers excellent options. Specifically, ligands with increased steric bulk around the phosphorus atom, such as XPhos or the even bulkier BrettPhos, are designed to facilitate the coupling of hindered substrates.[16] The steric pressure they exert on the palladium center promotes the difficult reductive elimination step.

  • N-Heterocyclic Carbenes with Bulky N-Substituents: NHC ligands with bulky substituents on the nitrogen atoms (e.g., IPr*, IAd) can create a highly sterically demanding environment around the palladium. This can be highly effective in promoting reductive elimination of sterically congested products.

Conceptual Ligand-Substrate Interaction:

G cluster_0 Sterically Hindered Coupling Pd Pd Product Coupled Product Pd->Product Reductive Elimination Ligand Bulky Ligand Ligand->Pd Substrate Imidazo- [1,2-a]- pyridine Substrate->Pd Partner Hindered Partner Partner->Pd

Caption: A bulky ligand facilitates the reductive elimination of a sterically congested product.

References

  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
  • A Review on Palladium Catalyzed Coupling Reactions. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(3).
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (n.d.). Accounts of Chemical Research.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). Angewandte Chemie International Edition in English, 46(16), 2768–813.
  • Palladium–NHC complex. (n.d.). In Wikipedia.
  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026, January 19). The Matter Blotter.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019, June 5). RSC Publishing.
  • Palladium-Catalysed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT.
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2025, August 5). Request PDF.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

Sources

Technical Support Center: Scale-up Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up production of this important heterocyclic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The C3-iodo functionalization provides a critical handle for further synthetic elaboration through cross-coupling reactions.[2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and field-proven experience.

Synthesis Overview: A Two-Stage Approach

The synthesis is logically approached in two primary stages:

  • Stage 1: Cyclocondensation. Formation of the core heterocyclic system, Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, via the reaction of 3-methyl-2-aminopyridine with an ethyl α-halopyruvate derivative.

  • Stage 2: Regioselective Iodination. Introduction of the iodine atom at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination Start 3-Methyl-2-aminopyridine + Ethyl 3-bromo-2-oxopropionate Cyclization Cyclocondensation Reaction (e.g., in Ethanol, reflux) Start->Cyclization Heat Workup1 Aqueous Work-up & Isolation Cyclization->Workup1 Neutralize & Extract Intermediate Ethyl 8-methylimidazo[1,2-a]pyridine- 2-carboxylate Workup1->Intermediate Iodination Electrophilic Iodination (e.g., NIS or I₂ in CH₃CN) Intermediate->Iodination Add Iodinating Agent Workup2 Quench & Purification (Thiosulfate wash, Recrystallization) Iodination->Workup2 Reaction complete FinalProduct Ethyl 3-iodo-8-methylimidazo[1,2-a]- pyridine-2-carboxylate Workup2->FinalProduct

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Stage 1: Cyclocondensation Issues

Question 1: My cyclocondensation reaction has stalled or is giving very low yields. What are the likely causes and solutions?

Answer: This is a common issue when scaling up. The root cause often lies in one of three areas: reaction conditions, reagent quality, or work-up procedure.

  • Causality & Solution 1: Insufficient Heat or Reaction Time. This condensation requires significant activation energy. On a larger scale, achieving and maintaining a uniform internal temperature is critical.

    • Action: Ensure your heating mantle and overhead stirrer are adequate for the vessel size. Monitor the internal reaction temperature, not the mantle setting. For a typical ethanol-based reaction, a gentle reflux should be maintained. Extend the reaction time and monitor by TLC or HPLC until the 2-aminopyridine starting material is consumed.

  • Causality & Solution 2: Ineffective Acid Scavenging. The reaction generates one equivalent of hydrobromic acid (HBr), which can protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.

    • Action: Include a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in the reaction mixture. Use 1.5-2.0 equivalents. This neutralizes the HBr as it forms, protecting the starting material. A procedure for a similar synthesis highlights the use of KHCO₃ post-reaction to induce precipitation, which is another valid strategy for isolation.[3]

  • Causality & Solution 3: Poor Reagent Quality. The ethyl 3-bromo-2-oxopropionate is susceptible to hydrolysis and decomposition. The 3-methyl-2-aminopyridine can oxidize and darken on storage.

    • Action: Use the bromopyruvate ester as fresh as possible. If it is old or discolored, consider purifying it by vacuum distillation before use. Ensure the aminopyridine is a pale, free-flowing solid.

Question 2: The crude product from the cyclization is a dark, oily tar that is difficult to purify. How can I improve the product quality?

Answer: Tar formation is indicative of side reactions, often polymerization or degradation caused by excessive heat or prolonged exposure to the acid generated in situ.

  • Causality & Solution 1: Runaway Exotherm. The initial N-alkylation step can be exothermic. On a large scale, this can lead to localized "hot spots" that promote decomposition.

    • Action: Control the rate of addition. Add the ethyl 3-bromo-2-oxopropionate solution dropwise to the heated solution of the aminopyridine over 30-60 minutes. This allows the heat of reaction to dissipate safely.

  • Causality & Solution 2: Harsh Work-up. Using strong bases (like NaOH) to neutralize the crude reaction mixture can lead to hydrolysis of the ethyl ester product.

    • Action: During work-up, neutralize the reaction mixture with a saturated solution of sodium bicarbonate, a milder base. Extract the product promptly into a suitable organic solvent like ethyl acetate or dichloromethane. If the product is a solid, inducing crystallization/precipitation from the neutralized reaction mixture by cooling or adding an anti-solvent can be a highly effective purification method.[3]

Stage 2: Regioselective Iodination Issues

Question 3: My iodination reaction is incomplete, leaving significant amounts of starting material, even after extended reaction times. How do I drive it to completion?

Answer: Incomplete iodination points to insufficient electrophilicity of the iodine source or deactivation of the substrate. The C3 position of the imidazo[1,2-a]pyridine core is electron-rich and generally reacts well, so the issue is almost always with the reaction conditions.

  • Causality & Solution 1: Iodinating Reagent Choice. While molecular iodine (I₂) is cost-effective, it is not a potent electrophile on its own and often requires an oxidizing agent or activator to generate a more reactive "I+" species.[1][2]

    • Action: For robust, predictable results, N-Iodosuccinimide (NIS) is the reagent of choice. It is highly effective and easy to handle. Use 1.1-1.2 equivalents of NIS in a solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂). If you must use I₂, include a co-oxidant like tert-butyl hydroperoxide (TBHP) or run the reaction in the presence of a base like NaHCO₃, which can facilitate the reaction.[1]

  • Causality & Solution 2: Solvent Effects. The choice of solvent can dramatically impact the reaction rate.

    • Action: Acetonitrile is an excellent solvent for this transformation. Dichloromethane and chloroform are also effective. Protic solvents like ethanol can sometimes interfere with the iodinating agent and are generally avoided unless specified in a validated procedure.

G start Low Yield in Iodination Step check_tlc Check Reaction by TLC/HPLC start->check_tlc sm_present Significant Starting Material (SM) Remains? check_tlc->sm_present byproducts Multiple Byproducts Formed? sm_present->byproducts No action1 Option 1: Switch to NIS (1.2 eq). Option 2: If using I₂, add oxidant (TBHP). Option 3: Increase reaction time/temp slightly. sm_present->action1 Yes action2 Reaction is complete. Proceed to work-up. byproducts->action2 No action3 Lower reaction temperature (e.g., 0 °C). Add iodinating agent portion-wise. Use only 1.05 equivalents of reagent. byproducts->action3 Yes action4 Optimize purification. Consider column chromatography or recrystallization from a different solvent system.

Caption: Troubleshooting decision tree for iodination.

Question 4: I am observing the formation of a second, less polar spot on TLC, and my final product mass balance is low. What is this byproduct?

Answer: This is a classic sign of over-reaction, leading to the formation of a di-iodinated species. The second iodine atom will add to another available position on the pyridine ring.

  • Causality & Solution: Excess Iodinating Agent or High Temperature. The desired product is still electron-rich and can react a second time if conditions are too forcing.

    • Action 1: Stoichiometry Control. Use no more than 1.1 equivalents of your iodinating agent. For scale-up, it is crucial to have an accurate weight of both the substrate and the reagent.

    • Action 2: Temperature Management. Run the reaction at room temperature or below. Cooling the substrate solution to 0 °C before the portion-wise addition of the iodinating agent (especially NIS) can significantly improve selectivity and prevent byproduct formation.

    • Action 3: Monitor Closely. Follow the reaction by TLC or HPLC. As soon as the starting material is consumed, quench the reaction immediately. Do not let it stir for an extended period after completion. Quench by adding an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃), which will instantly consume any remaining active iodine species.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control during scale-up? A: For Stage 1 (Cyclization), the most critical parameters are temperature control and rate of addition to manage the exotherm, and the presence of a base to scavenge HBr. For Stage 2 (Iodination), stoichiometry of the iodinating agent and reaction temperature are paramount to ensure complete mono-iodination without forming di-iodinated byproducts.

Q: Which iodinating agent is best for a multi-kilogram scale synthesis? A: While N-Iodosuccinimide (NIS) provides excellent and reliable results in the lab, its cost and atom economy can be prohibitive on a large scale. A system of molecular iodine (I₂) with an inexpensive oxidant (like TBHP) or simply I₂ with NaHCO₃ in acetonitrile is often the most economically viable choice for industrial production.[1] These conditions require more careful optimization but offer significant cost savings.

Q: What analytical methods are recommended for in-process control? A: Thin-Layer Chromatography (TLC) is invaluable for at-a-glance monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be more polar than the starting material in Stage 1, and less polar than the starting material in Stage 2. For quantitative analysis and impurity profiling during process development, High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient is the gold standard.

Q: What are the primary safety hazards I should be aware of? A: 1. Ethyl 3-bromo-2-oxopropionate: This is a lachrymator and an alkylating agent. Always handle it in a well-ventilated fume hood with appropriate gloves and eye protection. 2. Reaction Exotherms: As mentioned, the cyclization can be exothermic. Never add the bromopyruvate all at once on a large scale. 3. Iodine: Molecular iodine is corrosive and can cause stains and burns. NIS is also an irritant. Handle with care.

Data Summary Table: Iodination Conditions

Reagent (Equivalents)SolventTemperature (°C)Typical Time (h)Expected YieldKey Considerations
NIS (1.1)CH₃CN20-251-3>90%Highly reliable, clean reaction. Preferred for lab scale.
I₂ (1.1) / NaHCO₃ (2.0)CH₃CN25-404-880-90%Cost-effective. May require gentle heating to proceed.
I₂ (1.1) / TBHP (1.2)Decane252-5~85%Green chemistry approach, avoids halogenated solvents.[1]
ICl (1.1)CH₂Cl₂0-201-2>90%Very fast and effective, but ICl is highly corrosive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a reaction vessel equipped with a condenser, overhead stirrer, and thermometer, add 3-methyl-2-aminopyridine (1.0 eq) and ethanol (5-10 mL per gram of aminopyridine).

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the suspension.

  • Heat the mixture to a gentle reflux (~78 °C).

  • In a separate flask, dissolve ethyl 3-bromo-2-oxopropionate (1.1 eq) in a small amount of ethanol.

  • Add the bromopyruvate solution dropwise to the refluxing reaction mixture over 30-60 minutes.

  • Maintain the reflux and monitor the reaction by TLC until the 3-methyl-2-aminopyridine is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure. A similar procedure has been reported for related analogs.[3][4]

Protocol 2: Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a reaction vessel, add Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and acetonitrile (10 mL per gram of substrate).

  • Stir the solution at room temperature to ensure complete dissolution.

  • In one portion, add N-Iodosuccinimide (NIS, 1.1 eq). Protect the reaction from light by covering the flask with aluminum foil.

  • Stir the reaction at room temperature. Monitor by TLC (typically complete within 1-3 hours).

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) and stir for 15 minutes until the color disappears.

  • Extract the product with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from isopropanol or ethyl acetate/hexanes to yield the title compound as a solid.

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The iodination proceeds via a classical electrophilic aromatic substitution pathway. The electron-rich imidazo[1,2-a]pyridine ring acts as the nucleophile, attacking the electrophilic iodine source.

Caption: Mechanism of C3-Iodination.

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, [Link][1][2]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central, [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal, [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central, [Link][5]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online, [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences, [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central, [Link][3]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate, [Link][4]

Sources

Technical Support Center: Temperature Management for Imidazo[1,2-a]Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine chemistry. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its successful functionalization, particularly C-H activation, is highly dependent on precise temperature control. This guide provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My C3-arylation reaction is giving low yields. Could temperature be the culprit?

A: Absolutely. Low yield is a classic symptom of suboptimal temperature. In palladium-catalyzed C-H arylations, the temperature must be high enough to facilitate the rate-determining C-H activation/metalation step but not so high as to cause catalyst decomposition or unwanted side reactions.[4][5] Many early protocols for direct arylation required harsh conditions, often at temperatures of 150-180 °C.[5] Screening temperatures, for instance from 100 °C to 140 °C, is a critical first step in optimization.[6]

Q2: I'm observing poor regioselectivity between the C3 and C5 positions. How does temperature influence this?

A: Temperature is a key factor in directing regioselectivity. The C3 position of imidazo[1,2-a]pyridine is the most nucleophilic and kinetically favored site for functionalization.[7][8] However, at higher temperatures, the thermodynamically more stable product, sometimes arising from functionalization at other positions like C5, can begin to form. If you are targeting the C3 position, starting with lower temperatures (e.g., 80-100 °C) and gradually increasing is a sound strategy. Some advanced methods can even direct arylation to the C8 or C5 positions by careful selection of catalysts and directing groups, where temperature remains a crucial variable.[9]

Q3: My starting material appears to be decomposing under the reaction conditions. What can I do?

A: Starting material decomposition is a clear sign that your reaction temperature is too high. Imidazo[1,2-a]pyridines, while generally stable, can degrade, especially in the presence of strong acids, bases, or certain catalysts at elevated temperatures.[6][10] The first step is to lower the temperature significantly, perhaps by 20-30 °C. If the reaction no longer proceeds, consider switching to a lower-boiling point solvent or employing microwave irradiation, which can promote reactions at lower bulk temperatures.[11][12]

Q4: Should I use conventional heating (oil bath) or microwave irradiation?

A: The choice depends on your goal. Microwave-assisted organic synthesis (MAOS) offers dramatic reductions in reaction times (from hours to minutes) and often leads to higher yields and product purity compared to conventional heating.[11][13][14] This is due to efficient and uniform heating of the polar reaction mixture.[12] However, conventional heating is robust, easily scalable, and suitable for well-established procedures.[12] For rapid optimization and library synthesis, microwave is often superior.[11][12]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed C3-Arylation
  • Symptom: The desired C3-arylated imidazo[1,2-a]pyridine is obtained in less than 40% yield after the recommended reaction time.

  • Potential Causality: The activation energy for the C-H palladation step is not being sufficiently overcome, leading to a slow reaction rate. Alternatively, the temperature may be too high, causing premature degradation of the palladium catalyst (e.g., formation of palladium black) or the substrate itself.

  • Diagnostic Protocol:

    • Set up three to four small-scale parallel reactions using identical starting material concentrations and reagents.

    • Run each reaction at a different temperature (e.g., 100 °C, 120 °C, 140 °C) using a controlled heating platform like a dry syn block or an oil bath.

    • Monitor the reactions by TLC or LC-MS at set intervals (e.g., 2, 6, and 12 hours).

    • Analyze the consumption of starting material, formation of the desired product, and the appearance of any new, unidentified spots which could indicate decomposition.

  • Recommended Solutions:

    • If the reaction proceeds cleanly but slowly at lower temperatures, a modest increase in temperature (e.g., to 120 °C) is warranted.

    • If decomposition is observed at higher temperatures, reduce the temperature to the point where the reaction is clean, even if it requires a longer reaction time (e.g., 24 hours).

    • Consider switching to microwave heating. A typical starting point would be 120-150 °C for 15-30 minutes in a sealed microwave vessel.[15] This often provides the necessary energy for activation while minimizing the overall thermal stress on the components.

Guide 2: Product Degradation or Complex Mixture Formation
  • Symptom: TLC or LC-MS analysis shows multiple, often inseparable, byproducts and a diminishing amount of the desired product over time.

  • Potential Causality: The chosen temperature is likely exceeding the thermal stability threshold of the product or intermediates. Imidazo[1,2-a]pyridines can be susceptible to further reactions or decomposition at elevated temperatures, especially with certain functional groups present. Some multicomponent reactions are also sensitive to high temperatures, which can cause the decomposition of sensitive reagents like isocyanides.[10]

  • Diagnostic Protocol:

    • Perform a time-course study at the current reaction temperature, taking aliquots every hour to pinpoint when byproduct formation begins to accelerate.

    • Run the reaction at a reduced temperature (e.g., decrease by 20 °C) and monitor for improvement in product purity.

    • If available, use a variable temperature NMR experiment to observe the stability of the starting material and product under thermal stress in the reaction solvent.

  • Recommended Solutions:

    • Operate the reaction at the lowest temperature that still allows for a reasonable conversion rate.

    • Investigate catalyst systems that are active at lower temperatures. For instance, many modern photocatalytic C-H functionalizations can proceed at room temperature under visible light irradiation, completely avoiding thermal degradation.[1][16]

    • Ensure the purity of all starting materials, as impurities can sometimes catalyze decomposition pathways at high temperatures.[17]

Data & Protocols

Table 1: General Temperature Recommendations for C3-Functionalization
Reaction TypeHeating MethodTypical Temperature Range (°C)Key Considerations
Pd-Catalyzed Arylation Conventional110 - 150 °CHigh temperatures are often needed for C-H activation.[18]
Microwave120 - 160 °C (15-45 min)Significantly reduces reaction times.[15]
Cu-Catalyzed Amination Conventional80 - 120 °CGenerally requires lower temperatures than arylation.
Multicomponent Reactions ConventionalRoom Temp - 100 °CHighly substrate-dependent; some proceed well at RT.[10][17]
Photoredox Catalysis LED IrradiationRoom TemperatureAvoids thermal issues entirely; relies on light energy.[1]
Experimental Protocol: Temperature Screening for a Trial Reaction

This protocol outlines a systematic approach to optimizing the temperature for a generic Pd-catalyzed C-H arylation of 2-phenylimidazo[1,2-a]pyridine with 4-bromoanisole.

  • Preparation: In four separate microwave vials equipped with stir bars, add 2-phenylimidazo[1,2-a]pyridine (0.1 mmol), 4-bromoanisole (0.12 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (0.2 mmol).

  • Solvent Addition: Add 1 mL of a suitable solvent (e.g., dioxane or DMF) to each vial.

  • Sealing: Securely cap the vials.

  • Heating: Place the vials in a temperature-controlled reaction block or separate oil baths pre-heated to four different temperatures: 100 °C, 115 °C, 130 °C, and 145 °C.

  • Monitoring: After 12 hours, cool the reactions to room temperature. Take a small aliquot from each vial, dilute with acetonitrile, and analyze by LC-MS to determine the conversion percentage and identify any major byproducts.

  • Analysis: Compare the results to identify the temperature that provides the best balance of high conversion and minimal byproduct formation. This will be your optimal temperature for larger-scale reactions.

Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction temperature.

G cluster_0 start Start: Low Yield or Byproduct Formation q1 Is the reaction slow with high purity? start->q1 a1_yes Increase Temperature (e.g., by 15-20 °C) q1->a1_yes Yes a1_no Proceed to Q2 q1->a1_no No q3 Is reaction still slow after adjustment? a1_yes->q3 q2 Are there signs of decomposition? a1_no->q2 a2_yes Decrease Temperature (e.g., by 20-30 °C) q2->a2_yes Yes a2_no Consider other variables: Catalyst, Solvent, Reagents q2->a2_no No a2_yes->q3 a3_yes Switch Heating Method: Conventional -> Microwave q3->a3_yes Yes end Optimal Temperature Identified q3->end No a3_yes->end

Sources

Avoiding homo-coupling side reactions in Sonogashira couplings

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Couplings

A Senior Application Scientist's Guide to Overcoming Homo-Coupling Side Reactions

Welcome to the technical support center for Sonogashira couplings. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of alkyne homo-coupling (also known as Glaser or Hay coupling). Here, we will dissect the causes of this pervasive side reaction and provide field-proven, actionable strategies to ensure your cross-coupling reactions are clean, efficient, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of a Sonogashira reaction, and why is it a problem?

Homo-coupling, or dimerization, is an undesired side reaction where two molecules of your terminal alkyne react to form a symmetric 1,3-diyne.[1] This process is mechanistically known as the Glaser or Hay coupling.[2][3] It becomes a significant issue because it consumes your valuable alkyne starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][4] For substrates that are expensive or synthesized through multi-step sequences, minimizing this side reaction is critical.[5][6]

Q2: What is the primary cause of alkyne homo-coupling?

The primary culprit behind Glaser homo-coupling is the presence of oxygen in a copper-catalyzed system.[4][6][7][8] The Sonogashira reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[9][10] The copper(I) salt (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate.[2][11] If oxygen is present, it can oxidize the active Cu(I) species to Cu(II).[3][12] This Cu(II) species then facilitates the oxidative dimerization of the copper acetylide, leading to the formation of the diyne byproduct and regenerating Cu(I) in a catalytic cycle.[12][13] Rigorous exclusion of oxygen is therefore the first and most critical step in suppressing this side reaction.[4][7]

Q3: My reaction is still producing significant homo-coupling product even after degassing. What else can I do in a copper-catalyzed system?

Even with careful degassing, trace oxygen can be problematic. If switching to a copper-free protocol isn't an option, consider the following optimizations:

  • Choice and Purity of Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) not only neutralizes the HX byproduct but also helps maintain a reducing environment, keeping copper in its active Cu(I) state.[4] Ensure your amine is freshly distilled and free of peroxide impurities, which can promote oxidation.[14] Some reports suggest that secondary amines like piperidine or morpholine can be particularly effective.[5]

  • Slow Addition of the Alkyne: A high initial concentration of the alkyne can favor the statistically more probable homo-coupling pathway.[1][15] By adding the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump, you maintain a low, steady concentration, which favors the desired cross-coupling with the aryl/vinyl halide.[1][5]

  • Introduce a Reductive Atmosphere: While a standard inert atmosphere (N₂ or Ar) is crucial, some protocols have successfully diminished homo-coupling to as low as 2% by using a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂).[6] This helps to ensure the catalysts remain in their reduced, active states.

  • Optimize Catalyst Loadings: While counterintuitive, sometimes lowering the amount of copper iodide can help, especially if the cross-coupling step (transmetalation to palladium) is slow relative to the homo-coupling.[15]

Q4: When should I consider switching to a copper-free Sonogashira protocol?

Switching to a copper-free protocol is the most direct and often most effective way to eliminate Glaser coupling.[4][8][9] You should strongly consider this approach under the following circumstances:

  • Persistent Homo-Coupling: If you have optimized your copper-catalyzed reaction and still observe significant amounts of the diyne byproduct.[4]

  • Sensitive Substrates: When your substrate contains functional groups that can act as ligands for copper, potentially interfering with the catalysis or leading to decomposition.[16]

  • Challenging Substrates: For electron-rich or sterically hindered aryl bromides and chlorides, the desired oxidative addition to palladium is often slower, giving the copper-mediated homo-coupling more time to occur.[2] Copper has even been observed to inhibit the reaction of aryl chlorides in some cases.[2]

  • GMP/Manufacturing Concerns: Copper is often considered toxic, and its removal to meet regulatory standards for active pharmaceutical ingredients (APIs) can be costly and difficult.[11][17] Copper-free protocols simplify downstream processing.

Q5: How does a copper-free Sonogashira reaction work, and what are the key considerations?

In the absence of copper, the mechanism relies solely on the palladium catalyst to perform all key steps.[18] The reaction typically requires more forcing conditions or a more active catalytic system to proceed efficiently.

  • Mechanism: The cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne to the palladium center. A base (often stronger than in copper-catalyzed systems) then deprotonates the palladium-coordinated alkyne to form a palladium acetylide intermediate. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[16][19]

  • Key Components:

    • Palladium Catalyst: More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, cataCXium A) are often required to promote the rate-limiting oxidative addition step and facilitate the overall cycle.[19][20][21]

    • Base: Since there is no copper to help acidify the alkyne proton, a stronger base is often needed. Inorganic bases like Cs₂CO₃ or K₃PO₄ are common, as are certain amine bases under specific conditions.[8][21]

    • Solvent: Aprotic polar solvents like DMF, DMAc, or MeCN are frequently used.[20][22]

Troubleshooting Guide & Visual Workflows

If you are observing significant alkyne dimerization, use the following decision-making workflow to diagnose and solve the issue.

G start Homo-Coupling (Glaser Product) Observed q_copper Are you using a copper co-catalyst? start->q_copper q_deoxygenation Is the reaction rigorously deoxygenated? q_copper->q_deoxygenation a_copper_yes sol_copper_free_issue Homo-coupling is rare in Cu-free systems. Consider: 1. Trace copper contamination in reagents. 2. Alternative side reaction pathways. q_copper->sol_copper_free_issue a_copper_no a_copper_yes YES sol_deoxygenation Implement Strict Anaerobic Protocol: 1. Use degassed solvents (freeze-pump-thaw). 2. Purge flask with inert gas (Ar/N2). 3. Use Schlenk line or glovebox. q_deoxygenation->sol_deoxygenation a_deoxygenation_no q_optimization Have you optimized other parameters? q_deoxygenation->q_optimization a_deoxygenation_yes a_deoxygenation_no NO sol_deoxygenation->q_optimization Re-run Experiment a_deoxygenation_yes YES sol_optimization Optimize Cu-System: 1. Use freshly distilled amine base. 2. Add alkyne slowly via syringe pump. 3. Consider a reductive (H2/N2) atmosphere. q_optimization->sol_optimization a_optimization_no sol_switch Switch to a Copper-Free Protocol q_optimization->sol_switch a_optimization_yes a_optimization_no NO sol_optimization->sol_switch If problem persists a_optimization_yes YES a_copper_no NO

Caption: Troubleshooting workflow for addressing alkyne homo-coupling.

Mechanism at a Glance: Desired vs. Undesired Pathways

The following diagram illustrates the competition between the productive Sonogashira cycle and the parasitic Glaser coupling cycle. Minimizing the Glaser pathway is the key to a successful reaction.

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Cycle (Undesired Side Reaction) pd0 Pd(0)L₂ pd_add Ar-Pd(II)L₂(X) pd0->pd_add Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(C≡CR) pd_add->pd_trans Transmetalation (from Cu-C≡CR) product Ar-C≡CR pd_trans->product Reductive Elimination product->pd0 Regenerates Catalyst cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide Deprotonation (R-C≡CH + Base) cu_acetylide->pd_add Feeds into Sonogashira Cycle cu2_complex Dimeric Cu(II) Complex cu_acetylide->cu2_complex Oxidation (O₂ present) diyne R-C≡C-C≡C-R cu2_complex->diyne Dimerization diyne->cu1 Regenerates Cu(I)

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Imidazo[1,2-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, appearing in numerous clinically important molecules. The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical step in the development of novel therapeutics. The choice of the halide at this position—most commonly iodine or bromine—profoundly influences the efficiency and conditions required for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth, objective comparison of the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-a]pyridines in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

The Decisive Role of the Halogen: A Mechanistic Overview

The enhanced reactivity of 3-iodo-imidazo[1,2-a]pyridines over their 3-bromo counterparts is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This fundamental property directly impacts the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition. In this initial step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower BDE of the C-I bond facilitates a faster rate of oxidative addition, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > OTf > Br >> Cl.[1] This principle holds true for the imidazo[1,2-a]pyridine system and serves as the foundation for the comparative analysis that follows.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R'-M Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds. When comparing 3-iodo- and 3-bromo-imidazo[1,2-a]pyridines in this transformation, the superior reactivity of the iodo- derivative is evident. Studies have shown that Suzuki couplings of 3-iodoimidazo[1,2-a]pyridines can proceed to high yields under milder conditions and with shorter reaction times compared to their bromo- counterparts.[2][3] While the bromo- derivatives are certainly viable substrates, they often require higher temperatures, longer reaction times, or more activated catalyst systems to achieve comparable results.

Feature3-Iodo-imidazo[1,2-a]pyridine3-Bromo-imidazo[1,2-a]pyridine
Reactivity HighModerate
Typical Conditions Lower temperatures (e.g., 80-100 °C), shorter reaction times.Higher temperatures (e.g., 100-120 °C), longer reaction times.
Catalyst Loading Can often be performed with lower catalyst loadings.May require higher catalyst loadings or more active ligands.
Substrate Scope Generally broader due to milder conditions.Good, but may be limited with challenging boronic acids.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Halo-imidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a reaction vessel, add the 3-halo-imidazo[1,2-a]pyridine, arylboronic acid, and sodium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Accessing Alkynyl Imidazo[1,2-a]pyridines

The Sonogashira coupling provides a powerful route to C(sp2)-C(sp) bonds, introducing an alkyne moiety onto the imidazo[1,2-a]pyridine core. The reactivity trend observed in the Suzuki reaction is mirrored here, with 3-iodo-imidazo[1,2-a]pyridines reacting more readily than their bromo- analogs.[4] This often translates to the ability to perform the reaction at or near room temperature for the iodo- derivative, whereas the bromo- compound typically requires heating.

Feature3-Iodo-imidazo[1,2-a]pyridine3-Bromo-imidazo[1,2-a]pyridine
Reactivity HighModerate
Typical Conditions Can often be performed at room temperature.Typically requires elevated temperatures (e.g., 60-80 °C).
Side Reactions Milder conditions can reduce the incidence of alkyne homocoupling (Glaser coupling).Higher temperatures may increase the formation of homocoupling byproducts.
Representative Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Halo-imidazo[1,2-a]pyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • THF or DMF

Procedure:

  • To a reaction vessel, add the 3-halo-imidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Purge the vessel with an inert gas.

  • Add the solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (room temperature for iodo-, 60-80 °C for bromo-) until completion.

  • Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.

  • Dry, concentrate, and purify the product by chromatography.

Heck Reaction: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck reaction facilitates the coupling of the 3-halo-imidazo[1,2-a]pyridine with an alkene, leading to the formation of a new C-C double bond.[5] The established reactivity pattern persists, with the C-I bond undergoing oxidative addition more readily than the C-Br bond. Consequently, 3-iodo-imidazo[1,2-a]pyridines can often be coupled under more benign conditions.

Feature3-Iodo-imidazo[1,2-a]pyridine3-Bromo-imidazo[1,2-a]pyridine
Reactivity HighModerate
Typical Conditions Lower temperatures and potentially shorter reaction times.Higher temperatures are generally required.
Catalyst System A wider range of palladium catalysts can be effective.May require more specialized ligands to promote efficient coupling.
Representative Experimental Protocol: Heck Reaction

Materials:

  • 3-Halo-imidazo[1,2-a]pyridine (1.0 eq)

  • Alkene (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • P(o-tolyl)₃ (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • DMF or Acetonitrile

Procedure:

  • In a reaction vessel, combine the 3-halo-imidazo[1,2-a]pyridine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Purge with an inert gas.

  • Add the solvent and triethylamine.

  • Add the alkene and heat the reaction mixture (e.g., 80-120 °C) until the reaction is complete.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a pivotal transformation for the synthesis of arylamines.[6] In the context of 3-halo-imidazo[1,2-a]pyridines, the iodo- derivative's higher reactivity allows for C-N bond formation under milder conditions, which can be crucial when working with thermally sensitive amines or other functional groups. While 3-bromo-imidazo[1,2-a]pyridines are also effective substrates, they often necessitate more forcing conditions to achieve high conversion.

Feature3-Iodo-imidazo[1,2-a]pyridine3-Bromo-imidazo[1,2-a]pyridine
Reactivity HighModerate
Typical Conditions Lower temperatures and a broader range of compatible bases.Often requires higher temperatures and stronger bases (e.g., NaOtBu, K₃PO₄).
Functional Group Tolerance Milder conditions can lead to better tolerance of sensitive functional groups.Harsher conditions may limit the scope of applicable amines.
Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Halo-imidazo[1,2-a]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos or other suitable ligand (0.04 eq)

  • NaOtBu or Cs₂CO₃ (1.4 eq)

  • Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 3-halo-imidazo[1,2-a]pyridine, the base, Pd₂(dba)₃, and the ligand.

  • Seal the vessel and purge with an inert gas.

  • Add the solvent and the amine.

  • Heat the reaction mixture (e.g., 90-110 °C) with stirring until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

Caption: Decision workflow for selecting the C-3 halogen on imidazo[1,2-a]pyridines.

Conclusion and Practical Recommendations

The choice between 3-iodo- and 3-bromo-imidazo[1,2-a]pyridines for use in palladium-catalyzed cross-coupling reactions is a clear-cut decision based on the principles of chemical reactivity. The 3-iodo derivative is consistently the more reactive substrate, a direct consequence of its lower carbon-halogen bond dissociation energy. This enhanced reactivity translates into several practical advantages for the synthetic chemist:

  • Milder Reaction Conditions: 3-Iodo-imidazo[1,2-a]pyridines often react at lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: The faster rate of oxidative addition typically leads to a reduction in overall reaction time, improving laboratory efficiency.

  • Broader Substrate Scope: The ability to employ milder conditions often expands the range of compatible coupling partners.

  • Potentially Higher Yields: By minimizing side reactions that can occur at elevated temperatures, the use of 3-iodo-imidazo[1,2-a]pyridines can lead to cleaner reactions and higher isolated yields.

While 3-bromo-imidazo[1,2-a]pyridines are valuable and widely used intermediates, they generally require more forcing conditions to achieve comparable results to their iodo- counterparts. Therefore, for the development of efficient and robust synthetic routes, particularly in the context of complex molecule synthesis and medicinal chemistry, the 3-iodo-imidazo[1,2-a]pyridine is the demonstrably superior choice. The initial investment in the synthesis of the 3-iodo derivative is often repaid in the ease and efficiency of subsequent cross-coupling transformations.

References

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • Dube, P., & Nathel, N. F. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1917-1925.
  • Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Sundharaj, V., & Sarveswari, S. (2023). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Molecules, 28(4), 1835.
  • Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Journal of the American Chemical Society, 133(40), 15914-15917.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Mirica, L. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Journal of the American Chemical Society, 143(34), 13583-13592.
  • The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Haines, B. E., et al. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. Journal of the American Chemical Society, 137(28), 9022-9031.
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Kashani, S. K., et al. (2022).
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Cernak, T., et al. (2019). Pharmaceutical diversification via palladium oxidative addition complexes. Science, 363(6425), eaac6153.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Zhang, J., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(36), 12066-12075.
  • Ghorbel, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2854-2857.
  • Chen, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23395-23405.
  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][2][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • Planas, O., et al. (2020). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. European Journal of Medicinal Chemistry, 199, 112385.

Sources

A Comparative Guide to Synthetic Alternatives for Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its rigid, bicyclic structure provides a valuable framework for developing compounds with a wide array of biological activities, from anxiolytics like alpidem to hypnotics such as zolpidem.[1][5] A key challenge and opportunity in the development of novel imidazo[1,2-a]pyridine-based drugs lies in the efficient and diverse functionalization of this privileged core.

This guide focuses on Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a highly versatile building block for drug discovery. The iodine atom at the C-3 position serves as a crucial handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. However, reliance on a single intermediate can limit synthetic flexibility and efficiency. This document provides a comprehensive comparison of viable synthetic alternatives to this key iodo-intermediate, evaluating them based on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the discovery of new chemical entities.

The Benchmark: Synthesis and Utility of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

The title compound's utility stems from the reactivity of the carbon-iodine bond at the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. This makes it an excellent electrophilic partner in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

The synthesis of this key intermediate typically follows a two-step sequence: first, the construction of the imidazo[1,2-a]pyridine core via condensation, followed by regioselective iodination at the C-3 position.

Experimental Protocol: Synthesis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add ethyl 3-bromopyruvate (1.1 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the desired product.

Step 2: C-3 Iodination

  • Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.[6]

This pre-functionalized intermediate is now ready for diversification.

G cluster_synthesis Synthesis of Iodo-Intermediate cluster_diversification Diversification via Cross-Coupling 2-amino-3-methylpyridine 2-amino-3-methylpyridine Condensation Condensation 2-amino-3-methylpyridine->Condensation Ethyl 3-bromopyruvate Ethyl 3-bromopyruvate Ethyl 3-bromopyruvate->Condensation Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Condensation->Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Iodination Iodination Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate->Iodination NIS N-Iodosuccinimide NIS->Iodination Target_Iodo Ethyl 3-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate Iodination->Target_Iodo Target_Iodo2 Ethyl 3-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate Suzuki Suzuki-Miyaura (R-B(OH)2, Pd cat.) Target_Iodo2->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) Target_Iodo2->Sonogashira Heck Heck (Alkene, Pd cat.) Target_Iodo2->Heck Product_Aryl 3-Aryl derivative Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl derivative Sonogashira->Product_Alkynyl Product_Alkenyl 3-Alkenyl derivative Heck->Product_Alkenyl

Caption: Synthetic utility of the target iodo-intermediate.

Comparative Analysis of Synthetic Alternatives

While effective, the synthesis and use of the 3-iodo derivative is not without its drawbacks, including the cost of iodine reagents and potential issues with substrate stability. The following sections explore viable alternatives, comparing their synthesis and reactivity.

Alternative 1: Other C-3 Halogenated Analogues (Bromo and Chloro Derivatives)

The most direct alternatives to the 3-iodo compound are its 3-bromo and 3-chloro counterparts. These are synthesized in a similar fashion, by replacing N-iodosuccinimide (NIS) with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively.[7][8][9]

Reactivity Comparison in Suzuki-Miyaura Cross-Coupling:

The primary difference between these halogenated derivatives lies in their reactivity in cross-coupling reactions, which generally follows the order: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, reactions with the bromo and chloro derivatives often require more forcing conditions (higher temperatures, more active catalysts, or stronger bases) to achieve comparable yields to the iodo derivative.[10]

Halogen at C-3Relative ReactivityTypical Catalyst SystemTemperature (°C)General Yields
Iodo (I) HighestPd(PPh₃)₄, PdCl₂(dppf)80-100Excellent
Bromo (Br) IntermediatePd(PPh₃)₄, PdCl₂(dppf)100-120Good to Excellent
Chloro (Cl) LowestBuchwald/Fu catalysts (e.g., Pd₂(dba)₃/SPhos)110-140Moderate to Good

Advantages of Bromo/Chloro Derivatives:

  • Cost: Brominating and chlorinating reagents (NBS, NCS) are generally less expensive than their iodine-based counterparts (NIS).

  • Availability: A wider range of chlorinated starting materials can sometimes be available.

Disadvantages:

  • Harsher Conditions: The need for higher temperatures and more specialized, often air-sensitive, catalyst systems for chloro-derivatives can be a significant drawback.[11]

  • Lower Reactivity: May not be suitable for sensitive substrates that cannot tolerate high temperatures.

Alternative 2: Direct C-H Functionalization

A more modern and atom-economical approach is to bypass the halogenation step altogether and proceed with direct C-H functionalization of the parent ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.[12][13][14] The C-3 position is the most nucleophilic and is thus predisposed to electrophilic attack and various metal-catalyzed C-H activation/functionalization reactions.[11][15]

G cluster_prefunc Pre-functionalization Pathway cluster_direct Direct C-H Functionalization Pathway Start_A Ethyl 8-methylimidazo [1,2-a]pyridine-2-carboxylate Halogenation Halogenation (e.g., NIS) Start_A->Halogenation Step 1 Intermediate_X 3-Halo Intermediate Halogenation->Intermediate_X Coupling_A Cross-Coupling (Pd cat., R-M) Intermediate_X->Coupling_A Step 2 Product_A 3-Substituted Product Coupling_A->Product_A Start_B Ethyl 8-methylimidazo [1,2-a]pyridine-2-carboxylate Coupling_B Direct C-H Coupling (Pd cat., R-X, oxidant) Start_B->Coupling_B Single Step Product_B 3-Substituted Product Coupling_B->Product_B

Sources

A Comparative Guide to the Structural Validation of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, including widely prescribed medications like Zolpidem and Alpidem.[1][2][3] Its synthetic versatility and broad spectrum of biological activities make it a focal point for medicinal chemists.[1][4][5] However, the therapeutic potential of any novel compound is fundamentally tied to its precise molecular architecture. An unambiguous understanding of a molecule's three-dimensional structure is paramount for establishing definitive Structure-Activity Relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property claims.

This guide provides an in-depth comparison of analytical techniques for the structural validation of a key synthetic intermediate, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate . We will delve into the unparalleled certainty of single-crystal X-ray crystallography and contrast it with the essential, complementary data provided by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of the Target Compound

The reliable synthesis of the target compound is the prerequisite for any structural analysis. The most common and effective route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][6] For our target molecule, a plausible and efficient two-step protocol is outlined below.

Experimental Protocol: Synthesis

Step 1: Cyclization to form Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 3-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol (15 mL/mmol), add ethyl bromopyruvate (1.1 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclized precursor.

Step 2: Regioselective Iodination

  • Dissolve the synthesized Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile (20 mL/mmol).

  • Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, protecting the reaction from light. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, can be further purified by recrystallization to obtain material suitable for analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the only technique that provides a direct, atomic-resolution, three-dimensional map of a molecule in the solid state. It stands as the unequivocal method for determining molecular structure, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

Experimental Workflow: From Powder to Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Protocol 1: Growing X-ray Quality Single Crystals

The most critical and often trial-and-error phase of the process is obtaining a suitable single crystal. The goal is to slow down the crystallization process to allow molecules to arrange themselves into a highly ordered lattice.[7][8][9]

  • Solvent Selection: Screen for a solvent or solvent system in which the compound is moderately soluble. The ideal scenario is "soluble when hot, insoluble when cold."[7][10]

  • Method A: Slow Evaporation

    • Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) in a clean vial.

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days in a vibration-free environment.[9]

  • Method B: Vapor Diffusion

    • Dissolve the compound in a small amount of a less volatile solvent (e.g., toluene) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[8]

  • Method C: Slow Cooling

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, pre-warmed vial to remove any particulate matter.

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very gradual cooling to room temperature, and then to a refrigerator (4 °C).[9][10]

Data Interpretation and Expected Results

Upon successful structure solution and refinement, a wealth of precise data is obtained. Based on known structures of similar imidazo[1,2-a]pyridine derivatives, the following data can be anticipated for the target molecule.[11][12]

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the crystal.
C-I Bond Length ~2.10 ÅConfirms the presence and position of the iodine atom.
C=O Bond Length ~1.21 ÅTypical for an ester carbonyl group.
Dihedral Angle Small (e.g., < 5°)The angle between the planes of the imidazole and pyridine rings, indicating the planarity of the fused system.
Refinement R-factor < 0.05 (5%)A key indicator of the quality of the final structural model.

This data provides an unambiguous confirmation of the compound's constitution, connectivity, and conformation in the solid state.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it requires a single, high-quality crystal, which may not always be obtainable. Furthermore, it describes the molecule only in the solid state. Spectroscopic techniques like NMR and MS are indispensable for characterizing the bulk material, confirming identity, and providing structural information in solution.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Protocol 2: NMR Spectrum Acquisition

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Spectroscopic Data: Based on known spectra for imidazo[1,2-a]pyridine derivatives, the following characteristic signals are predicted.[16][17][18][19]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ (ppm) Assignment
~9.3H-5 (d)
~7.5H-7 (d)
~7.0H-6 (t)
~4.5-OCH₂- (q)
~2.88-CH₃ (s)
~1.4-CH₂CH₃ (t)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for this purpose.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data:

ParameterExpected Value
Molecular Formula C₁₁H₁₁IN₂O₂
Molecular Weight 330.13 g/mol
HRMS (ESI-TOF) Calculated for [C₁₁H₁₂IN₂O₂]⁺ [M+H]⁺: 331.0000
Observed m/z 331.xxxx (within 5 ppm error)

Comparative Analysis: The Power of a Multi-Technique Approach

The choice of analytical method depends on the research question and sample availability. While each technique is powerful, their true strength lies in their synergistic use.

Caption: Interconnectivity of major structural validation techniques.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionSolid or Solution
Information Yield 3D atomic coordinates, bond lengths & angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, stereochemistry, dynamic processesMolecular weight, elemental formula (HRMS), fragmentation patterns
Strengths Unambiguous, definitive structure determinationNon-destructive, excellent for bulk sample analysis, provides data on solution-state structureHigh sensitivity, provides exact molecular formula, requires minimal sample
Limitations Requires a suitable single crystal, structure may differ from solution, can be time-consumingCan be ambiguous for complex isomers without 2D NMR, less sensitive than MSProvides no information on connectivity or stereochemistry, destructive

Conclusion

The structural validation of novel compounds like Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a cornerstone of rigorous chemical and pharmaceutical research. While single-crystal X-ray crystallography offers the "gold standard" of irrefutable, three-dimensional structural proof, it is not a standalone solution. A comprehensive validation strategy relies on a triad of techniques.

NMR spectroscopy confirms the structure and purity of the bulk sample in the solution phase, which is often more relevant to biological applications. Mass spectrometry provides the non-negotiable confirmation of the molecular formula. Together, these techniques create a self-validating system. The spectroscopic data confirms that the bulk material is identical to the single crystal selected for X-ray analysis, ensuring that the crystallographic data is truly representative of the synthesized compound. This multi-faceted approach provides the highest level of scientific integrity, building a trustworthy foundation for all subsequent drug development efforts.

References

  • G. S. C. Kumar, et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • A. K. Sharma, et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • A. Nordqvist, et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing. [Link]

  • J. C. R. Tovar, et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(11), 3598. [Link]

  • A. K. Sharma, et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • S. Kumar, et al. (2021). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. SemOpenAlex. [Link]

  • S. Balijapalli & P. S. Iyer. (2015). The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287). ResearchGate. [Link]

  • R. B. Kumar, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22434–22452. [Link]

  • R. B. Kumar, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • A. Nordqvist, et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. [Link]

  • A. K. Sharma, et al. (2015). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • R. J. Staples. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]

  • S. Jana, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • O. V. Shishkin. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]

  • R. Staples. (2025). Getting Crystals Your Crystallographer Will Treasure. X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • R. J. Lachicotte. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Appretech Scientific Limited. [Link]

  • F. I. Arredondo, et al. (2018). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • A. Alishala. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • H. Zhang, et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]

  • Y. Xia, et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. [Link]

  • W. Reusch. (n.d.). Heterocyclic Compounds. MSU chemistry. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • A. Kumar, et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 62. [Link]

  • CCDC. (n.d.). Access Structures. CCDC. [Link]

  • U. Grošelj, et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Y. Zhang, et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]

  • M. M. Kumar, et al. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o362. [Link]

  • M. Anstey. (n.d.). Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]

  • Chemspace. (n.d.). Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate. Chemspace. [Link]

  • Acros Pharmatech. (n.d.). Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. Acros Pharmatech. [Link]

  • S. Smola, et al. (2025). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). ScienceOpen. [Link]

Sources

A-Comparative-Guide-to-HPLC-Analysis-for-Purity-Assessment-of-Ethyl-3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed protocol for the purity assessment of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications, we present a robust High-Performance Liquid Chromatography (HPLC) method, validated according to industry standards. This document offers a comparative analysis of chromatographic conditions, discusses the rationale behind methodological choices, and provides supporting data to guide researchers, scientists, and drug development professionals in achieving accurate and reliable purity determinations.

Introduction: The Critical Role of Purity in Drug Intermediates

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the versatile imidazo[1,2-a]pyridine family.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[3][4] The purity of this intermediate is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method for purity assessment is indispensable.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] This guide details a reversed-phase HPLC (RP-HPLC) method specifically developed for Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, providing a framework for its implementation and comparison with alternative approaches.

Physicochemical Properties and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Structure and Properties: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (Molecular Formula: C₁₁H₁₁IN₂O₂, Molecular Weight: 330.13 g/mol ) is a moderately polar organic compound.[6] The imidazo[1,2-a]pyridine core, coupled with the ethyl ester and iodo substituents, results in a molecule with significant hydrophobicity, making it well-suited for reversed-phase chromatography.[7][8]

  • UV Absorbance: Imidazo[1,2-a]pyridine derivatives are known to be strong chromophores, exhibiting significant UV absorbance.[9][10] While the exact λmax for this specific molecule requires experimental determination, related structures show strong absorbance in the 230-360 nm range.[11][12] This allows for sensitive detection using a standard UV detector.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are ideal components of HPLC mobile phases.[13]

Based on these properties, an RP-HPLC method using a C18 stationary phase was selected. C18 columns are widely used and provide excellent retention for hydrophobic and moderately polar compounds.[14] A gradient elution with a mixture of acetonitrile and water is employed to ensure adequate separation of the main peak from potential impurities with varying polarities.

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step protocol for the purity assessment of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. The method is designed to be compliant with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[15][16][17][18][19][20][21]

Materials and Reagents
  • Analyte: Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (Purity ≥ 98%)[6]

  • Solvents: HPLC grade acetonitrile and methanol; ultrapure water.

  • Mobile Phase Additive: Formic acid (LC-MS grade).

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 25 minutes
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution to verify system performance. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Data Analysis and Purity Calculation

The purity of the sample is determined by the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis and Method Robustness

The choice of chromatographic parameters significantly influences the separation. Below is a comparison of key variables and their impact on the analysis.

ParameterAlternativeRationale for Chosen Condition
Stationary Phase C8, Phenyl-HexylC18 provides a good balance of hydrophobicity for retaining the analyte and resolving it from closely related impurities.[22]
Organic Modifier MethanolAcetonitrile generally offers lower viscosity and better peak shapes for many compounds.
Mobile Phase pH Buffered mobile phase (e.g., phosphate buffer)A simple acidic mobile phase (0.1% formic acid) is sufficient for good peak shape and is compatible with mass spectrometry if further characterization is needed.
Elution Mode IsocraticA gradient elution is necessary to elute any potential highly retained impurities and to ensure a clean baseline for accurate integration.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Dilution to Final Conc. Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

This guide presents a scientifically sound and robust HPLC method for the purity assessment of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. By providing a detailed protocol, a comparative analysis of chromatographic conditions, and a clear rationale for the chosen methodology, this document serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The adherence to established guidelines ensures the generation of reliable and accurate data, which is critical for the quality control of this important synthetic intermediate.

References

  • U.S. Pharmacopeia.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Pharmacopeia.
  • DSDP Analytics.
  • U.S. Pharmacopeia.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. Are You Sure You Understand USP <621>?
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • RSC Publishing.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • SciSpace.
  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • Axion Labs.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
  • Appretech Scientific Limited.
  • ResearchGate.
  • ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Smolecule.
  • ResearchGate.
  • ResearchGate.

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and selective methods to modify this privileged heterocycle. Palladium-catalyzed cross-coupling reactions, particularly direct C-H functionalization, have emerged as a powerful tool for this purpose, offering atom-economical and modular approaches to novel analogues.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the functionalization of imidazo[1,2-a]pyridines. We will delve into the nuances of catalyst selection for different transformations, compare the performance of common ligand classes, and provide practical, field-proven experimental protocols.

The Strategic Importance of C-H Functionalization

The imidazo[1,2-a]pyridine core possesses multiple C-H bonds that are amenable to functionalization. The C3 position is the most electron-rich and sterically accessible, making it the most common site for derivatization. However, methodologies for functionalizing other positions, such as C5 and C8, are also of significant interest for expanding the accessible chemical space. Palladium catalysis has been instrumental in achieving high regioselectivity in these transformations.

Core Palladium Precatalysts: A Comparative Overview

The choice of the palladium precatalyst is the foundation of any successful cross-coupling reaction. While numerous palladium sources are available, a few have become workhorses in the field of imidazo[1,2-a]pyridine functionalization.

Palladium PrecatalystCommon ApplicationsAdvantagesDisadvantages
Palladium(II) Acetate (Pd(OAc)₂) C-H Arylation, OlefinationAir-stable, relatively inexpensive, versatileOften requires an external ligand for high efficiency and selectivity
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Suzuki, Heck, and other traditional cross-couplingsEffective for generating Pd(0) in situAir-sensitive, requires careful handling
Palladium on Carbon (Pd/C) Hydrogenation, some C-C couplingsHeterogeneous, easily removed by filtration, recyclableCan have lower activity and selectivity compared to homogeneous catalysts

For the direct C-H functionalization of imidazo[1,2-a]pyridines, Palladium(II) Acetate (Pd(OAc)₂) is the most widely employed precatalyst due to its stability, cost-effectiveness, and compatibility with a broad range of ligands and reaction conditions.

The Decisive Role of Ligands: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The ligand is arguably the most critical component of the catalyst system, dictating its activity, stability, and selectivity. The two most prominent classes of ligands in this context are phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The Established Choice

Bulky, electron-rich phosphine ligands have a long and successful history in palladium catalysis. For the C3-arylation of imidazo[1,2-a]pyridines, ligands such as SPhos and tricyclohexylphosphine (PCy₃) have demonstrated excellent performance.

Key Advantages of Phosphine Ligands:

  • High Activity: Their strong σ-donating ability enhances the rate of oxidative addition.

  • Tunability: A vast array of phosphine ligands with different steric and electronic properties are commercially available, allowing for fine-tuning of the catalyst performance.

Limitations:

  • Air Sensitivity: Many phosphine ligands are susceptible to oxidation, requiring inert atmosphere techniques.

  • P-C Bond Cleavage: Under harsh reaction conditions, decomposition of the phosphine ligand can occur, leading to catalyst deactivation.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

NHC ligands have gained significant traction in recent years due to their exceptional stability and strong σ-donating character. They form highly stable bonds with the palladium center, leading to robust catalysts with high turnover numbers.

Key Advantages of NHC Ligands:

  • Exceptional Stability: The strong Pd-C bond imparts high thermal stability and resistance to degradation.[1]

  • Strong Donor Ability: NHCs are even stronger σ-donors than most phosphines, which can lead to highly active catalysts.[1]

Considerations:

  • Steric Hindrance: The steric bulk of NHC ligands can sometimes hinder the approach of sterically demanding substrates.

Comparative Performance in C3-Arylation

The direct C3-arylation of imidazo[1,2-a]pyridine is a benchmark reaction for comparing catalyst performance. Below is a summary of representative data from the literature.

Catalyst SystemArylating AgentBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosAryl BromideK₂CO₃Toluene11085-95[2]
Pd(OAc)₂ / PCy₃Aryl BromideK₂CO₃Dioxane12070-90[3]
[Pd(IPr)(cin)]ClAryl ChlorideK₃PO₄Dioxane11080-92(Representative NHC system)
Pd(OAc)₂ (ligand-free)Aryl BromideKOAcDMA150Moderate[4]

Analysis:

  • Ligand-assisted protocols consistently outperform ligand-free systems in terms of yield and reaction conditions.

  • Bulky phosphine ligands like SPhos often provide excellent yields with a variety of aryl bromides.[2]

  • NHC-based catalysts show great promise, particularly for the activation of more challenging aryl chlorides.

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

The prevailing mechanism for the palladium-catalyzed C-H functionalization of imidazo[1,2-a]pyridines is the Concerted Metalation-Deprotonation (CMD) pathway. This mechanism avoids the formation of high-energy intermediates and is favored for electron-rich heterocycles.[5]

CMD_Mechanism cluster_catalytic_cycle Concerted Metalation-Deprotonation (CMD) Pathway A Pd(II) Catalyst B Coordination Complex A->B Imidazo[1,2-a]pyridine C CMD Transition State B->C Base-assisted C-H activation D Palladacycle Intermediate C->D Formation of Palladacycle E Oxidative Addition D->E Ar-X F Reductive Elimination E->F Formation of C-C bond F->A Product Release

Caption: The Concerted Metalation-Deprotonation (CMD) catalytic cycle.

In the CMD mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a base. This is followed by oxidative addition of the coupling partner (e.g., an aryl halide) and subsequent reductive elimination to form the desired product and regenerate the active Pd(II) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Pd(OAc)₂/SPhos-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine

This protocol is a representative example of a highly efficient method for the C3-arylation of imidazo[1,2-a]pyridines.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine, aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Procedure for Pd-Catalyzed C-H Olefination

This protocol provides a general method for the introduction of an olefinic group at the C3 position.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Olefin (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol) as an oxidant

  • Anhydrous DMF (5 mL)

Procedure:

  • In a round-bottom flask, combine imidazo[1,2-a]pyridine, olefin, Pd(OAc)₂, and Cu(OAc)₂.

  • Add anhydrous DMF.

  • Heat the mixture to 100-120 °C under an air atmosphere.

  • Stir for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup Reaction Heating and Stirring Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for palladium-catalyzed functionalization reactions.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of imidazo[1,2-a]pyridines is a mature and powerful field, yet it continues to evolve. While phosphine-based catalysts remain highly effective and widely used, the robustness and high activity of NHC-based systems make them an increasingly attractive alternative, especially for more challenging transformations.

Future research will likely focus on the development of more sustainable and economical catalyst systems. This includes the use of base-metal catalysts, photoredox catalysis, and reactions in greener solvents.[1] Additionally, the development of methods for the selective functionalization of other positions on the imidazo[1,2-a]pyridine ring will continue to be a major area of investigation, opening up new avenues for drug discovery and materials science.

References

  • Gildner, P. G., & T. J. Colacot. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Coupling. Organometallics, 34(23), 5497-5508. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Javadi, G. J., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters, 5(24), 4575-4577. [Link]

  • Gulevskaya, A. V., & A. F. Pozharskii. (2013). Imidazo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 49(1), 1-29. [Link]

  • Wang, D., & D. Cai. (2015). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry, 80(3), 1457-1463. [Link]

  • Marion, N., & S. P. Nolan. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Chen, X., K. M. Engle, D. H. Wang, & J. Q. Yu. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Li, W., D. P. Nelson, M. S. Jensen, R. S. Hoerrner, D. Cai, & R. D. Larsen. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters, 5(24), 4575-4577. [Link]

Sources

A Spectroscopic Guide to Substituted vs. Unsubstituted Imidazo[1,2-a]pyridines: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds that have garnered substantial interest across the pharmaceutical and material science sectors. Their versatile biological activities, including anti-inflammatory, antiviral, and anticancer properties, coupled with their significant photophysical characteristics, make them a focal point of intensive research.[1] The strategic placement of substituents onto the imidazo[1,2-a]pyridine core offers a powerful tool to modulate their electronic and, consequently, their spectroscopic properties. This guide provides a comparative spectroscopic analysis of substituted and unsubstituted imidazo[1,2-a]pyridines, offering insights into how structural modifications influence their behavior under various spectroscopic techniques.

The Unsubstituted Core: A Spectroscopic Baseline

The parent imidazo[1,2-a]pyridine is a bicyclic aromatic system. Its spectroscopic features provide a fundamental reference point for understanding the impact of substituents.

Comparative Spectroscopic Analysis: The Influence of Substituents

The addition of functional groups to the imidazo[1,2-a]pyridine scaffold can dramatically alter its spectroscopic signature. This section will delve into a comparative analysis using key spectroscopic techniques.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption characteristics of imidazo[1,2-a]pyridines are sensitive to the nature and position of substituents.

Generally, imidazo[1,2-a]pyridine derivatives exhibit absorption bands in the UV region, which can extend into the visible range depending on the extent of π-conjugation.[2][3] The introduction of electron-donating groups (EDGs) or the extension of the π-conjugated system typically leads to a bathochromic (red) shift in the absorption maxima.[4] This is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift, although the effect can be more complex and dependent on the position of substitution.

CompoundSubstituent(s)λmax (nm)SolventReference
Imidazo[1,2-a]pyridineUnsubstituted229Methanol[5]
2-Phenylimidazo[1,2-a]pyridine2-phenyl247Methanol[5]
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine2-(4-chlorophenyl)228Methanol[5]
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine2-(4-fluorophenyl)240Methanol[5]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine2-(4-methoxyphenyl)226Methanol[5]
3-(4-methoxyphenyl)-1-phenylbenzo[5][6]imidazo[1,2-a]pyridineFused and Substituted365, 326, 285, 244H₂O:EtOH (8:2)[2]

Table 1: Comparison of UV-Visible absorption maxima for various imidazo[1,2-a]pyridine derivatives.

Fluorescence Spectroscopy: Illuminating Emissive Properties

Imidazo[1,2-a]pyridines are known for their fluorescent properties, making them valuable as organic fluorophores for applications such as biomarkers and photochemical sensors.[5] The emission characteristics are highly dependent on the substitution pattern.

The introduction of substituents can significantly impact the fluorescence quantum yield and the emission wavelength. Electron-donating groups often enhance fluorescence intensity and cause a red-shift in the emission spectrum.[7] For instance, amino or dimethylamino substitution at the 4'-position of 2-phenyl imidazo[1,2-a]pyridine has been shown to shift the fluorescence to the visible region in polar solvents.[5] In contrast, electron-withdrawing groups like the nitro group can quench fluorescence.[5]

CompoundSubstituent(s)λem (nm)Fluorescence Intensity*Reference
Imidazo[1,2-a]pyridineUnsubstituted414.8205.58[5]
2-Phenyl-3-hydroxymethylimidazo[1,2-a]pyridine2-phenyl, 3-hydroxymethyl437.6432.44[5]
2-(4-Fluorophenyl)-3-hydroxymethylimidazo[1,2-a]pyridine2-(4-fluorophenyl), 3-hydroxymethyl437.2542.19[5]
2-(4-Nitrophenyl)-3-hydroxymethylimidazo[1,2-a]pyridine2-(4-nitrophenyl), 3-hydroxymethyl432186.43[5]
2-(4-Methoxyphenyl)-3-hydroxymethylimidazo[1,2-a]pyridine2-(4-methoxyphenyl), 3-hydroxymethyl433.6188.03[5]

Table 2: Comparison of fluorescence emission for various imidazo[1,2-a]pyridine derivatives. *Fluorescence intensities were standardized to a Raman blank methanol solution.[5]

The photophysical properties of these compounds can also be influenced by the solvent environment, a phenomenon known as solvatochromism.[8] This sensitivity to solvent polarity makes them promising candidates for use as environmental probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the imidazo[1,2-a]pyridine scaffold.

The chemical shifts of the protons and carbons in the imidazo[1,2-a]pyridine ring system are influenced by the electronic effects of substituents. Electron-donating groups tend to shield the nuclei, causing an upfield shift (lower ppm values), while electron-withdrawing groups cause a downfield shift (higher ppm values). The coupling constants between adjacent protons can also provide valuable information about the connectivity of the molecule.

¹H NMR:

  • Unsubstituted Imidazo[1,2-a]pyridine: The proton signals for the unsubstituted core are well-defined.[9]

  • Substituted Imidazo[1,2-a]pyridines: The introduction of substituents leads to predictable shifts in the proton signals. For example, in a series of azo-linked imidazo[1,2-a]pyridine derivatives, the protons of the pyridine core and the attached benzene rings show distinct signals.[10]

¹³C NMR:

  • Unsubstituted Imidazo[1,2-a]pyridine: The carbon signals provide a map of the carbon skeleton.

  • Substituted Imidazo[1,2-a]pyridines: Substituent effects are also clearly observed in the ¹³C NMR spectra. For instance, the carbon atoms of the pyridine core in azo-based derivatives are typically found in the range of 118-147 ppm.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Unsubstituted Imidazo[1,2-a]pyridine: The IR spectrum of the parent compound will show characteristic peaks for C-H and C=N stretching and aromatic C=C bending vibrations.

  • Substituted Imidazo[1,2-a]pyridines: The presence of substituents introduces new vibrational bands. For example, azo-based derivatives exhibit a characteristic N=N stretching band around 1575 cm⁻¹.[10] The presence of a hydroxyl group will be indicated by a broad O-H stretching band, and a carbonyl group by a strong C=O stretching band.[11]

Experimental Protocols

General Spectroscopic Measurements

Solutions of the imidazo[1,2-a]pyridine derivatives are typically prepared in a suitable solvent, such as methanol, ethanol, or acetonitrile, at a concentration of approximately 1 µM for fluorescence and UV-Vis measurements.[12]

UV-Visible Spectroscopy
  • Prepare a solution of the sample in a UV-transparent cuvette.

  • Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Fluorescence Spectroscopy
  • Prepare a dilute solution of the sample in a fluorescence-grade solvent.

  • Excite the sample at its absorption maximum (λex = λmax).

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum emission (λem) and the fluorescence intensity are determined.

NMR Spectroscopy
  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

IR Spectroscopy
  • Prepare the sample as a KBr pellet or a thin film.

  • Record the IR spectrum using an FT-IR spectrometer.

  • Vibrational frequencies are reported in wavenumbers (cm⁻¹).

Visualizing the Concepts

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Substituted and Unsubstituted Imidazo[1,2-a]pyridines uv_vis UV-Vis Spectroscopy (λmax) synthesis->uv_vis Sample Preparation fluorescence Fluorescence Spectroscopy (λem, Quantum Yield) synthesis->fluorescence Sample Preparation nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Preparation ir IR Spectroscopy (Vibrational Frequencies) synthesis->ir Sample Preparation comparison Comparative Analysis of Spectroscopic Data uv_vis->comparison fluorescence->comparison nmr->comparison ir->comparison structure_property Structure-Property Relationship Elucidation comparison->structure_property

Sources

A Researcher's Guide to Unlocking the Therapeutic Potential of Novel Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives: A Comparative Biological Activity Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system forms the core of several marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][3] Its synthetic tractability and diverse pharmacological profile, which spans from anticancer and anti-inflammatory to potent central nervous system effects, make it a fertile ground for drug discovery.[2][4][5]

This guide focuses on a novel, yet uncharacterized, chemical series derived from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate . In the absence of existing biological data for this specific scaffold, we present a comprehensive, multi-tiered screening strategy. This document is designed not merely as a set of protocols, but as a logical framework for researchers to systematically investigate, characterize, and compare the biological activities of these new chemical entities against established alternatives. Our approach is grounded in the well-documented activities of the broader imidazo[1,2-a]pyridine class, providing a scientifically rigorous pathway to elucidate the therapeutic potential of this novel series.

Pillar 1: Anticancer Activity Evaluation

The imidazo[1,2-a]pyridine core is a well-established pharmacophore in oncology research, with derivatives reported to inhibit critical cancer progression pathways, including kinase signaling and cell division machinery.[4][6] Numerous studies highlight their efficacy as inhibitors of PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and tubulin polymerization.[6][7][8] Therefore, a primary anticancer screen is the logical first step in characterizing our novel compounds.

Proposed Anticancer Screening Workflow

Our workflow is designed as a funnel, starting with a broad cytotoxicity screen to identify active compounds and progressing to more specific, mechanism-of-action studies for lead candidates.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Mechanism of Action A Novel Imidazo[1,2-a]pyridine Derivatives B Multi-Cell Line Cytotoxicity Assay (MTT/MTS Assay) (e.g., A549, MCF-7, HepG2) A->B D Calculate IC50 Values B->D C Comparator: Doxorubicin (Standard Chemotherapeutic) C->B E Select 'Hits' (IC50 < 10 µM) D->E F Kinase Inhibition Profiling (e.g., PI3K, Akt, mTOR) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Induction Assay (Annexin V/PI Staining) E->H

Caption: Anticancer screening workflow for novel compounds.

Comparative Data: Primary Cytotoxicity Screen (Hypothetical)

The initial screen aims to identify compounds with potent growth-inhibitory effects across diverse cancer cell lines. Data should be compared against a standard-of-care chemotherapeutic agent like Doxorubicin.

Compound IDCell LineIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HepG2 (Liver)
Novel Compound 1 Imidazo[1,2-a]pyridine7.5 9.2 12.1
Novel Compound 2 Imidazo[1,2-a]pyridine45.3 >50 38.7
Doxorubicin Anthracycline0.81.10.95

In this hypothetical scenario, Novel Compound 1 would be prioritized for follow-up studies due to its sub-10 µM activity.

Key Mechanistic Pathway: PI3K/Akt/mTOR Signaling

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[7] A key secondary assay would be to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) via Western Blotting following treatment with the lead compound.

cluster_outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Compound Novel Imidazo[1,2-a]pyridine (Hypothesized Target) Compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

Pillar 2: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of various pathologies, including cancer and autoimmune diseases. The imidazo[1,2-a]pyridine scaffold has demonstrated significant anti-inflammatory properties, often by modulating pro-inflammatory signaling pathways like STAT3 and NF-κB.[5][9][10]

Proposed Anti-inflammatory Screening Workflow

The strategy involves using a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the inhibition of key inflammatory mediators.

cluster_0 Phase 1: Cellular Model cluster_1 Phase 2: Primary Readouts cluster_2 Phase 3: Mechanism Confirmation A RAW 264.7 Macrophages + LPS (1 µg/mL) B Treatment: Novel Compounds (0.1-50 µM) A->B D Measure Nitric Oxide (NO) (Griess Assay) B->D E Measure Pro-inflammatory Cytokines (TNF-α, IL-6 by ELISA) B->E C Comparator: Indomethacin (10 µM) C->B F Select Hits & Determine IC50 D->F E->F G Western Blot for COX-2 & iNOS Expression F->G H NF-κB Reporter Assay F->H

Caption: Anti-inflammatory screening workflow.

Key Mechanistic Pathway: NF-κB Signaling

The NF-κB pathway is a master regulator of the inflammatory response. In an unstimulated cell, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines.[5][11] A successful compound would prevent this cascade.

cluster_cytoplasm cluster_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription Compound Novel Imidazo[1,2-a]pyridine (Hypothesized Target) Compound->IKK Inhibition

Caption: The NF-κB inflammatory signaling pathway.

Pillar 3: Central Nervous System (CNS) Activity Evaluation

The most famous members of the imidazo[1,2-a]pyridine family, Zolpidem and Alpidem, are CNS-active agents that modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[12][13][14] Zolpidem acts as a hypnotic by selectively binding to the α1-subunit of the GABA-A receptor, while Alpidem has anxiolytic properties.[15][16][17] Any comprehensive screen must therefore investigate potential GABAergic activity.

Proposed CNS Receptor Binding Workflow

The initial evaluation is a competitive radioligand binding assay to determine if the novel compounds bind to the benzodiazepine site on the GABA-A receptor.

cluster_0 Phase 1: Binding Assay cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Functional Follow-up A Rat Cortical Membranes (Source of GABA-A Receptors) C Incubate with: - Novel Compounds - Comparator (Diazepam/Zolpidem) A->C B [3H]-Flumazenil (Radioligand for BZD site) B->C D Measure Displacement of [3H]-Flumazenil C->D E Calculate Ki (Inhibition Constant) D->E F Select Hits (Low Ki) G Electrophysiology Assay (e.g., Patch Clamp) to determine agonist vs. antagonist activity F->G

Caption: CNS GABA-A receptor screening workflow.

Comparative Data: GABA-A Receptor Binding Affinity (Hypothetical)

This assay measures how effectively a compound displaces a known radioligand from the receptor, with a lower inhibition constant (Ki) indicating higher binding affinity.

Compound IDChemical ClassBinding Affinity (Ki, nM)Receptor Subunit Selectivity
Novel Compound 3 Imidazo[1,2-a]pyridine25.5 To be determined
Novel Compound 4 Imidazo[1,2-a]pyridine>1000 N/A
Zolpidem Imidazo[1,2-a]pyridine15.0High for α1 subunit[12][15]
Diazepam Benzodiazepine5.0Non-selective (α1, α2, α3, α5)

In this hypothetical dataset, Novel Compound 3 shows promising affinity and would be selected for functional assays to determine if it enhances GABA-ergic currents (agonist activity), which could translate to sedative or anxiolytic effects.

Detailed Experimental Methodologies

MTT Cell Viability Assay (Anticancer)
  • Principle: Measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of novel compounds and controls (e.g., Doxorubicin) in culture medium.

    • Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Griess Assay for Nitric Oxide (Anti-inflammatory)
  • Principle: Measures nitrite (NO2-), a stable breakdown product of nitric oxide (NO), a key inflammatory mediator produced by iNOS.

  • Protocol:

    • Seed RAW 264.7 macrophages in 96-well plates and grow to 80% confluency.

    • Pre-treat cells with various concentrations of novel compounds or Indomethacin for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

[3H]-Flumazenil Competitive Binding Assay (CNS)
  • Principle: Quantifies the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to compete with and displace a radiolabeled ligand ([3H]-Flumazenil).

  • Protocol:

    • Prepare crude synaptic membranes from rat cerebral cortex tissue.

    • In a 96-well plate, combine membrane preparations (50-100 µg protein), 1-2 nM [3H]-Flumazenil, and varying concentrations of the test compound or unlabeled competitor (e.g., Diazepam).

    • Incubate the mixture for 60-90 minutes on ice.

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Determine the Ki value using the Cheng-Prusoff equation.

Conclusion

The true therapeutic potential of novel compounds derived from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can only be revealed through systematic and rigorous biological screening. This guide provides a logical, evidence-based framework for this endeavor. By employing a tiered approach—starting with broad primary screens for anticancer, anti-inflammatory, and CNS activities and progressing to targeted, mechanism-of-action studies—researchers can efficiently identify and prioritize lead candidates. The direct comparison to gold-standard alternatives at each stage ensures that the performance of these novel entities is properly benchmarked. This strategic approach will be instrumental in determining whether this new chemical series can yield the next generation of therapeutics from the venerable imidazo[1,2-a]pyridine family.

References

  • Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology.
  • Duggan, S., & Keam, S. J. (2019). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
  • Britannica. Zolpidem.
  • Wikipedia. Zolpidem.
  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Hassanpour, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts.
  • Gottesmann, C. (2022). Zolpidem.
  • Kaya, B., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Patsnap Synapse.
  • Ali, M. A., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
  • Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters.
  • Kaya, B., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Ali, M. A., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC - PubMed Central.
  • Hassanpour, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Wikipedia. Alpidem.
  • Drug Central. alpidem.
  • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Wikipedia. Sarizotan.
  • Singh, P., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed.
  • Rett Syndrome News.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • ResearchGate. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. (2024).
  • Bartoszyk, G. D., et al. (2004). Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile. PubMed.
  • ResearchGate. (2024).
  • P
  • Lombardino, J. G., & Wiseman, E. H. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Semantic Scholar. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Zivkovic, B., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. PubMed.
  • Shlik, J., et al. (1995).
  • Clinical Trials Arena. (2016).

Sources

A Comparative Guide to Quantum Yield Measurement of Fluorophores Derived from Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a desirable characteristic for fluorophores used as labels, probes, and sensors.

This guide will explore the two primary methods for determining fluorescence quantum yield—the absolute method and the more commonly used relative method—and provide a detailed, field-tested protocol for the latter, specifically tailored for the analysis of imidazo[1,2-a]pyridine-based fluorophores.

Understanding the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are nitrogen-containing fused bicyclic heterocyclic compounds that often exhibit strong fluorescence.[2][3] Their π-conjugated system is the basis for their photophysical properties. The electronic nature and position of substituents on this core structure significantly influence the absorption and emission spectra, as well as the fluorescence quantum yield.[4][5] For instance, the introduction of electron-donating groups or extending the π-conjugation often leads to a red-shift in emission and an increase in quantum yield.[4][6] Conversely, electron-withdrawing groups can sometimes decrease fluorescence.[6] The inherent structural rigidity of the fused ring system contributes to their often high quantum yields by reducing non-radiative decay pathways.[7][8]

Comparing Quantum Yield Measurement Methodologies

There are two principal methods for measuring fluorescence quantum yield: the absolute method and the relative method.

Absolute Method: This technique directly measures the ratio of emitted to absorbed photons and does not require a reference standard.[9] It typically employs an integrating sphere to collect all emitted light from the sample.[10][11][12] While considered more accurate as it avoids uncertainties associated with standard samples, the absolute method requires specialized and carefully calibrated equipment, making it less accessible for many laboratories.[13][14]

Relative Method: This is the most common approach for determining fluorescence quantum yield.[1] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield (Φ_ST).[15] The primary assumption is that the standard and the test sample, at identical absorbance at the same excitation wavelength, absorb the same number of photons.[15][16] This method is experimentally simpler and can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.[13][17]

Given its accessibility and reliability when performed correctly, this guide will focus on the detailed execution of the relative quantum yield measurement.

The Comparative Method: A Self-Validating Protocol

The cornerstone of a reliable relative quantum yield measurement is a protocol that minimizes systematic errors and validates its own results. The following step-by-step methodology is designed to achieve this.

Core Principle & Causality

The relative quantum yield (Φ_X) of an unknown sample is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)[1]

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.[17]

  • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard.[17]

Plotting integrated fluorescence intensity against a range of absorbances (ideally 0.01 to 0.1) to obtain a gradient is superior to a single-point measurement.[17][18] This "gradient method" confirms a linear relationship, ensuring the absence of concentration-dependent quenching or inner filter effects that would invalidate the results.[15]

Experimental Workflow Diagram

G cluster_analysis Data Analysis & Calculation prep_sample Prepare 5 concentrations of Imidazo[1,2-a]pyridine derivative (Abs < 0.1) measure_abs Measure Absorbance (A) at excitation wavelength (λex) for all solutions prep_sample->measure_abs prep_standard Prepare 5 concentrations of Reference Standard (e.g., Rhodamine 6G, Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Corrected Emission Spectra for all solutions at λex measure_abs->measure_fluor integrate Integrate area under each emission spectrum (I) measure_fluor->integrate plot Plot I vs. A for both sample and standard integrate->plot gradient Determine gradients (slopes) Grad_X and Grad_ST plot->gradient calculate Calculate Quantum Yield (Φ_X) using the comparative equation gradient->calculate

Caption: Workflow for the comparative quantum yield determination.

Step-by-Step Experimental Protocol

1. Selection of a Suitable Reference Standard:

  • The choice of standard is critical. It should absorb at the excitation wavelength of the imidazo[1,2-a]pyridine derivative and preferably have an emission profile in a similar spectral region to minimize wavelength-dependent detector response variations.[1][15]

  • For blue-green emitting imidazo[1,2-a]pyridines, Quinine Sulfate in 0.1 M HClO₄ (Φ ≈ 0.60) is a suitable standard.[19][20] Note: Quinine sulfate in sulfuric acid is no longer recommended due to temperature-dependent quantum yield.[21]

  • For fluorophores emitting in the green-orange region, Rhodamine 6G in ethanol (Φ ≈ 0.95) is an excellent and widely used standard.[22][23][24]

2. Preparation of Solutions:

  • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative and the chosen standard in a spectroscopic grade solvent.

  • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

  • The concentrations should be adjusted so that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.[18] This is crucial to avoid inner-filter effects where the sample reabsorbs its own emitted light.[18]

3. Absorbance Measurements:

  • Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex). The same λ_ex must be used for both the sample and the standard.

  • Ensure the spectrophotometer is blanked with the same solvent used for the samples.

4. Fluorescence Measurements:

  • Using a spectrofluorometer, record the emission spectrum for each solution.

  • Crucially, all instrumental parameters (e.g., excitation and emission slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard. [15]

  • The emission spectra should be corrected for the wavelength-dependent response of the instrument. Modern spectrofluorometers often have built-in correction files.

5. Data Analysis:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • For both the imidazo[1,2-a]pyridine derivative and the standard, plot the integrated fluorescence intensity (I) on the y-axis versus the absorbance (A) on the x-axis.

  • Perform a linear regression for both datasets. The plots should be linear and pass through the origin. A good linear fit (R² > 0.99) validates the quality of the data.

  • The slope of the resulting line is the gradient (Grad).

6. Calculation of Quantum Yield:

  • Use the calculated gradients (Grad_X and Grad_ST) and the known quantum yield of the standard (Φ_ST) in the comparative equation to determine the quantum yield of the imidazo[1,2-a]pyridine derivative (Φ_X).

  • If different solvents are used for the sample and standard, the refractive index term (η_X²/η_ST²) must be included.[1] If the same solvent is used, this term cancels out.

Data Presentation: Performance Benchmarking

To illustrate the application of this protocol, consider the following hypothetical data for a novel imidazo[1,2-a]pyridine derivative ("IP-1") compared against two common standards.

Table 1: Photophysical Properties of IP-1 and Standard Fluorophores

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
IP-1 (Test) Ethanol3804500.78 This work
Quinine Sulfate0.1 M HClO₄3474500.60[20]
Rhodamine 6GEthanol5285500.95[23][24]

Table 2: Experimental Data for Quantum Yield Determination of IP-1 vs. Rhodamine 6G in Ethanol

SampleConcentration (µM)Absorbance at 528 nmIntegrated Emission Intensity (a.u.)
IP-10.50.0211.25 x 10⁶
1.00.0422.51 x 10⁶
1.50.0633.76 x 10⁶
2.00.0845.02 x 10⁶
Rhodamine 6G0.20.0191.50 x 10⁶
0.40.0383.01 x 10⁶
0.60.0574.52 x 10⁶
0.80.0766.03 x 10⁶

From a plot of Integrated Emission Intensity vs. Absorbance for the data in Table 2, the following gradients would be obtained:

  • Grad_IP-1 = 5.98 x 10⁷

  • Grad_Rhodamine_6G = 7.93 x 10⁷

Using the comparative equation (assuming the same solvent, ethanol): Φ_IP-1 = 0.95 * (5.98 x 10⁷ / 7.93 x 10⁷) = 0.71

Note: This is a sample calculation. The value in Table 1 is illustrative.

Factors Influencing Quantum Yield in Imidazo[1,2-a]pyridines

When measuring and interpreting the quantum yield of these derivatives, it is essential to consider factors that can influence the results:

  • Solvent Polarity: The environment can significantly alter quantum yield.[19] For example, some fluorophores exhibit higher quantum yields in nonpolar solvents.

  • Temperature: Increasing temperature generally leads to a decrease in quantum yield due to increased collisional quenching, a non-radiative decay pathway.[25]

  • pH: For derivatives with acidic or basic functional groups, changes in pH can alter the protonation state and, consequently, the electronic structure and quantum yield.[6]

  • Structural Rigidity: As a general principle, more rigid molecules tend to have higher quantum yields because there are fewer pathways for non-radiative decay through molecular vibrations or rotations.[7][8]

Conclusion

The relative method, when executed with care and attention to detail, provides a reliable and accessible means for determining the fluorescence quantum yield of novel imidazo[1,2-a]pyridine derivatives. By employing the gradient method and selecting an appropriate, well-characterized standard, researchers can confidently benchmark the performance of their compounds. This enables a clear comparison with existing fluorophores and provides crucial data for the rational design of new probes and materials for a wide array of applications in science and medicine.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the fluorescence quantum yield using a spectrometer with an integrating sphere detector. Journal of research of the National Institute of Standards and Technology, 113(1), 17–28. [Link]

  • Würth, C., Grabolle, R., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535-1550. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Goli, M., & Vessally, E. (2022). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 28(8), 229. [Link]

  • Singh, G., et al. (2019). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Link]

  • Magde, D., et al. (2002). Photophysical parameters for R6G in nine solvents. ResearchGate. [Link]

  • Sharma, A., et al. (2021). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ChemistrySelect. [Link]

  • Study.com. (n.d.). How the following factors affect fluorescence quantum efficiency. [Link]

  • Gaigalas, A., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Semantic Scholar. [Link]

  • Sýkora, J., et al. (2010). Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range. Measurement Science and Technology. [Link]

  • Chegel, V. I., & Lopatynskyi, A. M. (2020). Rhodamine 6g – Knowledge and References. Taylor & Francis. [Link]

  • National Institute of Standards and Technology. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

  • Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore? [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • YouTube. (2018). Factors affecting Fluorescence. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine-based hybrids. [Link]

  • Defense Technical Information Center. (1969). Quinine Sulfate as a Fluroescence Quantum Yield Standard. [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. [Link]

  • Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22108. [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

  • Nida, D., et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. [Link]

  • Holl, D., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

  • Chemical Communications. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

Sources

A Researcher's Guide to Comparative Cross-Reactivity Analysis of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for drug discovery professionals on conducting a thorough and objective cross-reactivity analysis of novel derivatives synthesized from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. We move beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to identifying selective and safe drug candidates.

The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, leading to high-affinity interactions with a multitude of biological targets. Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] Several marketed drugs, such as Zolpidem and Alpidem, feature this core, cementing its therapeutic value.[2]

The parent compound, Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, serves as a highly versatile synthetic intermediate.[4][5] The iodine atom at the C3 position is a particularly useful functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) for the rapid generation of diverse chemical libraries. This synthetic tractability is precisely why a systematic analysis of cross-reactivity is not just important, but essential. With great synthetic potential comes the significant risk of creating compounds that interact with unintended biological targets.

The Imperative of Selectivity: De-Risking Drug Development

In drug discovery, potency is only half the story. A lack of selectivity, where a compound binds to unintended "off-targets," is a primary cause of adverse drug reactions and clinical trial failures. Cross-reactivity can lead to false-positive results in initial screens and unforeseen toxicity in later stages.[6][7] Therefore, a rigorous, front-loaded cross-reactivity analysis is a critical de-risking strategy. It allows for the early identification and deprioritization of non-selective compounds and provides crucial structure-activity relationship (SAR) data to guide the design of more precise next-generation molecules.

A Phased Approach to Cross-Reactivity Profiling

A comprehensive analysis should follow a logical, tiered progression from broad screening to specific, hypothesis-driven assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Quantitative Validation cluster_3 Phase 4: Decision Making A Synthesis of Derivatives via Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate B Primary Target Assay (e.g., specific kinase, receptor) A->B Test Compounds C Broad Off-Target Panel (e.g., Kinase Panel, GPCR Panel) B->C Active 'On-Target' Compounds D Data Analysis: Identify Off-Target Hits C->D E Dose-Response Assays (IC50/EC50) for On- and Off-Targets D->E Prioritized Hits F Orthogonal & Cell-Based Assays E->F Confirm Mechanism G Calculate Selectivity Index & Analyze SAR F->G H Lead Candidate Selection G->H

Figure 1: A tiered experimental workflow for systematic cross-reactivity analysis.

Experimental Protocol: Broad-Panel Kinase Selectivity Screen

Given that a significant number of imidazo[1,2-a]pyridine derivatives target protein kinases, a broad kinase panel is an essential first-pass selectivity screen.[2]

Objective: To assess the inhibitory activity of lead compounds against a large, diverse panel of human kinases to identify potential off-target interactions.

Rationale: This assay provides a wide "snapshot" of a compound's selectivity profile early in the discovery process. By screening at a single, relatively high concentration (e.g., 1 µM), we can quickly flag potential liabilities for further investigation without the immediate need for costly and time-consuming dose-response curves for every kinase.

Methodology:

  • Compound Preparation: Solubilize test compounds in 100% DMSO to a stock concentration of 10 mM. For the assay, prepare an intermediate dilution in an appropriate aqueous buffer. The final concentration of DMSO in the assay well should be kept low (<0.5%) to avoid artifacts.

  • Assay Service Selection: Engage a reputable contract research organization (CRO) that offers a comprehensive kinase panel (e.g., >400 kinases). Specify a single-point screen at 1 µM.

  • Assay Principle (Typical Example): Most commercial assays measure the consumption of ATP. A common format involves incubating the kinase, a substrate, ATP, and the test compound. After a set time, the remaining ATP is quantified using a luciferase/luciferin system (e.g., Promega's Kinase-Glo®). The light output is inversely proportional to kinase activity.

  • Execution: The CRO will perform the high-throughput screen according to their validated protocols.

  • Data Analysis:

    • Data is typically provided as "% Inhibition" relative to control wells (no inhibitor).

    • Define a "hit" threshold. A common threshold is >50% inhibition.

    • Categorize kinases with >50% inhibition as potential off-targets requiring further validation.

  • Follow-Up: For any identified off-target hits, the next logical step is to determine the IC50 value through a 10-point dose-response curve to quantify the potency of the off-target interaction.

Data Presentation: Comparative Analysis of Hypothetical Derivatives

Summarizing data in a clear, comparative table is crucial for decision-making. Below is a hypothetical dataset for three derivatives, illustrating how structural modifications can impact both potency and selectivity.

Compound IDC3-SubstituentPrimary Target IC50 (nM) [Kinase X]Off-Target IC50 (nM) [Kinase Y]Off-Target IC50 (nM) [Kinase Z]Selectivity Index (Kinase Y / Kinase X)
IMC-001 Phenyl12240>10,00020
IMC-002 4-Methoxyphenyl8960>10,000120
IMC-003 3-Pyridyl251504506

Analysis:

  • IMC-001 shows good potency but only a 20-fold selectivity over Kinase Y.

  • IMC-002 , the addition of a methoxy group improves primary target potency and dramatically increases selectivity over Kinase Y to 120-fold. This is a positive SAR trend.

  • IMC-003 , swapping the phenyl ring for a pyridine ring, decreases primary target potency and significantly reduces selectivity, while also revealing a new liability with Kinase Z. This compound would likely be deprioritized.

Visualizing the Biological Consequence of Cross-Reactivity

Understanding the "so what" of cross-reactivity requires placing it in a biological context. A signaling pathway diagram can effectively communicate the difference between a desired on-target effect and a potentially toxic off-target effect.

cluster_0 On-Target Pathway (Cancer Cell) cluster_1 Off-Target Pathway (e.g., Cardiomyocyte) Target Target Kinase (e.g., BRAF V600E) Downstream1 MEK Target->Downstream1 Downstream2 ERK Downstream1->Downstream2 Proliferation Tumor Proliferation Downstream2->Proliferation OffTarget Off-Target Kinase (e.g., VEGFR2) Toxicity Adverse Effect (e.g., Cardiotoxicity) OffTarget->Toxicity Inhibitor IMC-002 Inhibitor->Target Desired Inhibition Inhibitor->OffTarget Undesired Cross-Reactivity

Figure 2: Diagram illustrating the desired on-target inhibition versus a potential off-target effect leading to toxicity.

Conclusion and Forward Look

The systematic cross-reactivity profiling of derivatives from Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is not a perfunctory exercise but a central pillar of a successful drug discovery campaign. By employing a tiered workflow, utilizing broad-panel screens, and quantifying on- and off-target potencies, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach allows for the confident selection of lead candidates with the highest probability of success in the clinic and provides invaluable insights to guide the design of safer, more effective medicines. Future efforts will increasingly integrate in silico predictive models with these empirical assays to further accelerate the discovery of highly selective drug candidates.[8][9]

References

  • Title: Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Source: PubMed URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Source: PubMed URL: [Link]

  • Title: Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips Source: ChemRxiv URL: [Link]

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]

  • Title: using assays to discovery new drugs Source: YouTube (ChemHelpASAP) URL: [Link]

  • Title: Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Source: PubMed URL: [Link]

  • Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions Source: RSC Publishing URL: [Link]

  • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: ACS Omega URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Source: Appretech Scientific Limited URL: [Link]

  • Title: Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides Source: ResearchGate URL: [Link]

  • Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds Source: National Institutes of Health (NIH) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 885276-44-8). As a specialized heterocyclic compound containing both iodine and a nitrogen-based pyridine ring, this substance requires a specific waste management protocol to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: This guide provides best-practice recommendations based on the chemical's structure and available safety data. It is not a substitute for a formal waste management plan. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Core Principles: Hazard Identification and Risk Assessment

The disposal procedure for any chemical is dictated by its intrinsic properties and associated hazards. Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate presents a multi-faceted hazard profile derived from its constituent parts:

  • Halogenated Organic Compound: The carbon-iodine bond classifies this as a halogenated waste. Halogenated compounds can produce toxic and corrosive byproducts (e.g., hydrogen iodide, dioxins) if not incinerated at sufficiently high temperatures.[1] Therefore, it must never be mixed with non-halogenated organic waste.

  • Imidazo[1,2-a]pyridine Core: This nitrogen-containing heterocyclic structure is common in biologically active molecules.[2][3][4] Such compounds can have unknown ecotoxicity, and their high water solubility increases the risk of environmental contamination if disposed of improperly.[5]

  • Pyridine Derivative: Pyridine and its derivatives are known for their potential toxicity and are regulated as hazardous materials.[6][7][8]

Summary of Key Hazards and Properties
PropertyValue / InformationSource
Chemical Name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate-
CAS Number 885276-44-8[9]
Molecular Formula C11H11IN2O2[9]
Primary Hazard Class Halogenated Organic WasteInferred from structure
Potential Hazards Harmful if swallowed; Causes skin and eye irritation.[10][11]
Environmental Risk Potential for aquatic toxicity; Do not discharge to sewer systems.[5][12]
Incompatibilities Strong oxidizing agents.[13]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all safety controls are in place. Adherence to these protocols is non-negotiable.

  • Engineering Controls: Always handle this compound, both in its pure form and in solution, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[7]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal, leading to significant safety risks and costs.

  • Select the Correct Waste Container:

    • Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste."

    • The container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, tight-fitting lid.

  • Label the Container Accurately:

    • Before adding any waste, affix a hazardous waste label provided by your EHS department.

    • Clearly write the full chemical name: "Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate." Avoid using abbreviations.

    • List all other components in the container, including any solvents used (e.g., Dichloromethane, Methanol), with their approximate percentages.

  • Transfer Waste into the Container:

    • Carefully transfer waste into the designated container using a funnel.

    • This includes the pure compound, any solutions containing it, and materials used for cleaning up small spills (e.g., contaminated paper towels, absorbent pads).

    • Crucial: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes). The presence of iodine dictates a specific, high-temperature incineration pathway.[1]

  • Secure and Store the Waste Container:

    • Keep the container lid securely fastened at all times, except when adding waste.

    • Store the container in a well-ventilated, designated satellite accumulation area.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tub) to catch any potential leaks.

The Disposal Pathway: A Logic-Driven Approach

The segregation of this compound as halogenated waste is a deliberate choice rooted in chemical principles. The end-of-life pathway for this material must ensure complete destruction while neutralizing harmful byproducts.

Disposal Decision Workflow

G start Waste Generated: Ethyl 3-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate segregate Segregate as HALOGENATED ORGANIC WASTE start->segregate label Label Container with Full Chemical Name & Constituents segregate->label store Store in Sealed Container with Secondary Containment label->store pickup Arrange Pickup by EHS / Licensed Waste Vendor store->pickup disposal Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing pickup->disposal

Caption: Decision workflow for proper disposal.

Mechanism of Destruction: High-Temperature Incineration

The universally accepted method for disposing of halogenated organic compounds is controlled, high-temperature incineration.[1][12]

  • Why Incineration? Incineration at temperatures typically exceeding 1200 K is necessary to ensure the complete thermal decomposition of the heterocyclic rings and the cleavage of the stable carbon-iodine bond.[1][14][15]

  • Flue Gas Scrubbing: This is a critical secondary step. The combustion of iodinated compounds produces iodine vapor and hydrogen iodide (HI), which are toxic and highly corrosive. A "scrubber" system must be in place to neutralize these acidic gases before they are released into the atmosphere.[12]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Once absorbed, carefully sweep or scoop the material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with soap and water.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[16]

References

  • Pyridine | ToxFAQs™. (n.d.). ATSDR - CDC. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). PMC - NIH. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. (n.d.). NCBI. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI. [Link]

  • HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • PYRIDINE. (n.d.). Occupational Safety and Health Administration - OSHA. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). ACS Publications. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Semantic Scholar. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). ATSDR - CDC. [Link]

  • ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Appretech Scientific Limited. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.